Tomeglovir
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-3-hydroxy-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-23(2,15-27)22(28)24-16-11-13-17(14-12-16)25-31(29,30)21-10-6-7-18-19(21)8-5-9-20(18)26(3)4/h5-14,25,27H,15H2,1-4H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQAKHSYTKBSPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870271 | |
| Record name | N-(4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}phenyl)-3-hydroxy-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233254-24-5 | |
| Record name | Tomeglovir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0233254245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TOMEGLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YPQ44B589 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tomeglovir mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Tomeglovir
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (also known as BAY 38-4766) is a non-nucleoside antiviral compound with potent activity against human cytomegalovirus (HCMV). It represents a distinct class of inhibitors that do not target the viral DNA polymerase, the mechanism of action for established treatments like ganciclovir and foscarnet. Instead, this compound inhibits a late-stage event in the viral replication cycle: the maturation and packaging of viral DNA. Specifically, it prevents the cleavage of large, concatemeric viral DNA into individual genomes and their subsequent packaging into nascent capsids. This action is mediated through the inhibition of the viral terminase complex, with evidence pointing to the involvement of the pUL56 and pUL89 gene products. Resistance to this compound is primarily associated with specific mutations in the UL89 and UL56 genes. This document provides a comprehensive overview of the molecular mechanism, antiviral activity, resistance profile, and the experimental methodologies used to characterize this compound.
Core Mechanism of Action: Inhibition of the HCMV Terminase Complex
This compound's primary mechanism of action is the inhibition of the human cytomegalovirus (HCMV) terminase complex. This enzymatic complex is crucial for a late-stage process in viral replication, where newly synthesized viral DNA, which exists as long, head-to-tail concatemers, is processed and packaged into procapsids.
The terminase complex is composed of several viral proteins, with the core components being pUL51, pUL56, and pUL89.[1] This complex recognizes specific packaging signals (pac sites) on the viral DNA, performs an endonucleolytic cleavage to create a unit-length genome, and translocates the DNA into an empty capsid.
This compound, a substituted 4-sulphonamide naphthalene derivative, acts as a non-nucleoside inhibitor of this process.[2] Its mechanism involves:
-
Prevention of Viral DNA Maturation : It directly interferes with the cleavage of high-molecular-weight DNA concatemers.
-
Inhibition of Capsid Packaging : By preventing the generation of unit-length genomes, it effectively halts the packaging of viral DNA into capsids.[2]
This mechanism has been elucidated through experiments demonstrating that in the presence of this compound, viral DNA synthesis proceeds, but the production of infectious virions is blocked due to the failure to process the genomic DNA. The specific viral proteins implicated as the targets of this compound are the terminase subunits pUL89 and pUL56.[2]
Signaling Pathway: HCMV DNA Maturation and Packaging
The following diagram illustrates the key steps in the HCMV DNA packaging process and highlights the point of inhibition by this compound.
Quantitative Data on Antiviral Activity and Resistance
The antiviral efficacy of this compound has been quantified through various in vitro assays. This section summarizes key data regarding its inhibitory concentrations and the impact of resistance mutations.
Table 1: In Vitro Antiviral Activity of this compound
| Virus/Cell Line | Assay Type | Value Type | Value (μM) | Reference |
| Human Cytomegalovirus (HCMV) | - | IC50 | 0.34 | [3] |
| Murine Cytomegalovirus (MCMV) | - | IC50 | 0.039 | [3] |
| Human Embryonic Lung Fibroblasts (HELF) | Cytotoxicity Assay | CC50 | 85 | [3] |
| NIH 3T3 Cells | Cytotoxicity Assay | CC50 | 62.5 | [3] |
| HCMV Davis Strain | - | EC50 | 1.03 ± 0.57 | [3] |
| Monkey CMV Strains | - | EC50 | < 1 | [3] |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; EC50: 50% effective concentration.
Table 2: this compound Resistance Mutations in HCMV Terminase Genes
Resistance to this compound has been mapped to specific amino acid substitutions in the pUL89 and pUL56 subunits of the terminase complex. Recombinant phenotyping has quantified the degree of resistance conferred by these mutations.
| Gene | Mutation | Fold Increase in EC50 vs. Wild-Type | Cross-Resistance Notes | Reference |
| UL89 | V362M | 98-fold | No cross-resistance with Letermovir or GW275175X. | [4][5][6] |
| UL89 | H389N | 29-fold | No cross-resistance with Letermovir or GW275175X. | [4][5][6] |
| UL89 | N320H | 7-fold | Also confers 4-fold resistance to GW275175X. | [4][5][6] |
| UL89 | M359I | 7-fold | - | [4][5][6] |
| UL89 | N329S | - (Resistance conferred) | Confers cross-resistance to Letermovir. | [4][5][6] |
| UL89 | T350M | - (Resistance conferred) | Confers cross-resistance to Letermovir and GW275175X. | [4][5][6] |
| UL89 | D344E | 1.7 to 2.1-fold | - | [4][5] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental methodologies.
Protocol 3.1: Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
-
Cell Plating: Seed human embryonic lung (HEL) or other susceptible fibroblasts in 96-well microtiter plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with HCMV at a high multiplicity of infection (MOI) to ensure nearly all cells are infected.
-
Compound Addition: After a 1-2 hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of this compound. Include a "no-drug" virus control.
-
Incubation: Incubate the plates for a period sufficient for one full replication cycle (e.g., 7 days for HCMV).
-
Harvest Progeny Virus: Lyse the cells (e.g., by freeze-thawing) to release the progeny virions.
-
Titration: Serially dilute the lysates and use them to infect fresh cell monolayers in a separate 96-well plate.
-
Quantification: After a further incubation period (7-12 days), stain the cells (e.g., with crystal violet) and count the number of plaques. Calculate the viral titer for each drug concentration.[7][8][9]
-
Analysis: Determine the drug concentration that reduces the virus yield by 50% (IC50) or 90% (IC90) compared to the no-drug control.
Protocol 3.2: Functional Viral DNA Cleavage Assay (Southern Blot)
This assay directly assesses the ability of this compound to inhibit the cleavage of viral DNA concatemers.
-
Infection and Treatment: Infect confluent monolayers of human fibroblasts with HCMV. Treat the infected cells with this compound at various concentrations. Include untreated and positive controls (e.g., another known terminase inhibitor).
-
DNA Extraction: At a late time point post-infection (e.g., 72-96 hours), harvest the cells and extract total DNA.
-
Restriction Digestion: Digest the extracted DNA with a restriction enzyme (e.g., KpnI) that cuts near the genomic termini. This enzyme will produce different sized fragments from concatemeric DNA versus correctly cleaved, unit-length genomes.
-
Gel Electrophoresis: Separate the DNA fragments by size using agarose gel electrophoresis.
-
Southern Blotting: Transfer the size-fractionated DNA to a nitrocellulose or nylon membrane.
-
Hybridization: Use a radiolabeled or fluorescently-labeled DNA probe specific to the terminal region of the HCMV genome to detect the viral DNA fragments.
-
Analysis: Visualize the probe signal. In untreated cells, both a larger fragment (representing the uncleaved concatemer junction) and a smaller fragment (representing the cleaved terminus) will be visible. In this compound-treated cells, the smaller, cleaved fragment will be significantly reduced or absent, indicating inhibition of the terminase complex.[10][11][12]
Protocol 3.3: Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by the compound.
-
Cell Culture and Infection: Plate susceptible cells and infect them with HCMV. Synchronize the infection by allowing the virus to adsorb for 1 hour at 37°C, then wash the cells to remove unbound virus. This marks time zero.
-
Staggered Compound Addition: At various time points post-infection (e.g., 0, 2, 4, 8, 12, 24, 48 hours), add a high concentration of this compound (e.g., 100x IC50) to different wells.
-
Incubation and Harvest: Allow the infection to proceed for a full cycle (e.g., 72-96 hours).
-
Quantify Viral Replication: Measure the outcome of the infection, for example, by quantifying viral yield (as in Protocol 3.1) or by measuring the expression of a late viral protein.
-
Analysis: Plot the viral yield against the time of drug addition. Compounds that target early events (like DNA polymerase inhibitors) will lose their effectiveness if added late in the cycle. Because this compound targets a late event, it will retain its antiviral activity even when added much later in the replication cycle, just before viral packaging is expected to occur.[13][14][15]
Mandatory Visualizations
Experimental Workflow: Virus Yield Reduction Assay
Logical Relationship: this compound Resistance Mutations
References
- 1. mdpi.com [mdpi.com]
- 2. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Cytomegalovirus Terminase Gene Mutations Selected after Exposure to Three Distinct Inhibitor Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection and quantitation of HPV DNA replication by Southern blotting and real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human cytomegalovirus long noncoding RNA4.9 regulates viral DNA replication | PLOS Pathogens [journals.plos.org]
- 13. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
BAY 38-4766 cytomegalovirus inhibitor
An In-Depth Technical Guide to BAY 38-4766: A Novel Cytomegalovirus Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY 38-4766 is a potent, orally bioavailable, non-nucleosidic inhibitor of cytomegalovirus (CMV). It exhibits a novel mechanism of action by targeting the viral terminase complex, which is essential for the cleavage and packaging of viral DNA. This mode of action confers activity against CMV strains that are resistant to current DNA polymerase inhibitors. This technical guide provides a consolidated overview of the preclinical data on BAY 38-4766, including its in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental methodologies used for its evaluation.
Introduction
Human cytomegalovirus (HCMV) infection is a major cause of morbidity and mortality in immunocompromised individuals, including transplant recipients and patients with AIDS. The current standard of care for HCMV infections relies on drugs that target the viral DNA polymerase, such as ganciclovir, foscarnet, and cidofovir. However, the clinical utility of these agents is often limited by toxicity and the emergence of drug-resistant viral strains. BAY 38-4766 represents a significant advancement in anti-CMV therapy by acting on a different, highly specific viral target.
Mechanism of Action
BAY 38-4766 inhibits a late stage of the viral replication cycle, specifically the processing and packaging of newly synthesized viral DNA into procapsids.[1][2] This process is catalyzed by the viral terminase, a complex composed of multiple protein subunits. Sequence analysis of BAY 38-4766-resistant CMV strains has revealed mutations in the UL89 and UL104 (in murine CMV) or UL56 (in human CMV) genes, which encode components of the terminase complex.[1][3][4] By inhibiting the terminase, BAY 38-4766 prevents the cleavage of large concatemeric DNA into genome-length units and their subsequent insertion into viral capsids, thereby halting the production of infectious virions.[2][3] This mechanism is highly specific to the virus, as there is no human equivalent of the viral terminase.[1]
Caption: Inhibition of CMV Terminase Complex by BAY 38-4766.
Quantitative Data Presentation
In Vitro Activity
BAY 38-4766 demonstrates potent activity against various CMV strains, including those resistant to ganciclovir.
| Virus | Assay | IC50 (µM) | Reference |
| Human CMV (HCMV) | Not Specified | 0.34 | [5] |
| Murine CMV (MCMV) | Not Specified | 0.039 | [5] |
| Guinea Pig CMV (GPCMV) | Plaque Reduction Assay | 0.5 | [6][7] |
| Ganciclovir-Resistant HCMV | Plaque Reduction Assay | ~1.0 | [8] |
In Vitro Cytotoxicity
| Cell Line | CC50 (µM) | Reference |
| Human Embryonic Lung Fibroblasts (HELF) | 85 | [5] |
| NIH 3T3 | 62.5 | [5] |
In Vivo Efficacy
| Animal Model | Treatment | Key Outcome | Reference |
| MCMV-infected NOD-SCID mice | 3-100 mg/kg, p.o. | Dose-dependent reduction in viral DNA and prolonged survival. | [5] |
| GPCMV-infected immunosuppressed guinea pigs | 50 mg/kg/day, p.o. | Mortality reduced from 83% to 17%. | [6][9] |
Pharmacokinetics
| Species | Route | Parameter | Value | Reference |
| Rat | Oral | Bioavailability | 30-50% | [2] |
| Dog | Oral | Bioavailability | 30-50% | [2] |
| Guinea Pig | Oral | Cmax (at 1h) | 26.7 µg/mL | [6][9] |
| Human | Oral (single dose) | Terminal t1/2 | 12-16 hours | [2] |
Experimental Protocols
Plaque Reduction Assay
This assay is a functional method to quantify infectious virus and assess the efficacy of antiviral compounds.
Caption: Workflow for determining antiviral activity using a plaque reduction assay.
Methodology:
-
Cell Preparation: Confluent monolayers of human or animal fibroblast cells are prepared in multi-well plates.[7]
-
Virus Adsorption: The cell monolayers are inoculated with a specific number of plaque-forming units (PFU) of CMV and incubated to allow for viral attachment and entry.
-
Compound Application: Following adsorption, the virus inoculum is removed, and the cells are washed. Media containing serial dilutions of BAY 38-4766 is then added.
-
Overlay and Incubation: A semi-solid overlay, such as methylcellulose or agarose, is added to restrict virus spread to adjacent cells. The plates are then incubated for an extended period (typically 7-14 days) to allow for the formation of plaques.[8]
-
Quantification: Plaques are visualized by staining with a dye like crystal violet and counted. The IC50 value is determined by calculating the concentration of BAY 38-4766 that results in a 50% reduction in the number of plaques compared to untreated controls.
In Vivo Murine CMV (MCMV) Efficacy Model
This animal model is crucial for evaluating the in vivo therapeutic potential of anti-CMV compounds.
Methodology:
-
Animal Immunosuppression: Immunocompromised mice, such as SCID mice or mice treated with cyclophosphamide, are used to establish a productive MCMV infection.[10]
-
MCMV Infection: Mice are infected with a standardized dose of MCMV, typically via intraperitoneal or intravenous injection.[10]
-
Drug Administration: Treatment with BAY 38-4766 is initiated, commonly administered orally via gavage.[5]
-
Monitoring and Endpoints: The efficacy of the treatment is assessed by monitoring survival rates, clinical signs of disease, and by quantifying the viral load in various organs (e.g., spleen, liver, lungs) at the end of the study using plaque assays or qPCR.[5]
Conclusion
BAY 38-4766 is a highly promising anti-cytomegalovirus agent with a distinct mechanism of action that addresses the limitations of current therapies. Its potent in vitro and in vivo activity, coupled with a favorable pharmacokinetic profile, underscores its potential as a valuable new therapeutic option for the management of CMV infections, particularly in cases of drug resistance. The data and protocols summarized in this guide provide a solid foundation for further research and development of this and other next-generation CMV inhibitors.
References
- 1. Novel non-nucleoside inhibitors of cytomegaloviruses (BAY 38-4766): in vitro and in vivo antiviral activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. [PDF] Novel non-nucleoside inhibitors of cytomegaloviruses (BAY 38-4766): in vitro and in vivo antiviral activity and mechanism of action. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The non-nucleoside antiviral, BAY 38-4766, protects against cytomegalovirus (CMV) disease and mortality in immunocompromised guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Activities of the Novel Anticytomegalovirus Compound AIC246 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Cytomegalovirus Infection: Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Tomeglovir's Targeting of the HCMV Terminase Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antiviral agent Tomeglovir and its mechanism of action targeting the human cytomegalovirus (HCMV) terminase complex subunits, pUL56 and pUL89. This document synthesizes key research findings, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions and research workflows.
Introduction to this compound and its Molecular Targets
This compound (formerly BAY 38-4766) is a non-nucleoside inhibitor of human cytomegalovirus (HCMV) replication.[1] It exhibits potent in vitro activity against both laboratory and clinical strains of HCMV.[1] The primary molecular targets of this compound are the components of the viral terminase complex, specifically the proteins pUL56 and pUL89.[1][2] This complex is essential for the cleavage of concatemeric viral DNA into unit-length genomes and their subsequent packaging into nascent capsids, a critical step in the production of infectious virions.[1][3][4] By inhibiting the terminase complex, this compound effectively halts the viral replication cycle at the stage of genome maturation and packaging.[1]
The HCMV terminase complex is a multi-protein machine, with pUL56 and pUL89 being its core components.[3][5] pUL56 is the small terminase subunit and is responsible for recognizing and binding to the specific DNA packaging signals on the viral genome.[3][6] pUL89, the large terminase subunit, possesses the endonuclease activity required to cleave the DNA concatemers.[2][6] The interaction between pUL56 and pUL89 is crucial for the proper function of the terminase complex.[7] Recent studies have also identified pUL51 as a third essential component of this complex, further contributing to its stability and function.[3][5] The absence of a homologous complex in human cells makes the HCMV terminase an attractive target for antiviral therapy, promising high specificity and a favorable safety profile.[4][8]
Quantitative Data: this compound Resistance Mutations
Prolonged exposure of HCMV to this compound in vitro leads to the selection of drug-resistant viral strains.[9][10] Genetic analysis of these resistant isolates has consistently identified mutations in the genes encoding the terminase subunits pUL56 and pUL89, confirming them as the primary targets of the drug.[9][11] The following tables summarize the key mutations and the corresponding fold-resistance to this compound.
Table 1: pUL89 Mutations Conferring Resistance to this compound
| Mutation | Fold Increase in EC50 (Resistance) | Cross-Resistance | Reference |
| V362M | 98-fold | No cross-resistance to Letermovir or GW275175X | [9][11] |
| H389N | 29-fold | No cross-resistance to Letermovir or GW275175X | [9][11] |
| N320H | 7-fold | 4-fold to GW275175X, <2-fold to Letermovir | [9][10] |
| M359I | 7-fold | <2-fold to Letermovir | [9] |
| N329S | Not specified | Confers cross-resistance to Letermovir | [9][10] |
| T350M | Not specified | Confers cross-resistance to Letermovir and GW275175X | [9][10] |
| D344E | 1.7 to 2.1-fold | 9-fold to GW275175X | [9][10] |
Table 2: pUL56 Mutations Associated with this compound Resistance
| Mutation | Fold Increase in EC50 (Resistance) | Cross-Resistance | Reference |
| L208M | Not specified | Selected with this compound | [9][11] |
| E407D | Not specified | Selected with this compound | [9][11] |
| H637Q | Not specified | Selected with this compound | [9][11] |
| V639M | Not specified | Selected with this compound | [9][11] |
Experimental Protocols
The identification and characterization of this compound's targets and resistance mutations have been achieved through a series of key experimental procedures.
In Vitro Selection of Drug-Resistant HCMV Strains
This protocol is designed to generate viral strains with reduced susceptibility to an antiviral agent through serial passage in the presence of the compound.
-
Viral Culture: Human foreskin fibroblasts (HFFs) or other permissive cell lines are cultured in appropriate media.
-
Infection: Confluent cell monolayers are infected with a low multiplicity of infection (MOI) of a laboratory strain of HCMV (e.g., AD169 or Towne).
-
Drug Exposure: Following viral adsorption, the infected cells are cultured in media containing a sub-inhibitory concentration of this compound.
-
Serial Passage: When cytopathic effect (CPE) is observed, the virus-containing supernatant is harvested and used to infect fresh cell monolayers. The concentration of this compound is gradually increased in subsequent passages.
-
Isolation of Resistant Virus: This process is continued until a viral population capable of replicating in high concentrations of this compound is obtained. Individual resistant viral clones can then be isolated through plaque purification.
Genotypic Analysis of Resistant Strains
To identify the genetic basis of resistance, the genomes of the selected resistant viral strains are sequenced and compared to the parental (wild-type) virus.
-
DNA Extraction: Viral DNA is extracted from the resistant viral stocks.
-
PCR Amplification: Specific primers are used to amplify the open reading frames (ORFs) of candidate genes, primarily UL56 and UL89.
-
DNA Sequencing: The amplified PCR products are sequenced using standard Sanger sequencing or next-generation sequencing methods.
-
Sequence Analysis: The nucleotide and deduced amino acid sequences of the resistant virus are aligned with the parental virus sequence to identify mutations.
Recombinant Phenotyping
This method is used to confirm that a specific mutation identified through genotypic analysis is directly responsible for conferring drug resistance.
-
Site-Directed Mutagenesis: The identified mutation is introduced into a wild-type HCMV background, typically using a bacterial artificial chromosome (BAC) clone of the viral genome.
-
Recombinant Virus Generation: The mutated BAC DNA is transfected into permissive cells to reconstitute the recombinant virus.
-
Phenotypic Assay: The susceptibility of the recombinant virus to this compound is determined using a plaque reduction assay or a yield reduction assay and compared to the wild-type virus. A significant increase in the 50% effective concentration (EC50) for the recombinant virus confirms the role of the mutation in conferring resistance.
Visualizing Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound, the experimental workflow for resistance testing, and the interactions within the HCMV terminase complex.
Caption: Mechanism of action of this compound in inhibiting the HCMV terminase complex.
Caption: Experimental workflow for identifying and confirming this compound resistance mutations.
Caption: Interactions within the HCMV terminase complex involving pUL56 and pUL89.
References
- 1. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Human Cytomegalovirus UL51 Protein Is Essential for Viral Genome Cleavage-Packaging and Interacts with the Terminase Subunits pUL56 and pUL89 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. The terminase subunits pUL56 and pUL89 of human cytomegalovirus are DNA-metabolizing proteins with toroidal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. The human cytomegalovirus terminase complex as an antiviral target: a close-up view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Cytomegalovirus Terminase Gene Mutations Selected after Exposure to Three Distinct Inhibitor Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
A Deep Dive into Non-Nucleoside Inhibitors of Human Cytomegalovirus (HCMV) Replication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Human cytomegalovirus (HCMV), a ubiquitous herpesvirus, can cause severe and life-threatening diseases in immunocompromised individuals, such as transplant recipients and those with HIV/AIDS, as well as in congenitally infected newborns. For decades, the therapeutic arsenal against HCMV has been dominated by nucleoside analogues that target the viral DNA polymerase. However, the clinical utility of these agents is often hampered by significant toxicities, poor oral bioavailability, and the emergence of drug-resistant viral strains. This has spurred the development of non-nucleoside inhibitors, a class of antiviral compounds that target different viral proteins and processes, offering novel mechanisms of action and the potential to overcome existing resistance issues. This technical guide provides a comprehensive overview of the core non-nucleoside inhibitors of HCMV replication, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.
Key Classes of Non-Nucleoside HCMV Inhibitors
Non-nucleoside inhibitors of HCMV replication are a diverse group of small molecules that interfere with various essential steps in the viral life cycle. The most clinically advanced and well-characterized of these compounds target the viral terminase complex and the pUL97 protein kinase.
Terminase Complex Inhibitors
The HCMV terminase complex, composed of the pUL56, pUL89, and pUL51 proteins, is responsible for cleaving the concatameric viral DNA into unit-length genomes and packaging them into procapsids.[1] This process is unique to the virus and absent in human cells, making the terminase complex an attractive target for antiviral therapy.[2]
Letermovir (AIC246) is a first-in-class, potent, and selective non-nucleoside inhibitor of the HCMV terminase complex.[3] It has been approved for the prophylaxis of HCMV infection in adult CMV-seropositive recipients of an allogeneic hematopoietic stem cell transplant.[4] Letermovir exerts its antiviral effect by targeting the pUL56 subunit of the terminase complex, thereby inhibiting the cleavage of viral DNA concatemers.[5]
Tomeglovir (BAY 38-4766) is another non-nucleoside inhibitor that targets the HCMV terminase complex.[6] Mechanistic studies have shown that it inhibits a late stage of the viral replication cycle by interfering with viral DNA maturation and packaging.[2][5] Resistance to this compound has been mapped to mutations in the UL89 and UL56 genes, further confirming its mechanism of action.[7]
pUL97 Protein Kinase Inhibitors
The HCMV pUL97 protein kinase is a multifunctional enzyme that plays a crucial role in viral replication, including the phosphorylation of the nucleoside analogue ganciclovir, nuclear egress of capsids, and regulation of viral DNA synthesis.[8]
Maribavir is an orally bioavailable benzimidazole riboside that competitively inhibits the ATP binding site of the pUL97 protein kinase.[8] This inhibition disrupts the phosphorylation of viral and cellular substrates, thereby affecting viral DNA replication, encapsidation, and nuclear egress.[8] Maribavir is active against HCMV strains that are resistant to DNA polymerase inhibitors.[9]
Indolocarbazoles and Quinazolines represent other classes of non-nucleoside compounds that have been shown to potently inhibit the pUL97 kinase activity and suppress HCMV replication.[4][10] These compounds have demonstrated efficacy against both laboratory and clinical HCMV isolates, including those resistant to ganciclovir.[4]
Quantitative Data on Inhibitor Potency
The in vitro efficacy of antiviral compounds is typically quantified by the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), which represent the drug concentration required to inhibit viral replication by 50%. The cytotoxicity of these compounds is assessed by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.
| Inhibitor Class | Compound | HCMV Strain | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Terminase Inhibitors | Letermovir (AIC246) | AD169 | Plaque Reduction | 0.002 - 0.005 | > 30 | > 6000 - 15000 | [3][7] |
| Clinical Isolates | Plaque Reduction | 0.001 - 0.01 | > 30 | > 3000 - 30000 | [7] | ||
| This compound (BAY 38-4766) | AD169 | Plaque Reduction | 0.04 - 1.0 | > 100 | > 100 - 2500 | [6][11] | |
| Clinical Isolates | Plaque Reduction | 0.03 - 0.7 | > 100 | > 140 - 3300 | [6] | ||
| pUL97 Kinase Inhibitors | Maribavir | AD169 | Plaque Reduction | 0.06 - 0.2 | > 100 | > 500 - 1600 | [8] |
| Towne | Plaque Reduction | 0.1 - 0.3 | > 100 | > 330 - 1000 | [8] | ||
| Indolocarbazole (Compound 4b) | AD169 | Yield Reduction | 0.019 | > 10 | > 526 | [12] | |
| Quinazoline (AD-51) | AD169 | Fluorescence Reduction | 0.9 | > 100 | > 111 | [2] |
Experimental Protocols
The evaluation of anti-HCMV compounds relies on a set of standardized in vitro assays to determine their efficacy and cytotoxicity.
Plaque Reduction Assay (PRA)
The plaque reduction assay is a gold-standard method for quantifying the inhibitory effect of a compound on viral replication.
Methodology:
-
Cell Seeding: Human foreskin fibroblasts (HFFs) or other permissive cells are seeded in multi-well plates to form a confluent monolayer.
-
Virus Inoculation: The cell monolayers are infected with a known titer of HCMV (e.g., AD169 or clinical isolates) to produce a countable number of plaques (typically 20-100 per well).
-
Compound Addition: Following virus adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the test compound.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for 7-14 days to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
EC50 Determination: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value is then determined by regression analysis.[13][14]
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of infectious virus progeny.
Methodology:
-
Cell Infection and Treatment: Confluent cell monolayers are infected with HCMV at a specific multiplicity of infection (MOI). After virus adsorption, the cells are washed and incubated with fresh medium containing various concentrations of the test compound.
-
Virus Harvest: After a single replication cycle (typically 5-7 days for HCMV), the cells and supernatant are harvested and subjected to freeze-thaw cycles to release intracellular virus.
-
Virus Tittering: The harvested virus yield from each compound concentration is serially diluted and tittered on fresh cell monolayers using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
EC50/IC50 Determination: The reduction in virus titer is calculated for each compound concentration compared to the untreated control. The EC50 or IC50 value is then determined.[15][16]
Cytotoxicity Assay
Cytotoxicity assays are essential to determine whether the observed antiviral effect is due to specific inhibition of viral replication or to general cellular toxicity.
Methodology:
-
Cell Seeding and Treatment: Uninfected cells are seeded in multi-well plates and incubated with the same concentrations of the test compound as used in the antiviral assays.
-
Incubation: The plates are incubated for the same duration as the antiviral assays.
-
Viability Assessment: Cell viability is assessed using various methods, such as:
-
CC50 Determination: The percentage of cell viability is calculated for each compound concentration relative to the cell control (no compound). The CC50 value is determined by regression analysis.[18]
Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle that is targeted by an antiviral compound.
Methodology:
-
Synchronized Infection: Cells are infected with a high MOI of HCMV to ensure that most cells are infected simultaneously.
-
Staggered Compound Addition: The test compound is added to different wells at various time points post-infection (e.g., during adsorption, immediately after, and at several-hour intervals).
-
Virus Yield Measurement: At the end of a single replication cycle, the virus yield from each well is quantified using a yield reduction assay.
-
Target Stage Identification: By observing the time point at which the addition of the compound no longer inhibits viral replication, the specific stage of the viral life cycle targeted by the inhibitor can be inferred.[19][20]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the HCMV terminase complex by non-nucleoside inhibitors.
Caption: Inhibition of the HCMV pUL97 protein kinase by non-nucleoside inhibitors.
Caption: A typical experimental workflow for a plaque reduction assay.
Conclusion
The development of non-nucleoside inhibitors has ushered in a new era in the management of HCMV infections. By targeting viral proteins and processes distinct from the DNA polymerase, these agents offer the potential for improved safety profiles, better oral bioavailability, and activity against drug-resistant viral strains. Letermovir's successful clinical translation and the ongoing development of other non-nucleoside inhibitors underscore the importance of continued research in this area. A thorough understanding of their mechanisms of action and the standardized experimental protocols for their evaluation are crucial for the discovery and development of the next generation of anti-HCMV therapeutics. This guide provides a foundational resource for researchers and drug developers dedicated to combating the significant clinical challenges posed by HCMV.
References
- 1. researchgate.net [researchgate.net]
- 2. Thioxothiazolo[3,4-a]quinazoline derivatives inhibit the human cytomegalovirus alkaline nuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro activity of letermovir against human cytomegalovirus isolates with different drug susceptibility phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Drug Combination Studies of Letermovir (AIC246, MK-8228) with Approved Anti-Human Cytomegalovirus (HCMV) and Anti-HIV Compounds in Inhibition of HCMV and HIV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel non-nucleoside inhibitors of cytomegaloviruses (BAY 38-4766): in vitro and in vivo antiviral activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of the Activities of the Novel Anticytomegalovirus Compound AIC246 (Letermovir) against Herpesviruses and Other Human Pathogenic Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Maribavir for Refractory Cytomegalovirus Infections With or Without Resistance Post-Transplant: Results From a Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indolocarbazoles: potent, selective inhibitors of human cytomegalovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 12. Synthesis of N-alkyl substituted indolocarbazoles as potent inhibitors of human cytomegalovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 19. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Tomeglovir (BAY 38-4766): A Non-Nucleoside Inhibitor of Human Cytomegalovirus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tomeglovir (BAY 38-4766) is a potent and selective non-nucleoside inhibitor of human cytomegalovirus (HCMV), a significant pathogen in immunocompromised individuals. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of virology and antiviral drug development.
Introduction
Human cytomegalovirus (HCMV) is a ubiquitous herpesvirus that can cause severe and life-threatening diseases in immunocompromised individuals, such as transplant recipients and AIDS patients. For many years, the therapeutic options for HCMV infections were limited to nucleoside analogues that target the viral DNA polymerase. However, the emergence of drug-resistant viral strains and the toxicity associated with these agents highlighted the urgent need for novel antiviral compounds with different mechanisms of action. This led to the discovery of this compound (BAY 38-4766), a non-nucleoside inhibitor that targets a late-stage event in the viral replication cycle.
Discovery of this compound (BAY 38-4766)
The discovery of this compound was the result of a targeted effort by Bayer to identify non-nucleoside inhibitors of HCMV replication. The drug discovery process involved high-throughput screening of a diverse chemical library to identify compounds with potent antiviral activity and low cytotoxicity. This was followed by lead optimization to improve the pharmacological properties of the initial hits.
Chemical Synthesis of this compound (BAY 38-4766)
The chemical name for this compound is N-(4-(((5-(dimethylamino)-1-naphthyl)sulfonyl)amino)phenyl)-3-hydroxy-2,2-dimethylpropanamide. The synthesis of this compound is described in patent WO 99/37608. A plausible synthetic route is outlined below:
Step 1: Synthesis of 4-amino-N-(4-aminophenyl)benzenesulfonamide
This intermediate can be synthesized by the reaction of 4-acetamidobenzenesulfonyl chloride with p-phenylenediamine, followed by hydrolysis of the acetamido group.
Step 2: Synthesis of 5-(dimethylamino)naphthalene-1-sulfonyl chloride
This key intermediate is prepared by the chlorosulfonation of N,N-dimethyl-1-naphthylamine.
Step 3: Coupling Reaction
4-amino-N-(4-aminophenyl)benzenesulfonamide is reacted with 5-(dimethylamino)naphthalene-1-sulfonyl chloride in the presence of a base, such as pyridine, to yield N-(4-((5-(dimethylamino)-1-naphthyl)sulfonamido)phenyl)acetamide.
Step 4: Amide Formation
The resulting compound is then coupled with 3-hydroxy-2,2-dimethylpropanoic acid using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the final product, this compound.
Mechanism of Action
This compound exerts its antiviral activity through a novel mechanism of action that is distinct from that of DNA polymerase inhibitors. It specifically inhibits the cleavage and packaging of viral DNA concatemers into nascent capsids, a critical late-stage event in the viral replication cycle. This inhibition is mediated by the targeting of the viral terminase complex, which is composed of the protein products of the UL56 and UL89 genes.
Preclinical Data
In Vitro Antiviral Activity
The in vitro antiviral activity of this compound has been evaluated in various cell culture systems against different strains of cytomegalovirus.
| Parameter | HCMV | MCMV | Cell Line | Reference |
| IC50 | 0.34 µM | 0.039 µM | - | [1] |
| EC50 | 1.03 ± 0.57 µM | < 1 µM | - | [1] |
Cytotoxicity
The cytotoxic potential of this compound has been assessed in different cell lines.
| Cell Line | CC50 | Reference |
| HELF | 85 µM | [1] |
| NIH 3T3 | 62.5 µM | [1] |
In Vivo Efficacy
The in vivo efficacy of this compound has been demonstrated in a murine cytomegalovirus (MCMV) infection model.
| Animal Model | Dose (mg/kg, p.o.) | Effect | Reference |
| NOD-SCID mice | 3, 10, 30, 100 | Dose-dependent reduction of MCMV-DNA in salivary glands, livers, and kidneys; prolonged survival | [1] |
| Hollow fiber mouse model | 10, 25, 50 | Antiviral activity | [1] |
| SCID mice | - | Antiviral activity | [1] |
Experimental Protocols
Plaque Reduction Assay
-
Cell Seeding: Seed human embryonic lung fibroblasts (HELF) in 6-well plates at a density that allows for the formation of a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with HCMV at a multiplicity of infection (MOI) that yields a countable number of plaques.
-
Drug Treatment: Add serial dilutions of this compound to the infected cell cultures.
-
Overlay: After a 2-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 0.5% agarose and the respective drug concentrations.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 7-14 days until plaques are visible.
-
Staining and Counting: Fix the cells with methanol and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC50) as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay
-
Cell Seeding: Seed HELF or NIH 3T3 cells in 96-well plates.
-
Drug Treatment: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or XTT assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) as the drug concentration that reduces cell viability by 50% compared to the untreated control.
In Vivo Murine CMV (MCMV) Efficacy Model
-
Animals: Use immunodeficient mice (e.g., NOD-SCID or BALB/c) that are susceptible to MCMV infection.
-
Infection: Infect the mice with a lethal or sublethal dose of MCMV via an appropriate route (e.g., intraperitoneal or intravenous).
-
Treatment: Administer this compound orally at various doses starting at a specified time point post-infection.
-
Monitoring: Monitor the animals for signs of disease, mortality, and body weight changes.
-
Viral Load Determination: At the end of the study, harvest organs (e.g., salivary glands, liver, spleen, lungs) and determine the viral load by plaque assay or quantitative PCR.
-
Data Analysis: Compare the survival rates and organ viral titers between the treated and untreated groups to determine the efficacy of this compound.
Conclusion
This compound (BAY 38-4766) represents a significant advancement in the field of anti-CMV therapy. Its novel mechanism of action, potent in vitro and in vivo activity, and favorable preclinical safety profile made it a promising candidate for clinical development. Although its clinical development was discontinued, the story of this compound provides valuable insights into the discovery and development of non-nucleoside inhibitors of herpesviruses and serves as a foundation for future research in this area.
References
Tomeglovir: A Novel Approach to Combat Ganciclovir-Resistant Cytomegalovirus Infections
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Human cytomegalovirus (HCMV) infection poses a significant threat to immunocompromised individuals, with ganciclovir being a cornerstone of antiviral therapy. However, the emergence of ganciclovir-resistant CMV strains, primarily due to mutations in the UL97 kinase and UL54 DNA polymerase genes, presents a formidable clinical challenge. Tomeglovir (formerly known as BAY 38-4766), a non-nucleoside inhibitor, offers a promising alternative by targeting a different stage of the viral replication cycle. This technical guide provides a comprehensive overview of this compound's mechanism of action, its efficacy against ganciclovir-resistant CMV, and the experimental methodologies used for its evaluation.
Introduction to Ganciclovir Resistance in CMV
Ganciclovir, a synthetic nucleoside analog of 2'-deoxyguanosine, requires a three-step phosphorylation to its active triphosphate form to exert its antiviral effect. The initial and crucial monophosphorylation is catalyzed by the viral protein kinase pUL97. Ganciclovir triphosphate then competitively inhibits the viral DNA polymerase, encoded by the UL54 gene, leading to the termination of viral DNA elongation.[1][2]
Resistance to ganciclovir predominantly arises from mutations in two key viral genes:
-
UL97: Mutations in the UL97 gene are the most common cause of ganciclovir resistance. These mutations impair the ability of the pUL97 kinase to efficiently phosphorylate ganciclovir, thus preventing its activation.[1]
-
UL54: Mutations in the UL54 gene, which encodes the viral DNA polymerase, can also confer ganciclovir resistance by reducing the enzyme's affinity for ganciclovir triphosphate. These mutations can also lead to cross-resistance with other antiviral agents that target the DNA polymerase, such as cidofovir and foscarnet.[3][4]
The increasing prevalence of these resistance mutations necessitates the development of antiviral agents with alternative mechanisms of action.
This compound: A Novel Mechanism of Action
This compound is a non-nucleoside inhibitor that acts at a late stage of the viral replication cycle, specifically targeting the viral terminase complex.[5][6] This complex is responsible for cleaving the long concatemeric viral DNA into unit-length genomes and packaging them into newly formed capsids. The key components of the terminase complex targeted by this compound are the proteins pUL56 and pUL89.[7]
By inhibiting the terminase complex, this compound prevents the maturation of infectious virions.[5][7] This distinct mechanism of action means that this compound's efficacy is not compromised by the UL97 and UL54 mutations that confer resistance to ganciclovir.[8]
In Vitro Efficacy of this compound Against Ganciclovir-Resistant CMV
Multiple studies have demonstrated the potent activity of this compound against ganciclovir-resistant CMV strains. The following tables summarize the available quantitative data.
Table 1: In Vitro Activity of this compound (BAY 38-4766) and its Metabolite (BAY 43-9695) Against Ganciclovir-Susceptible and -Resistant HCMV Clinical Isolates
| Virus Strain Category | Number of Isolates | Compound | Mean IC₅₀ (μM) ± SD | IC₅₀ Range (μM) |
| Ganciclovir-Susceptible | 25 | Ganciclovir | 3.7 ± 1.5 | 1.1 - 7.8 |
| BAY 38-4766 | 1.1 ± 0.5 | 0.3 - 2.5 | ||
| BAY 43-9695 | 1.2 ± 0.6 | 0.4 - 2.8 | ||
| Ganciclovir-Resistant | 11 | Ganciclovir | > 42.8 | 9.1 - >96 |
| BAY 38-4766 | 1.2 ± 0.6 | 0.4 - 2.6 | ||
| BAY 43-9695 | 1.3 ± 0.7 | 0.5 - 2.9 |
Data sourced from McSharry et al., 2001.[8]
Table 2: Antiviral Activity of this compound (BAY 38-4766) and Ganciclovir Against Laboratory and Clinical Strains of HCMV
| HCMV Strain | Ganciclovir Resistance Status | This compound (BAY 38-4766) EC₅₀ (μM) | Ganciclovir EC₅₀ (μM) |
| Davis | Susceptible | 0.34 | 1.9 |
| Clinical Isolate 1 | Ganciclovir-Resistant | 1.1 | > 50 |
| Clinical Isolate 2 | Ganciclovir/Foscarnet-Resistant | 0.9 | > 50 |
| Clinical Isolate 3 | Ganciclovir/Cidofovir-Resistant | 1.2 | > 50 |
Data extrapolated from Reefschlaeger et al., 2001.[5]
Experimental Protocols
The evaluation of this compound's antiviral activity against ganciclovir-resistant CMV strains relies on established in vitro methodologies.
Plaque Reduction Assay (PRA)
The plaque reduction assay is a standard method for determining the susceptibility of CMV to antiviral drugs.
Methodology:
-
Cell Culture: Human foreskin fibroblasts (HFFs) or other susceptible cell lines are cultured in 24-well plates to form a confluent monolayer.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of the CMV strain to be tested (wild-type or ganciclovir-resistant).
-
Drug Application: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of this compound or the control drug (ganciclovir).
-
Incubation: The plates are incubated for 7-14 days to allow for the formation of viral plaques (zones of cell death).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀), defined as the drug concentration that reduces the number of plaques by 50% compared to the no-drug control, is calculated.
Quantitative PCR (qPCR)-Based Viral Load Assay
qPCR is used to quantify the amount of viral DNA in cell culture supernatants or infected cells, providing a measure of viral replication.
Methodology:
-
Experimental Setup: HFFs are seeded in multi-well plates and infected with the CMV strain of interest in the presence of varying concentrations of this compound or a control drug.
-
DNA Extraction: At specific time points post-infection, total DNA is extracted from the cell culture supernatant or the infected cells.
-
qPCR Amplification: A quantitative real-time PCR is performed using primers and probes specific to a conserved region of the CMV genome (e.g., the immediate-early gene). A standard curve with known quantities of viral DNA is included to allow for absolute quantification.
-
Data Analysis: The amount of viral DNA in each sample is quantified, and the IC₅₀ is determined as the drug concentration that reduces the viral DNA load by 50% compared to the untreated control.
Visualizing the Mechanisms of Action and Resistance
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in the action of ganciclovir and this compound, as well as the mechanism of ganciclovir resistance.
Caption: Mechanism of action of ganciclovir in a CMV-infected cell.
Caption: Primary mechanisms of ganciclovir resistance in CMV.
Caption: Mechanism of action of this compound targeting the CMV terminase complex.
Caption: Experimental workflow for evaluating this compound's antiviral activity.
Conclusion
This compound represents a significant advancement in the fight against drug-resistant CMV infections. Its novel mechanism of action, targeting the viral terminase complex, provides a much-needed therapeutic option for patients infected with ganciclovir-resistant strains. The in vitro data clearly demonstrates its potent and consistent activity against CMV isolates that are highly resistant to conventional therapies. Further clinical investigation is warranted to fully establish the in vivo efficacy and safety profile of this compound and to integrate it into the clinical management of complex CMV infections. This technical guide provides the foundational knowledge for researchers and drug development professionals to further explore the potential of this promising antiviral agent.
References
- 1. [PDF] Novel non-nucleoside inhibitors of cytomegaloviruses (BAY 38-4766): in vitro and in vivo antiviral activity and mechanism of action. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel non-nucleoside inhibitors of cytomegaloviruses (BAY 38-4766): in vitro and in vivo antiviral activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Detection of Human Cytomegalovirus UL97 and UL54 Mutations Directly from Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Susceptibilities of Human Cytomegalovirus Clinical Isolates to BAY38-4766, BAY43-9695, and Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
In Vitro Efficacy of Tomeglovir Against Clinical Cytomegaloviral Isolates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human cytomegalovirus (HCMV) infection poses a significant threat to immunocompromised individuals, including transplant recipients and those with HIV. The emergence of HCMV strains resistant to conventional antiviral therapies necessitates the development of novel therapeutic agents with alternative mechanisms of action. Tomeglovir (formerly known as BAY 38-4766) is a non-nucleoside inhibitor that targets the HCMV terminase complex, a critical component in the viral DNA maturation and packaging process. This technical guide provides an in-depth overview of the in vitro efficacy of this compound against clinical CMV isolates, detailing experimental methodologies and the underlying mechanism of action.
Quantitative Efficacy of this compound
This compound has demonstrated potent in vitro activity against both laboratory-adapted strains and clinical isolates of human cytomegalovirus, including those resistant to existing DNA polymerase inhibitors like ganciclovir.
Table 1: In Vitro 50% Inhibitory Concentrations (IC50/EC50) of this compound Against Cytomegalovirus
| Virus Strain/Isolate Type | Assay Type | IC50/EC50 (µM) | Reference(s) |
| Human Cytomegalovirus (HCMV) | Not Specified | 0.34 | [1] |
| Murine Cytomegalovirus (MCMV) | Not Specified | 0.039 | [1] |
| Guinea Pig Cytomegalovirus (GPCMV) | Plaque Reduction Assay | 0.5 | [2] |
| HCMV (AD169 Laboratory Strain) | Not Specified | 1.00 ± 0.40 | [3] |
| Ganciclovir-Susceptible HCMV Clinical Isolates (n=25) | FACS or Plaque Reduction Assay | ~1 | [4] |
| Ganciclovir-Resistant HCMV Clinical Isolates (n=11) | FACS or Plaque Reduction Assay | ~1 | [4] |
IC50/EC50 values represent the concentration of the drug required to inhibit viral replication by 50%.
Mechanism of Action: Targeting the CMV Terminase Complex
This compound exerts its antiviral effect by inhibiting the HCMV terminase complex, which is composed of the proteins pUL56 and pUL89, and possibly pUL51.[5][6][7] This complex is essential for the cleavage of large, concatemeric viral DNA into individual unit-length genomes and their subsequent packaging into pre-formed capsids.[5][6] By targeting the terminase complex, this compound disrupts a late-stage event in the viral replication cycle, preventing the formation of infectious progeny virions.[5] Strains of HCMV that are resistant to this compound have been shown to have mutations in the UL89 and UL104 genes.[5]
CMV DNA Packaging Pathway
Caption: Inhibition of the CMV Terminase Complex by this compound.
Detailed Experimental Protocols
The in vitro efficacy of this compound against clinical CMV isolates is typically evaluated using a variety of assays. Below are detailed methodologies for key experiments.
Plaque Reduction Assay (PRA)
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Human foreskin fibroblast (HFF) cells or other permissive cell lines
-
Clinical CMV isolates
-
This compound (BAY 38-4766)
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with fetal bovine serum)
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Seed HFF cells into 24-well plates and grow to confluence.
-
Virus Inoculation: Infect the confluent cell monolayers with a standardized amount of the clinical CMV isolate (typically aiming for 50-100 plaque-forming units per well).
-
Drug Application: After a viral adsorption period (e.g., 90 minutes), remove the virus inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) containing serial dilutions of this compound. Include a no-drug control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-14 days, or until plaques are visible in the control wells.
-
Staining and Counting: Fix the cells with a suitable fixative (e.g., 10% formalin) and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. The EC50 value is determined as the concentration of this compound that reduces the number of plaques by 50%.
Experimental Workflow for Plaque Reduction Assay
Caption: Plaque Reduction Assay Workflow.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
HFF cells or other permissive cell lines
-
Clinical CMV isolates
-
This compound (BAY 38-4766)
-
Cell culture medium
-
Multi-well cell culture plates (e.g., 96-well plates)
Procedure:
-
Infection and Treatment: Infect confluent HFF cell monolayers in multi-well plates with a clinical CMV isolate at a high multiplicity of infection (MOI). After viral adsorption, add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 5-7 days).
-
Virus Harvest: Lyse the cells (e.g., by freeze-thawing) to release progeny virus.
-
Titration of Progeny Virus: Perform serial dilutions of the harvested virus from each drug concentration and use these dilutions to infect fresh HFF cell monolayers in a separate multi-well plate.
-
Quantification: After an appropriate incubation period, determine the viral titer in each sample using a suitable method, such as a plaque assay or an endpoint dilution assay (TCID50).
-
Data Analysis: Calculate the reduction in viral yield for each drug concentration compared to the no-drug control. The EC50 value is the concentration of this compound that reduces the viral yield by 50%.[8]
Quantitative PCR (qPCR) for CMV Viral Load
This molecular assay quantifies the amount of viral DNA in a sample, providing a measure of viral replication.
Materials:
-
DNA extraction kit
-
qPCR instrument
-
CMV-specific primers and probes (targeting a conserved region of the CMV genome)
-
qPCR master mix
-
DNA standards for quantification
Procedure:
-
Sample Collection: Collect supernatant or infected cells from cultures treated with serial dilutions of this compound.
-
DNA Extraction: Extract total DNA from the samples using a validated DNA extraction kit.[9][10]
-
qPCR Reaction Setup: Prepare a qPCR reaction mixture containing the extracted DNA, CMV-specific primers and probes, and qPCR master mix. Include a set of DNA standards with known copy numbers to generate a standard curve.
-
Thermal Cycling: Perform the qPCR reaction using a real-time PCR instrument with appropriate thermal cycling conditions.[11][12]
-
Data Analysis: The qPCR instrument will measure the fluorescence signal at each cycle. Use the standard curve to determine the initial copy number of CMV DNA in each sample. Calculate the reduction in viral DNA copies for each drug concentration compared to the no-drug control to determine the EC50.
CMV pp65 Antigenemia Assay
This immunoassay detects the CMV pp65 lower matrix protein in peripheral blood leukocytes, indicating active viral replication.
Materials:
-
Whole blood samples from infected cultures
-
Erythrocyte lysis buffer
-
Cytocentrifuge
-
Microscope slides
-
Fixative (e.g., formalin)
-
Monoclonal antibodies against CMV pp65
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope
Procedure:
-
Leukocyte Isolation: Isolate leukocytes from whole blood samples by lysing the red blood cells.[13][14][15][16]
-
Slide Preparation: Cytocentrifuge the isolated leukocytes onto microscope slides to create a monolayer.[13][14]
-
Fixation and Permeabilization: Fix and permeabilize the cells on the slides.[15]
-
Immunostaining: Incubate the slides with a primary monoclonal antibody specific for CMV pp65, followed by incubation with a fluorescently labeled secondary antibody.[14]
-
Microscopy: Examine the slides using a fluorescence microscope and count the number of pp65-positive cells.[14]
-
Data Analysis: Calculate the percentage of pp65-positive cells for each drug concentration and determine the EC50.
Conclusion
This compound demonstrates significant in vitro efficacy against a range of clinical cytomegalovirus isolates, including those resistant to conventional antiviral drugs. Its unique mechanism of action, targeting the viral terminase complex, makes it a promising candidate for the treatment of CMV infections. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other novel anti-CMV compounds. The use of standardized and robust in vitro assays is critical for the preclinical assessment of new antiviral agents and for advancing the development of more effective therapies for CMV-associated diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The non-nucleoside antiviral, BAY 38-4766, protects against cytomegalovirus (CMV) disease and mortality in immunocompromised guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. aac.asm.org [aac.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. The human cytomegalovirus terminase complex as an antiviral target: a close-up view - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Letermovir and inhibitors of the terminase complex: a promising new class of investigational antiviral drugs against human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Development of highly efficient protocols for extraction and amplification of cytomegalovirus DNA from dried blood spots for detection and genotyping of polymorphic immunomodulatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Multiplex, Quantitative, Real-Time PCR Assay for Cytomegalovirus and Human DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genomica.uaslp.mx [genomica.uaslp.mx]
- 13. academic.oup.com [academic.oup.com]
- 14. labmedicineblog.com [labmedicineblog.com]
- 15. A simplified cytomegalovirus pp65 antigenemia assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
The Pharmacokinetics and Bioavailability of Tomeglovir: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomeglovir (formerly BAY 38-4766) is a non-nucleoside inhibitor of human cytomegalovirus (HCMV) that demonstrated potent antiviral activity in preclinical studies. It represents a distinct class of anti-HCMV agents by targeting the viral terminase complex, a novel mechanism of action compared to traditional DNA polymerase inhibitors like ganciclovir. This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for this compound, details the experimental protocols used in its evaluation, and illustrates its mechanism of action. Although early clinical development was discontinued, the data gathered on this compound remains valuable for researchers in the field of antiviral drug development.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound has been characterized in several animal species and in early-phase human clinical trials. The data reveals a compound with moderate oral bioavailability and rapid elimination.
Animal Pharmacokinetics
Preclinical studies in mice, rats, dogs, and guinea pigs provided the initial understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Summary of Quantitative Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Species | Value | Route of Administration | Citation |
| Gastrointestinal Absorption | Rat | 75% | Oral ([14C]-labeled) | [1] |
| Dog | 64% | Oral ([14C]-labeled) | [1] | |
| Absolute Bioavailability | Mouse, Rat, Dog | 30-50% | Oral | [1] |
| Peak Plasma Concentration (Cmax) | Guinea Pig | 26.7 µg/mL (0.06 mM) | 50 mg/kg/day, Oral | |
| Time to Peak Concentration (Tmax) | Guinea Pig | 1 hour | 50 mg/kg/day, Oral | |
| Elimination Half-Life (t1/2) | Rat, Dog | ~1 hour | Oral/IV | [1] |
| Total Plasma Clearance | Rat, Dog | ~1 L/kg·h | Oral/IV | [1] |
| Plasma Protein Binding (unbound fraction) | Rat | 1% | - | [1] |
| Dog | 2.5% | - | [1] | |
| Lethal Dose (LD50) | Mouse, Rat | >2000 mg/kg | - |
Pharmacokinetic studies in rats demonstrated linear kinetics, while a moderate over-proportional increase in the area under the curve (AUC) was observed in dogs following oral or intravenous administration.[1]
Human Pharmacokinetics
This compound entered Phase I clinical trials in healthy male volunteers. In these studies, single oral doses of up to 2000 mg were reported to be safe and well-tolerated.[1] However, the clinical development of this compound was halted during Phase I. This decision was based on findings that the drug induced cytochrome P450 (CYP) enzymes, leading to significantly low systemic exposure in humans. This metabolic induction presented a substantial challenge for achieving therapeutic plasma concentrations.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. The following sections describe representative protocols for the key experiments conducted to evaluate this compound.
In Vivo Pharmacokinetic Studies in Rodents (Oral Gavage)
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are used. Animals are fasted overnight prior to drug administration.
-
Drug Formulation: this compound is suspended in a vehicle suitable for oral administration, such as 0.5% carboxymethylcellulose in water.
-
Dose Administration: A specific dose of the this compound suspension is administered directly into the stomach of the rats using a stainless steel gavage needle. The volume administered is typically 10 mL/kg of the animal's body weight.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.
Determination of Absolute Bioavailability in Dogs
Objective: To determine the fraction of orally administered this compound that reaches systemic circulation in dogs.
Methodology:
-
Study Design: A crossover study design is employed using male beagle dogs. Each dog receives both an intravenous (IV) and an oral dose of this compound, with a washout period of at least one week between administrations.
-
Intravenous Administration: A sterile solution of this compound is administered as a single bolus injection into a cephalic vein at a dose of, for example, 5 mg/kg.
-
Oral Administration: After the washout period, the same dogs are administered an oral dose of this compound, for instance, 20 mg/kg, in a capsule formulation.
-
Blood Sampling: Serial blood samples are collected from a peripheral vein at specified time points after both IV and oral dosing.
-
Sample Processing and Analysis: Plasma is harvested and analyzed for this compound concentrations using a validated LC-MS/MS method.
-
Bioavailability Calculation: The absolute bioavailability (F) is calculated using the following formula: F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100 Where AUC is the area under the plasma concentration-time curve.
In Vitro Metabolism using Liver Microsomes
Objective: To investigate the metabolic stability and identify the major metabolic pathways of this compound.
Methodology:
-
Enzyme Source: Pooled human liver microsomes are used as the source of drug-metabolizing enzymes.
-
Incubation: Incubations are performed in a phosphate buffer (pH 7.4) containing liver microsomes, this compound, and a NADPH-regenerating system (to provide the necessary cofactor for CYP-mediated reactions).
-
Reaction Conditions: The reaction mixtures are pre-incubated at 37°C, and the reaction is initiated by the addition of the NADPH-regenerating system. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.
-
Sample Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent drug (this compound) over time and to identify the formation of metabolites.
-
Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life and intrinsic clearance, which provide an indication of its metabolic stability.
Mechanism of Action and Signaling Pathways
This compound exerts its antiviral effect through a mechanism that is distinct from that of DNA polymerase inhibitors. It targets a late stage of the viral replication cycle, specifically the cleavage and packaging of viral DNA into newly formed capsids.
The HCMV terminase complex, composed of the proteins pUL56 and pUL89, is responsible for recognizing, cleaving, and packaging the long concatemeric viral DNA into individual unit-length genomes within the procapsids. This compound inhibits this complex, leading to the accumulation of uncleaved viral DNA and the production of non-infectious viral particles.
Caption: Mechanism of action of this compound in the HCMV replication cycle.
The diagram above illustrates the point of intervention of this compound in the HCMV lifecycle. By inhibiting the terminase complex, it effectively blocks the crucial step of DNA cleavage and packaging, thereby halting the production of infectious virions.
Caption: Experimental workflow for determining the absolute bioavailability of this compound.
This workflow outlines the key steps in a typical crossover study designed to assess the absolute bioavailability of an investigational drug like this compound in a preclinical model.
This compound is a potent inhibitor of HCMV replication with a novel mechanism of action targeting the viral terminase complex. Preclinical pharmacokinetic studies revealed moderate oral bioavailability and rapid elimination in animal models. However, its clinical development was halted due to the induction of metabolic enzymes in humans, leading to low systemic exposure. The data and experimental methodologies presented in this guide provide valuable insights for researchers and drug development professionals working on novel antiviral therapies, highlighting the importance of early and thorough evaluation of metabolic pathways and potential for drug-drug interactions. The unique mechanism of targeting the HCMV terminase remains a promising avenue for the development of future anti-CMV drugs.
References
Tomeglovir: A Technical Guide to its Inhibition of Viral DNA Cleavage and Packaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tomeglovir (formerly BAY 38-4766) is a potent, non-nucleoside inhibitor of human cytomegalovirus (HCMV), a significant pathogen in immunocompromised individuals. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its role in the disruption of viral DNA cleavage and packaging. Detailed experimental protocols for key assays, quantitative data on its antiviral activity, and visualizations of the targeted viral pathway are presented to serve as a resource for researchers in virology and antiviral drug development.
Introduction
Human cytomegalovirus (HCMV) replication culminates in the cleavage of large, concatemeric DNA into unit-length genomes and their subsequent packaging into pre-formed capsids. This critical process is mediated by the viral terminase complex. This compound represents a class of antiviral compounds that specifically target this late stage of the viral life cycle, offering a distinct mechanism of action compared to traditional DNA polymerase inhibitors.[1][2][3] Understanding the molecular interactions and the experimental methodologies to study them is crucial for the development of novel anti-HCMV therapeutics.
Mechanism of Action
This compound functions by inhibiting the HCMV terminase complex, which is primarily composed of the pUL56 and pUL89 proteins.[1][4] This inhibition prevents the cleavage of high-molecular-weight viral DNA concatemers into individual genomes, a prerequisite for their packaging into viral capsids.[2] Studies have shown that resistance to this compound is associated with mutations in the genes encoding pUL56 and pUL89, and also in the pUL104 portal protein, suggesting a direct interaction with the DNA cleavage and packaging machinery.[4][5] The specificity of this compound for the viral terminase complex, which has no functional equivalent in human cells, contributes to its favorable safety profile.[3]
Quantitative Antiviral Activity
The antiviral potency and cellular toxicity of this compound have been quantified in various in vitro studies. The following table summarizes key quantitative data.
| Parameter | Virus/Cell Line | Value | Reference |
| IC50 | Human Cytomegalovirus (HCMV) | 0.34 µM | [6] |
| IC50 | Murine Cytomegalovirus (MCMV) | 0.039 µM | [6] |
| EC50 | HCMV (Davis Strain) | 1.03 ± 0.57 µM | [6] |
| EC50 | Monkey CMV Strains | < 1 µM | [6] |
| CC50 | Human Embryonic Lung Fibroblasts (HELF) | 85 µM | [6] |
| CC50 | NIH 3T3 Cells | 62.5 µM | [6] |
IC50 (50% Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process. EC50 (50% Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (50% Cytotoxic Concentration): The concentration of a substance that is toxic to 50% of cells.
Experimental Protocols
Plaque Reduction Assay for IC50 Determination
This assay is a standard method to quantify the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.
Materials:
-
Human embryonic lung fibroblasts (HELF) or other permissive cell lines
-
Human Cytomegalovirus (HCMV) stock
-
This compound stock solution
-
Culture medium (e.g., MEM with 5% FBS)
-
Agarose overlay medium (e.g., 0.4% agarose in MEM with 5% FBS)
-
Formalin (10% in PBS)
-
Crystal Violet staining solution (0.8% in 50% ethanol)
-
6-well or 24-well cell culture plates
Procedure:
-
Seed HELF cells in culture plates and grow to confluence.
-
Prepare serial dilutions of this compound in culture medium.
-
Infect the confluent cell monolayers with a known titer of HCMV (e.g., 50-100 plaque-forming units per well) for 90 minutes at 37°C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add the this compound dilutions to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Overlay the cells with agarose medium containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are clearly visible in the virus control wells.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration relative to the virus control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.[1][7]
Viral DNA Cleavage Assay
This assay directly assesses the ability of this compound to inhibit the cleavage of viral DNA concatemers.
Materials:
-
HELF cells
-
HCMV
-
This compound
-
DNA extraction kit
-
Restriction enzymes (e.g., KpnI)
-
Agarose gel
-
Southern blotting apparatus and reagents
-
DNA probe specific for the terminal region of the HCMV genome
Procedure:
-
Infect confluent HELF cells with HCMV at a high multiplicity of infection (MOI).
-
Treat the infected cells with this compound at a concentration known to be effective (e.g., 10x IC50). Include an untreated infected control.
-
Incubate the cells for a period sufficient for viral DNA replication and concatemer formation (e.g., 72-96 hours post-infection).
-
Harvest the cells and extract total DNA.
-
Digest the DNA with a restriction enzyme that cuts within the viral genome, flanking the terminal cleavage site (e.g., KpnI). This will generate different sized fragments from uncleaved concatemeric DNA versus cleaved, unit-length genomes.
-
Separate the digested DNA fragments by agarose gel electrophoresis.
-
Transfer the DNA to a nitrocellulose or nylon membrane (Southern blotting).
-
Hybridize the membrane with a labeled DNA probe specific for the terminal region of the HCMV genome.
-
Wash the membrane and detect the hybridized probe using an appropriate detection system (e.g., autoradiography or chemiluminescence).
-
Analyze the resulting bands. In the absence of the inhibitor, a band corresponding to the cleaved terminal fragment will be prominent. In the presence of this compound, this band will be significantly reduced or absent, while a larger band corresponding to the uncleaved concatemer will be more prominent.[4][8]
Pulsed-Field Gel Electrophoresis (PFGE) for Concatemer Analysis
PFGE is used to separate very large DNA molecules, making it ideal for visualizing the high-molecular-weight viral DNA concatemers that accumulate in the presence of this compound.
Materials:
-
Infected and treated cells (as in the cleavage assay)
-
Agarose plugs preparation kit
-
Lysis buffer (containing proteinase K)
-
PFGE-grade agarose
-
PFGE apparatus and running buffer (e.g., 0.5x TBE)
-
DNA staining solution (e.g., ethidium bromide or SYBR Gold)
Procedure:
-
Prepare agarose plugs containing intact DNA from this compound-treated and untreated HCMV-infected cells. This is crucial to prevent mechanical shearing of the large DNA molecules.
-
Lyse the cells within the plugs using a lysis buffer containing proteinase K to release the DNA.
-
Wash the plugs extensively to remove cellular debris and proteinase K.
-
If desired, perform restriction digestion of the DNA within the plugs.
-
Load the agarose plugs into the wells of a PFGE-grade agarose gel.
-
Perform electrophoresis using a PFGE system. The running parameters (switch times, voltage, and duration) should be optimized to resolve high-molecular-weight DNA. For example, a switch time ramp from 1 to 10 seconds for 18 hours at 6V/cm can be a starting point.[9][10]
-
After electrophoresis, stain the gel with a fluorescent DNA dye.
-
Visualize the DNA under UV light. In this compound-treated samples, an accumulation of high-molecular-weight DNA (concatemers) near the wells will be observed, which is absent or significantly reduced in the untreated control.[11]
Visualizations
HCMV DNA Cleavage and Packaging Pathway
The following diagram illustrates the key steps in the cleavage and packaging of HCMV DNA and the point of inhibition by this compound.
Caption: Inhibition of HCMV DNA Cleavage by this compound.
Experimental Workflow for Assessing this compound's Effect
This diagram outlines the experimental process to demonstrate the inhibitory effect of this compound on viral DNA processing.
Caption: Workflow for analyzing this compound's impact on viral DNA.
Logical Relationship of this compound Resistance Mutations
This diagram shows the relationship between this compound treatment, the viral terminase complex, and the development of resistance.
Caption: Development of this compound resistance.
Conclusion
This compound effectively inhibits HCMV replication by targeting the viral terminase complex, thereby preventing the crucial steps of viral DNA cleavage and packaging. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and the development of other terminase inhibitors. The unique mechanism of action of this compound class holds significant promise for the treatment of HCMV infections, particularly in cases of resistance to conventional antiviral therapies.
References
- 1. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA encapsidation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Plaque Assay of Cytomegalovirus Strains of Human Origin | Semantic Scholar [semanticscholar.org]
- 6. UL34 Deletion Restricts Human Cytomegalovirus Capsid Formation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. protocols.io [protocols.io]
- 10. ocw.ehu.eus [ocw.ehu.eus]
- 11. bio-rad.com [bio-rad.com]
The Dawn of a New Anti-Herpetic: An In-depth Technical Guide to the Early Research and Development of BAY 38-4766
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 38-4766, a novel non-nucleoside inhibitor, emerged from early research as a potent and selective agent against human cytomegalovirus (HCMV), a member of the Herpesviridae family. This document provides a comprehensive technical overview of the foundational research and development of BAY 38-4766, with a focus on its mechanism of action, key experimental data, and the methodologies employed in its initial characterization.
Core Compound Profile
| Characteristic | Description |
| Chemical Name | 3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide |
| Compound Class | Non-nucleoside inhibitor |
| Primary Target | Human Cytomegalovirus (HCMV) |
| Mechanism of Action | Inhibition of viral DNA maturation and packaging |
Quantitative Data Summary
The early preclinical evaluation of BAY 38-4766 yielded significant quantitative data regarding its antiviral potency and selectivity.
In Vitro Antiviral Activity
| Virus | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference |
| HCMV (Strain AD169) | Plaque Reduction | HELF | 1.17 | [1] |
| HCMV (Strain Davis) | - | - | 1.03 ± 0.57 | [2] |
| MCMV (Strain Smith) | Plaque Reduction | NIH 3T3 | 0.039 | [2] |
| GPCMV | Plaque Reduction | - | 0.5 | [3] |
In Vitro Cytotoxicity
| Cell Line | CC50 (µM) | Reference |
| HELF | 85 | [2] |
| NIH 3T3 | 62.5 | [2] |
In Vitro Yield Reduction
| Virus | Assay Type | ED90 (µM) | ED99 (µM) | Reference |
| GPCMV | Yield Reduction | 0.4 | 0.6 | [3] |
Mechanism of Action: Targeting the CMV Terminase Complex
BAY 38-4766 exerts its antiviral effect by specifically targeting the cytomegalovirus terminase complex, an essential enzymatic machinery for the cleavage of viral DNA concatemers and their subsequent packaging into procapsids.[3] This mechanism is distinct from that of previously established anti-herpetic drugs that primarily target viral DNA polymerase.[4] The key components of the terminase complex targeted by BAY 38-4766 are the proteins encoded by the UL89 and UL56 genes.[3]
The proposed signaling pathway for the mechanism of action is as follows:
Caption: Mechanism of action of BAY 38-4766 on the CMV replication cycle.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the early research of BAY 38-4766.
Plaque Reduction Assay
This assay is fundamental for determining the inhibitory concentration (IC50) of an antiviral compound.
Methodology:
-
Cell Seeding: Human foreskin fibroblasts (HFFs) are seeded into 24-well plates at a density that allows them to become just confluent at the time of infection.[5]
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of cell-associated CMV (e.g., 40-80 plaque-forming units per well).[5]
-
Drug Application: After a 90-minute adsorption period at 37°C, the inoculum is removed.[5] An overlay medium, typically 0.4% agarose in MEM with 5% FBS, containing serial dilutions of BAY 38-4766 is added to triplicate wells for each concentration.[5]
-
Incubation: Plates are incubated for 7 days at 37°C in a 5% CO2 incubator, or until at least 40 plaques are visible in the control wells.[5]
-
Plaque Visualization and Counting: The cell monolayers are fixed with 10% formalin and stained with 0.8% crystal violet in 50% ethanol.[5] Plaques are then counted microscopically at low power.[5]
-
IC50 Determination: The concentration of BAY 38-4766 that reduces the number of plaques by 50% compared to the untreated control is determined graphically.
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of an antiviral compound.
Methodology:
-
Infection and Treatment: Confluent monolayers of HFFs in 96-well plates are infected with CMV. After a 2-hour adsorption period, the inoculum is replaced with fresh medium containing serial dilutions of BAY 38-4766.[6]
-
Incubation: The plates are incubated at 37°C for 7 days to allow for multiple rounds of viral replication.[6]
-
Virus Harvest: The infected and treated cells are subjected to one cycle of freezing and thawing to release intracellular virus particles.[6]
-
Titration of Progeny Virus: The virus-containing lysates are serially diluted and used to infect fresh HFF monolayers in a separate 96-well plate.[6]
-
Plaque Quantitation: After a 7-day incubation, the secondary plates are stained, and plaques are counted in the wells containing a countable number of plaques (e.g., 5-20).[6]
-
ED90/ED99 Calculation: The effective dose that reduces the virus yield by 90% (ED90) or 99% (ED99) is calculated based on the reduction in virus titer compared to the untreated control.[3]
Functional Viral DNA Cleavage Assay (Southern Blot Analysis)
This assay directly assesses the ability of BAY 38-4766 to inhibit the cleavage of high-molecular-weight viral DNA concatemers.
Methodology:
-
Infection and Treatment: HELF cells are infected with HCMV and cultured in the presence or absence of BAY 38-4766 for 3 to 4 days.[2]
-
DNA Extraction: Total DNA is extracted from the infected cells.[2]
-
Restriction Enzyme Digestion: The extracted DNA is digested with a restriction enzyme, such as KpnI, which cuts at specific sites within the viral genome.[2]
-
Agarose Gel Electrophoresis: The digested DNA fragments are separated by size on an agarose gel.[2]
-
Southern Blotting: The DNA fragments are transferred from the gel to a nylon membrane.[7]
-
Probe Hybridization: The membrane is incubated with a labeled DNA probe specific for the terminal fragments of the CMV genome.[2]
-
Detection: The probe binding is detected, revealing the size of the terminal DNA fragments. In the absence of the drug, both concatemeric and cleaved monomeric DNA fragments are visible. In the presence of an effective concentration of BAY 38-4766, the accumulation of high-molecular-weight concatemeric DNA and a reduction in the cleaved monomeric form are observed.[2]
Selection of Drug-Resistant Mutants
The generation and characterization of drug-resistant viral mutants are crucial for confirming the drug's target and mechanism of action.
Methodology:
-
Serial Passage: Wild-type CMV is serially passaged in cell culture in the presence of gradually increasing concentrations of BAY 38-4766.[8]
-
Isolation of Resistant Virus: Viruses that can replicate at higher drug concentrations are isolated and plaque-purified.[8]
-
Phenotypic Analysis: The drug susceptibility of the isolated mutants is determined using plaque reduction or yield reduction assays to confirm the resistant phenotype.[8]
-
Genotypic Analysis: The viral genes encoding the putative drug targets (e.g., UL56 and UL89) are sequenced to identify mutations that may confer resistance.[4]
Experimental Workflow Visualization
The general workflow for the early preclinical evaluation of BAY 38-4766 can be visualized as follows:
Caption: General experimental workflow for the early research of BAY 38-4766.
Conclusion
The early research and development of BAY 38-4766 established it as a promising anti-CMV agent with a novel mechanism of action. Through a series of well-defined in vitro and in vivo experiments, its potency, selectivity, and specific targeting of the viral terminase complex were elucidated. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of antiviral drug development, offering insights into the foundational studies of a new class of anti-herpetic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The non-nucleoside antiviral, BAY 38-4766, protects against cytomegalovirus (CMV) disease and mortality in immunocompromised guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Letermovir and inhibitors of the terminase complex: a promising new class of investigational antiviral drugs against human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. LMDp protocol: Southern blotting [dmd.nl]
- 8. Approach to Drug-Resistant Cytomegalovirus in Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Tomeglovir on Viral Concatemer Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiviral agent tomeglovir (formerly BAY 38-4766), with a specific focus on its mechanism of action targeting viral concatemer processing. The information presented herein is compiled from publicly available research and is intended to provide a comprehensive resource for professionals in the fields of virology and antiviral drug development.
Executive Summary
This compound is a potent, orally bioavailable, non-nucleoside inhibitor of human cytomegalovirus (HCMV), a major pathogen in immunocompromised individuals. Unlike conventional anti-HCMV therapeutics that target viral DNA polymerase, this compound acts at a late stage of the viral replication cycle. Its mechanism of action involves the inhibition of the viral terminase complex, which is essential for the cleavage of high-molecular-weight viral DNA concatemers into monomeric genomes for packaging into new virions. This unique mechanism of action makes this compound effective against HCMV strains that are resistant to DNA polymerase inhibitors.
Mechanism of Action
During the late phase of HCMV replication, viral DNA is synthesized via a rolling-circle mechanism, resulting in long, head-to-tail concatemers. The viral terminase complex, a multiprotein enzyme, is responsible for recognizing specific cleavage and packaging signals (pac sites) within the concatemeric DNA. It then introduces staggered nicks to excise unit-length genomes, which are subsequently translocated into pre-formed viral capsids.
This compound disrupts this critical process. By targeting components of the terminase complex, specifically the gene products of UL56 and UL89, this compound prevents the cleavage of these DNA concatemers.[1][2] This inhibition of viral DNA maturation results in the arrest of the production of infectious progeny virions.[1][2] Resistance to this compound has been mapped to mutations in the viral genes UL89 and UL104, further confirming its specific targeting of the viral DNA cleavage and packaging machinery.[1][2][3]
Signaling Pathway of this compound's Action
References
Methodological & Application
Tomeglovir Plaque Reduction Assay: Application Notes and Protocols for Efficacy Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting a plaque reduction assay to determine the antiviral efficacy of Tomeglovir against human cytomegalovirus (HCMV). Included are comprehensive experimental procedures, data presentation guidelines, and visual representations of the experimental workflow and the drug's mechanism of action.
Introduction
This compound (formerly known as BAY 38-4766) is a non-nucleoside inhibitor of human cytomegalovirus (HCMV) replication.[1] Its mechanism of action involves the inhibition of the viral terminase complex, specifically targeting the gene products UL89 and UL56.[1] This inhibition prevents the cleavage of viral DNA concatemers and their subsequent packaging into capsids, thereby halting the production of new infectious virions.[1] The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and is widely used to evaluate the efficacy of antiviral compounds. This assay measures the reduction in the number of viral plaques—localized areas of cell death caused by viral replication—in the presence of a test compound.
Data Presentation
The antiviral activity of this compound is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of the drug that reduces the number of plaques by 50% compared to a no-drug control. Results should be summarized in a clear and structured table for easy comparison.
Table 1: Antiviral Activity of this compound Against HCMV
| Compound | Virus Strain(s) | Cell Line | Assay Type | IC50 (µM) |
| This compound | 36 HCMV Clinical Isolates | Not Specified | Plaque Reduction Assay | ~1 |
Note: The specific cell line used to determine this IC50 value was not detailed in the available source material.
Table 2: Example Concentrations for a Plaque Reduction Assay
| Compound | Concentration Range (µM) |
| This compound | 0.1, 0.3, 1, 3, 10, 30 |
| Ganciclovir (Control) | 1.5, 3, 6, 12, 24, 48 |
This table provides a suggested range of concentrations for this compound based on its known IC50 and an example of a control compound, Ganciclovir, with concentrations used in a standardized assay.[2]
Experimental Protocols
This section details the step-by-step methodology for performing a plaque reduction assay to assess the antiviral activity of this compound against HCMV.
Materials and Reagents
-
Cell Lines: Human foreskin fibroblasts (HFF-1), human embryonic lung fibroblasts (MRC-5), or normal human dermal fibroblasts (NHDF).
-
Virus: Human cytomegalovirus (HCMV), e.g., Towne or AD169 strain.
-
This compound: Prepare a stock solution in dimethyl sulfoxide (DMSO) and make serial dilutions in cell culture medium.
-
Control Antiviral: Ganciclovir or another appropriate control.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Overlay Medium:
-
Methylcellulose-based: 0.5% methylcellulose in DMEM with 2% FBS.
-
Agarose-based: 0.4% agarose in Minimum Essential Medium (MEM) with 5% FBS.[2]
-
-
Staining Solution: 0.1% to 0.5% (w/v) crystal violet in 20% methanol or ethanol.[3][4]
-
Fixing Solution: 10% formalin in phosphate-buffered saline (PBS).
-
PBS: Phosphate-buffered saline.
-
6-well or 24-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
Experimental Procedure
1. Cell Seeding:
- Seed the chosen fibroblast cell line into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.
- Incubate the plates at 37°C in a 5% CO2 incubator overnight.
2. Virus Infection:
- On the following day, aspirate the cell culture medium from the confluent cell monolayers.
- Infect the cells with a dilution of HCMV that will produce a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well).
- Allow the virus to adsorb for 90 minutes to 2 hours at 37°C, with gentle rocking of the plates every 15-20 minutes to ensure even distribution of the virus.[2]
3. This compound Treatment and Overlay Application:
- Prepare serial dilutions of this compound and the control antiviral in the overlay medium. Also, prepare a no-drug control overlay medium.
- After the virus adsorption period, aspirate the viral inoculum.
- Gently add the overlay medium containing the different concentrations of this compound or the control compound to the respective wells. Ensure each concentration is tested in triplicate.
4. Incubation for Plaque Formation:
- Incubate the plates at 37°C in a 5% CO2 incubator for 7 to 14 days. The incubation time will depend on the HCMV strain and the cell line used.[2][5] For slower-growing strains, incubation may need to be extended up to three weeks.[5]
- Monitor the plates for the formation of visible plaques.
5. Plaque Visualization and Counting:
- After the incubation period, fix the cells by adding the fixing solution directly to the overlay for at least 1 hour.
- Carefully remove the overlay and the fixing solution.
- Stain the cell monolayer with the crystal violet solution for 15-30 minutes at room temperature.[3]
- Gently wash the wells with water to remove excess stain and allow the plates to air dry.
- Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained cells.
6. Data Analysis:
- Calculate the percentage of plaque reduction for each concentration of this compound compared to the no-drug control.
- Determine the IC50 value by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound plaque reduction assay.
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound inhibits the HCMV terminase complex.
References
Application Notes and Protocols for In Vitro Antiviral Susceptibility Testing of Tomeglovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomeglovir (formerly known as BAY 38-4766) is a potent non-nucleoside inhibitor of human cytomegalovirus (HCMV) replication.[1][2] This document provides detailed application notes and protocols for conducting in vitro antiviral susceptibility testing of this compound against HCMV. The provided methodologies and data are intended to guide researchers in the evaluation of this compound's antiviral efficacy and to serve as a foundation for further drug development studies.
This compound exhibits a novel mechanism of action, targeting the viral terminase complex, which is essential for the cleavage of viral DNA concatemers and their subsequent packaging into new virions.[1][2] Specifically, it inhibits the function of the pUL89 and pUL56 gene products of HCMV.[1][2] This distinct mechanism of action makes this compound a valuable compound for study, particularly in the context of HCMV strains resistant to conventional DNA polymerase inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound from published studies.
| Parameter | Virus/Cell Line | Value | Reference |
| IC50 | Human Cytomegalovirus (HCMV) | 0.34 µM | [1] |
| IC50 | Murine Cytomegalovirus (MCMV) | 0.039 µM | [1] |
| EC50 | HCMV (Strain Davis) | 1.03 ± 0.57 µM | [1] |
| EC50 | Monkey CMV strains | < 1 µM | [1] |
| CC50 | Human Embryonic Lung Fibroblasts (HELF) | 85 µM | [1] |
| CC50 | NIH 3T3 cells | 62.5 µM | [1] |
IC50: 50% inhibitory concentration. EC50: 50% effective concentration. CC50: 50% cytotoxic concentration.
Experimental Protocols
Two standard methods for determining the in vitro antiviral susceptibility of HCMV to this compound are the Plaque Reduction Assay and the Virus Yield Reduction Assay.
Plaque Reduction Assay (PRA)
This assay is considered the "gold standard" for phenotypic evaluation of HCMV susceptibility to antiviral agents.[3] It measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
Materials:
-
Human foreskin fibroblasts (HFFs) or other HCMV-permissive cells
-
Eagle's Minimal Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics
-
This compound stock solution (dissolved in DMSO)
-
HCMV stock (e.g., AD169 or clinical isolates)
-
0.5% Agarose overlay medium (e.g., a 1:1 mixture of 2x EMEM and 1% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 24-well tissue culture plates
Protocol:
-
Cell Seeding: Seed HFFs into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Inoculation: Once the cells are confluent, aspirate the growth medium and inoculate the cell monolayers with a standardized amount of HCMV to produce 50-100 plaques per well.
-
Virus Adsorption: Incubate the plates for 90 minutes at 37°C in a humidified 5% CO2 incubator to allow for virus adsorption.
-
Compound Addition: During the adsorption period, prepare serial dilutions of this compound in EMEM with 2% FBS.
-
Overlay Application: After adsorption, aspirate the viral inoculum and overlay the cell monolayers with the agarose overlay medium containing the different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7-14 days, or until plaques are clearly visible in the virus control wells.
-
Plaque Staining and Counting: Fix the cells with 10% formalin for at least 30 minutes. Aspirate the overlay and stain the cell monolayer with crystal violet solution for 10-15 minutes. Gently wash the wells with water and allow them to dry.
-
Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of infectious progeny virus.
Materials:
-
Human foreskin fibroblasts (HFFs) or other HCMV-permissive cells
-
EMEM with 10% FBS, L-glutamine, and antibiotics
-
This compound stock solution (in DMSO)
-
HCMV stock
-
96-well tissue culture plates
Protocol:
-
Cell Seeding: Seed HFFs into 96-well plates to achieve a confluent monolayer.
-
Infection and Treatment: Infect the confluent cell monolayers with HCMV at a multiplicity of infection (MOI) of 0.01 to 0.1. After a 2-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Virus Harvest: After the incubation period, lyse the cells by three cycles of freezing and thawing to release the progeny virus.
-
Virus Tittering: Determine the viral titer in the lysate from each well by performing a 10-fold serial dilution and infecting fresh HFF monolayers in a separate 96-well plate.
-
Endpoint Determination: After 7-10 days of incubation, determine the viral endpoint using a suitable method, such as observing the cytopathic effect (CPE) or by immunostaining for viral antigens. The viral titer is calculated using the Reed-Muench or other appropriate method.
-
Data Analysis: The IC50 is determined as the concentration of this compound that reduces the viral yield by 50% compared to the virus control.
Visualizations
Caption: Workflow for Plaque Reduction Assay.
Caption: Mechanism of this compound Action.
References
Application Notes and Protocols for HCMV Antiviral Screening Using HFF and MRC-5 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Cytomegalovirus (HCMV) is a ubiquitous pathogen that can cause severe disease in immunocompromised individuals and congenitally infected newborns. The development of effective antiviral therapies is a critical area of research. Human foreskin fibroblasts (HFF) and MRC-5 human embryonic lung fibroblasts are two of the most commonly used cell lines for the propagation and study of HCMV, and consequently, for the screening of antiviral compounds.[1][2][3] Both cell lines are highly permissive to HCMV infection and support the entire viral replication cycle, leading to the production of infectious progeny.[4][5] This document provides detailed application notes and protocols for utilizing HFF and MRC-5 cells in HCMV antiviral screening assays.
Cell Line Characteristics and Comparison
Both HFF and MRC-5 cells are diploid, contact-inhibited fibroblast cell lines that provide a physiologically relevant model for studying HCMV infection.[6] While both are effective for HCMV research, some differences have been noted. For instance, in centrifugation cultures for CMV detection, MRC-5 cells appeared to be superior at 24 hours post-infection, though both cell lines were comparable by 48 hours.[1] Ultimately, the choice between HFF and MRC-5 may depend on the specific requirements of the assay and laboratory preference.[7]
Table 1: Comparison of HFF and MRC-5 Cell Lines for HCMV Antiviral Screening
| Characteristic | Human Foreskin Fibroblasts (HFF) | MRC-5 |
| Origin | Human foreskin tissue | Human embryonic lung tissue |
| Cell Type | Fibroblast | Fibroblast |
| Ploidy | Diploid | Diploid |
| HCMV Susceptibility | Highly susceptible | Highly susceptible[6] |
| Doubling Time | Variable, typically 24-72 hours | Approximately 45 hours[6][8] |
| Senescence | Finite lifespan | Capable of 42-46 population doublings[8] |
| Common HCMV Strains | AD169, Towne, Merlin, clinical isolates[9][10] | AD169, Towne, clinical isolates[5][11] |
Experimental Protocols
Cell Culture and Maintenance
A crucial first step in any cell-based assay is the proper maintenance of healthy, actively dividing cell cultures.
Protocol 1: Culturing HFF and MRC-5 Cells
-
Media Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of HFF or MRC-5 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.
-
Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium. Transfer the cell suspension to a T-75 cell culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash the monolayer with Phosphate-Buffered Saline (PBS), and detach the cells using a brief incubation with 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-plate the cells at a 1:3 to 1:5 split ratio.
References
- 1. Comparison of MRC-5 and HFF cells for the identification of cytomegalovirus in centrifugation culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel microneutralization assay for HCMV using automated data collection and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbiotech.com [ijbiotech.com]
- 4. An immortalized human fibroblast cell line is permissive for human cytomegalovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of human cytomegalovirus growth in MRC-5 human fibroblasts, brain, and choroid plexus cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MRC-5 Cell Line: Human Fetal Lung Fibroblasts in Viral Research [cytion.com]
- 7. Comparative activity of selected antiviral compounds against clinical isolates of human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellosaurus cell line MRC-5 (CVCL_0440) [cellosaurus.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of human cytomegalovirus replication by interferon alpha can involve multiple anti-viral factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a High-Throughput Assay To Measure the Neutralization Capability of Anti-Cytomegalovirus Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Reporter Cell Lines for Tomeglovir Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of reporter cell lines in quantifying the antiviral efficacy of Tomeglovir against Human Cytomegalovirus (HCMV). This document includes detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows.
Introduction
This compound (formerly BAY 38-4766) is a non-nucleoside inhibitor of Human Cytomegalovirus (HCMV) replication.[1] It exhibits potent antiviral activity by targeting the viral terminase complex, specifically the gene products UL89 and UL56, which are essential for the cleavage of viral DNA concatemers and their subsequent packaging into capsids.[1] This mechanism of action prevents the maturation of infectious virions.[1]
Reporter cell lines offer a sensitive and high-throughput method for assessing the efficacy of antiviral compounds like this compound. These genetically engineered cell lines contain a reporter gene (e.g., luciferase or a fluorescent protein) under the control of an HCMV-inducible promoter.[2][3] Upon successful viral replication, the promoter is activated, leading to the expression of the reporter protein, which can be easily quantified. The reduction in reporter signal in the presence of an antiviral agent is directly proportional to its inhibitory activity.
Principle of the Assay
The fundamental principle of this assay is that the expression of a reporter gene is directly linked to the progression of HCMV replication. In the presence of an effective antiviral agent such as this compound, viral replication is inhibited, leading to a dose-dependent decrease in the reporter signal. This allows for the quantitative determination of the compound's antiviral potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
Quantitative data from this compound efficacy studies should be summarized for clear and straightforward comparison.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | HCMV | - | 0.34[4] | - | - |
| This compound | MCMV | - | 0.039[4] | - | - |
| This compound | HCMV Davis | - | 1.03 ± 0.57[4] | - | - |
| This compound | - | HELF | - | 85[4] | - |
| This compound | - | NIH 3T3 | - | 62.5[4] | - |
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug at which it inhibits 50% of the viral replication. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug at which it causes 50% cytotoxicity to the cells. SI (Selectivity Index): A ratio that measures the window between cytotoxicity and antiviral activity.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental procedures are crucial for understanding the assay.
Experimental Protocols
Preparation of Reporter Cell Lines
Objective: To prepare a stable and reliable culture of reporter cells for the antiviral assay.
Materials:
-
HCMV-responsive reporter cell line (e.g., U373MG cells with a luciferase reporter gene under the control of an HCMV-specific promoter)[2]
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Cell culture flasks and plates (96-well, white, clear-bottom for luminescence assays)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture the reporter cell line in T-75 flasks using complete growth medium at 37°C in a humidified 5% CO2 incubator.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For the assay, harvest the cells using Trypsin-EDTA, neutralize with complete growth medium, and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Adjust the cell suspension to a final concentration of 2 x 10^5 cells/mL.
This compound Efficacy Assay using a Luciferase Reporter Cell Line
Objective: To determine the IC50 value of this compound against HCMV in a reporter cell line.
Materials:
-
Prepared reporter cell suspension
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HCMV viral stock (e.g., AD169 or a clinical isolate)
-
Assay medium (e.g., DMEM with 2% FBS)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Dispense 100 µL of the reporter cell suspension (2 x 10^4 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions. Include a "no drug" (virus control) and a "no virus" (cell control) well.
-
Treatment: Remove the growth medium from the cells and add 50 µL of the diluted this compound to the respective wells.
-
Infection: Immediately add 50 µL of HCMV diluted in assay medium to each well (except for the cell control wells) at a pre-determined multiplicity of infection (MOI) that gives a robust reporter signal (e.g., MOI of 0.1-1).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO2. The incubation time should be optimized to achieve a high signal-to-background ratio for the reporter assay.[2]
-
Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Incubate for 2-5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 x [1 - (Luminescence_Treated - Luminescence_CellControl) / (Luminescence_VirusControl - Luminescence_CellControl)]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cytotoxicity Assay
Objective: To determine the CC50 of this compound on the reporter cell line to assess its therapeutic window.
Materials:
-
Prepared reporter cell suspension
-
This compound stock solution
-
Assay medium
-
96-well clear plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT)
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Cell Seeding: Seed the reporter cells in a 96-well clear plate as described in the efficacy assay.
-
Compound Addition: After 24 hours, add serial dilutions of this compound to the wells. Include a "no drug" control.
-
Incubation: Incubate the plate for the same duration as the efficacy assay (48-72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Analysis:
-
Measure the absorbance or luminescence.
-
Calculate the percentage of cytotoxicity for each concentration relative to the untreated control cells.
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the drug concentration and fitting to a dose-response curve.
-
Conclusion
The use of reporter cell lines provides a robust, sensitive, and high-throughput method for evaluating the antiviral efficacy of this compound. The detailed protocols and data presentation guidelines in these application notes are intended to assist researchers in obtaining reliable and reproducible results for the characterization of this and other anti-HCMV compounds.
References
- 1. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Reporter Cell Line To Evaluate the Sequential Emergence of Multiple Human Cytomegalovirus Mutations during In Vitro Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of a Luciferase-Based Reporter System to Study Aspects of Human Cytomegalovirus Infection, Replication Characteristics, and Antiviral Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Enzymatic Assays Targeting HCMV Terminase Complex Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Cytomegalovirus (HCMV) is a leading cause of morbidity and mortality in immunocompromised individuals and can cause severe congenital abnormalities. The HCMV terminase complex, responsible for cleaving and packaging the viral genome into capsids, represents a critical and highly specific target for antiviral drug development.[1][2] This complex, with no mammalian counterpart, is composed of the pUL56 and pUL89 subunits, which harbor ATPase and nuclease activities, respectively.[2] Letermovir, an inhibitor of the terminase complex, has been approved for clinical use, validating this complex as a therapeutic target.[1] These application notes provide detailed protocols for various enzymatic and cell-based assays to identify and characterize inhibitors of the HCMV terminase complex.
Key Enzymatic Assays for HCMV Terminase Inhibition
Several assay formats can be employed to measure the inhibition of the HCMV terminase complex. These range from biochemical assays using purified components to cell-based assays that assess the antiviral effect in a more biologically relevant context.
Fluorescence Polarization (FP) Assay
This high-throughput biochemical assay measures the disruption of the interaction between the terminase complex and its DNA substrate. It relies on the principle that a small, fluorescently labeled DNA probe (tracer) will have a low fluorescence polarization value due to its rapid tumbling in solution. Upon binding to the much larger terminase complex, the tracer's rotation slows, resulting in a higher polarization value. A competitive inhibitor will prevent this interaction, leading to a decrease in the polarization signal.
Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow for the Fluorescence Polarization (FP) Assay.
Protocol: Fluorescence Polarization Assay
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Fluorescent DNA Probe: A 20-30 bp oligonucleotide mimicking the HCMV packaging signal (pac motif) labeled with a fluorophore (e.g., FITC or TAMRA). The final concentration should be in the low nanomolar range and determined empirically to give a stable and robust signal.
-
HCMV Terminase Complex: Purified recombinant pUL56/pUL89 complex. The optimal concentration should be determined by titration to achieve a significant shift in polarization upon binding to the DNA probe.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of assay buffer to all wells.
-
Add 1 µL of test compound in DMSO (or DMSO alone for controls) to the appropriate wells.
-
Add 5 µL of the fluorescent DNA probe to all wells.
-
Initiate the reaction by adding 5 µL of the HCMV terminase complex to all wells except for the "no enzyme" controls.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the test well, mP_min is the average of the "no enzyme" control wells, and mP_max is the average of the "DMSO only" control wells.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
pUL89 Endonuclease Activity Assay (Agarose Gel-Based)
This assay directly measures the nuclease activity of the pUL89 subunit of the terminase complex. The purified pUL89-C-terminal domain is incubated with a plasmid DNA substrate. The cleavage of the supercoiled plasmid into relaxed or linearized forms is visualized by agarose gel electrophoresis.
Experimental Workflow: pUL89 Endonuclease Assay
Caption: Workflow for the pUL89 Endonuclease Activity Assay.
Protocol: pUL89 Endonuclease Activity Assay
-
Reagent Preparation:
-
Reaction Buffer (10X): 200 mM Tris-HCl pH 8.0, 500 mM KCl, 100 mM MgCl₂, 10 mM DTT.
-
Substrate: Supercoiled plasmid DNA (e.g., pUC19) at a concentration of 1 µg/µL.
-
Enzyme: Purified recombinant pUL89 C-terminal domain (pUL89-C).
-
-
Assay Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture (20 µL final volume):
-
2 µL 10X Reaction Buffer
-
0.5 µg Plasmid DNA
-
Desired concentration of test inhibitor (or DMSO for control)
-
Purified pUL89-C (amount to be optimized empirically)
-
Nuclease-free water to 20 µL
-
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding 4 µL of 6X DNA loading dye.
-
Load the entire reaction mixture onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at 100V for 1 hour.
-
-
Data Analysis:
-
Visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled, relaxed, and linear DNA bands using densitometry software (e.g., ImageJ).
-
Calculate the percentage of cleaved DNA and determine the inhibitory effect of the test compounds.
-
ELISA-Based Endonuclease Assay
This is a higher-throughput alternative to the gel-based assay for measuring pUL89 endonuclease activity.[3] A biotinylated DNA substrate is immobilized on a streptavidin-coated plate. A specific antibody that recognizes a tag on the DNA substrate is used for detection. Cleavage of the DNA by pUL89-C results in the release of the tag, leading to a decrease in the signal.
Protocol: ELISA-Based Endonuclease Assay
-
Plate Preparation:
-
Coat a 96-well streptavidin plate with a biotinylated oligonucleotide substrate.
-
Wash the plate to remove unbound substrate.
-
-
Assay Procedure:
-
Add the test inhibitor and purified pUL89-C to the wells.
-
Incubate to allow for enzymatic cleavage of the DNA substrate.
-
Wash the plate to remove the cleaved DNA fragments.
-
Add a primary antibody that recognizes a specific tag on the DNA substrate (e.g., a digoxigenin-labeled substrate and an anti-digoxigenin antibody).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the appropriate substrate for the enzyme (e.g., TMB for HRP) and measure the absorbance.
-
-
Data Analysis:
-
A decrease in absorbance indicates enzymatic activity.
-
Calculate percent inhibition and IC50 values as described for the FP assay.
-
Cell-Based GFP Reporter Assay
This assay measures the overall antiviral activity of a compound in a cellular context.[4] It utilizes a recombinant HCMV strain that expresses Green Fluorescent Protein (GFP) upon infection of susceptible cells. Inhibition of viral replication, including the terminase function, leads to a reduction in GFP expression.
Protocol: Cell-Based GFP Reporter Assay
-
Cell Culture:
-
Plate human foreskin fibroblasts (HFFs) in 96-well plates and grow to confluence.
-
-
Infection and Treatment:
-
Infect the HFFs with a GFP-expressing HCMV strain (e.g., AD169-GFP) at a low multiplicity of infection (MOI).
-
Immediately after infection, add serial dilutions of the test compounds to the wells.
-
-
Incubation and Detection:
-
Incubate the plates for 5-7 days until GFP expression is maximal in the untreated control wells.
-
Measure GFP fluorescence using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of viral replication based on the reduction in GFP signal.
-
Determine the 50% effective concentration (EC50) by plotting percent inhibition against the logarithm of the compound concentration.
-
Quantitative Data for HCMV Terminase Inhibitors
The following table summarizes the inhibitory activities of known HCMV terminase inhibitors determined by various assays.
| Inhibitor | Target Subunit(s) | Assay Type | IC50 / EC50 | Reference |
| Letermovir | pUL56 | Cell-based | 2.1 nM (median EC50) | [5] |
| Cell-based | Low nanomolar EC50 | [6] | ||
| BAY 38-4766 | pUL89, pUL104 | Cell-based (Plaque Reduction) | 0.5 µM (IC50) | [3] |
| Cell-based | 1.00 ± 0.40 μM (IC50) | [7] | ||
| BDCRB | pUL89, pUL56 | Cell-based | Submicromolar EC50 | [6] |
| Compound 10k | pUL89 | pUL89-C ELISA | 1 µM (IC50) | [6] |
| Cell-based | 4 µM (EC50) | [6] |
Purification of Recombinant HCMV Terminase Complex
A critical prerequisite for in vitro biochemical assays is the availability of a purified and active terminase complex. The following is a general protocol for the expression and purification of the pUL56 and pUL89 subunits.
Expression and Purification Workflow
Caption: Workflow for the expression and purification of HCMV terminase subunits.
Protocol: Expression and Purification
-
Baculovirus Expression:
-
Generate recombinant baculoviruses expressing tagged versions of pUL56 and pUL89.
-
Infect insect cells (e.g., Sf9 or High Five cells) with the recombinant baculoviruses.
-
Harvest the cells 48-72 hours post-infection.
-
-
Protein Purification:
-
Lyse the cells by sonication in a suitable lysis buffer.
-
Clarify the lysate by centrifugation and filtration.
-
Perform affinity chromatography using the tag on the recombinant proteins (e.g., Ni-NTA for His-tagged proteins).
-
Further purify the proteins using ion-exchange and size-exclusion chromatography.
-
-
Quality Control:
-
Assess the purity of the proteins by SDS-PAGE and Coomassie blue staining or Western blotting.
-
Confirm the activity of the purified pUL89 subunit using the endonuclease assay.
-
Conclusion
The assays described in these application notes provide a robust toolkit for the discovery and characterization of novel inhibitors targeting the HCMV terminase complex. The combination of high-throughput biochemical screens and secondary cell-based assays will facilitate the identification of potent and selective antiviral compounds with the potential for clinical development.
References
- 1. Letermovir and inhibitors of the terminase complex: a promising new class of investigational antiviral drugs against human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human cytomegalovirus terminase complex as an antiviral target: a close-up view - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The non-nucleoside antiviral, BAY 38-4766, protects against cytomegalovirus (CMV) disease and mortality in immunocompromised guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence-based high-throughput screening assay for identifying human cytomegalovirus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
Quantifying Tomeglovir's Antiviral Efficacy: IC50 and EC50 Determination
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the in vitro efficacy of Tomeglovir (also known as BAY 38-4766) against human cytomegalovirus (HCMV). It includes a summary of reported IC50 and EC50 values, a comprehensive protocol for a plaque reduction assay (PRA) to determine these values, and a description of the compound's mechanism of action. Visual diagrams are included to illustrate the experimental workflow and the targeted viral pathway.
Introduction to this compound
This compound is a non-nucleoside inhibitor with potent antiviral activity against cytomegalovirus (CMV).[1] It belongs to a class of substituted 4-sulphonamide naphthalene derivatives.[2][3] Its mechanism of action is distinct from that of DNA polymerase inhibitors like ganciclovir. This compound targets the viral terminase complex, specifically the gene products UL56 and UL89, which are essential for the cleavage of viral DNA concatemers and their packaging into new viral capsids.[2][3] This inhibition of viral DNA maturation prevents the formation of infectious progeny virus.[2][3]
Quantitative Antiviral Activity
The in vitro potency of this compound is quantified by its 50% inhibitory concentration (IC50) and 50% effective concentration (EC50). The IC50 value typically refers to the concentration of a drug that inhibits a specific target (e.g., an enzyme) by 50%, while the EC50 value represents the concentration required to produce 50% of the maximum antiviral effect in a cell-based assay.
Table 1: Reported IC50 and EC50 Values for this compound
| Virus | Assay Parameter | Value | Cell Line |
| Human Cytomegalovirus (HCMV) | IC50 | 0.34 µM | Not Specified |
| Murine Cytomegalovirus (MCMV) | IC50 | 0.039 µM | Not Specified |
| Human Cytomegalovirus (HCMV) - Davis Strain | EC50 | 1.03 ± 0.57 µM | Not Specified |
| Human Embryonic Lung Fibroblasts (HELF) | CC50 | 85 µM | HELF |
| NIH 3T3 Cells | CC50 | 62.5 µM | NIH 3T3 |
CC50 (50% cytotoxic concentration) is the concentration of the compound that results in 50% cell death in uninfected cells.
Experimental Protocol: Plaque Reduction Assay (PRA) for EC50 Determination
This protocol describes a standardized method for determining the antiviral efficacy of this compound against HCMV using a plaque reduction assay. This assay is considered a "gold standard" for measuring CMV susceptibility.[4]
3.1. Materials
-
Human foreskin fibroblasts (HFF) or human embryonic lung fibroblasts (HEL)
-
HCMV strain (e.g., AD169, Towne, or a clinical isolate)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Agarose or Methylcellulose overlay medium
-
Crystal Violet staining solution (0.8% crystal violet in 50% ethanol)
-
Formalin (10% in PBS)
-
24-well or 96-well tissue culture plates
3.2. Experimental Workflow
Caption: Workflow for determining this compound's EC50 using a Plaque Reduction Assay.
3.3. Step-by-Step Procedure
-
Cell Seeding: Seed HFF or HEL cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Preparation: Prepare a series of 2x concentrations of this compound in culture medium. A typical concentration range would bracket the expected EC50 (e.g., 0.01 µM to 10 µM). Include a no-drug (virus control) and a no-virus (cell control) well.
-
Infection: Once cells are confluent, aspirate the growth medium and inoculate each well (in triplicate for each drug concentration) with 0.2 mL of virus suspension containing approximately 40-80 plaque-forming units (PFU).[4]
-
Adsorption: Incubate the plates for 90 minutes at 37°C in a 5% CO2 incubator to allow for viral adsorption.[4]
-
Overlay: Carefully aspirate the virus inoculum from each well. Add 1.0 mL of overlay medium (e.g., 0.5% methylcellulose or 0.4% agarose in DMEM with 5% FBS) containing the appropriate final concentration of this compound to each well.[4][5]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7 to 14 days, or until plaques are clearly visible in the virus control wells.[4][5] The long incubation time is necessary due to the slow growth of HCMV.[5]
-
Fixation and Staining:
-
Aspirate the overlay medium.
-
Fix the cell monolayers with 1 mL of 10% formalin in PBS for at least 20 minutes.[4]
-
Remove the formalin and stain the cells with 0.5 mL of crystal violet solution for 10-15 minutes.[4]
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting: Count the number of plaques in each well using a light microscope at low power. Plaques will appear as clear zones against the purple background of stained cells.
-
Data Analysis:
-
Calculate the average plaque count for each drug concentration.
-
Determine the percentage of plaque inhibition for each concentration relative to the average plaque count of the virus control wells (0% inhibition).
-
Plot the percent inhibition versus the log of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., dose-response curve) with appropriate software.
-
Mechanism of Action: Inhibition of Viral DNA Maturation
This compound's antiviral activity stems from its ability to inhibit the HCMV terminase complex. This complex is crucial for a late-stage event in the viral replication cycle.
Caption: this compound's mechanism of action targeting the HCMV terminase complex.
The replication of the large, linear HCMV genome results in the formation of long, head-to-tail concatemers.[2] The terminase complex, composed of proteins pUL51, pUL56, and pUL89, is responsible for recognizing specific sequences on this concatemer, cleaving it into individual, genome-length units, and packaging these units into newly assembled procapsids.[2][3][6] this compound specifically inhibits the function of the pUL56 and pUL89 components of this complex.[2][3] By blocking this critical cleavage and packaging step, this compound effectively prevents the maturation of viral DNA and the subsequent production of infectious virus particles.[2] This mechanism of action is distinct from nucleoside analogs that target viral DNA polymerase, making this compound a valuable compound for studying HCMV replication and a potential therapeutic for drug-resistant viral strains.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HCMV Antivirals and Strategies to Target the Latent Reservoir - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Terminase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viral terminases are essential multifunctional enzymes responsible for packaging viral DNA into newly formed capsids during the replication of many DNA viruses, including herpesviruses and bacteriophages.[1] This complex process involves the recognition and cleavage of concatemeric viral DNA, followed by its translocation into the procapsid, a process powered by ATP hydrolysis.[2][3] The terminase enzyme is typically a hetero-oligomer composed of a small subunit for DNA recognition and a large subunit that houses the ATPase and nuclease domains.[3] The unique and indispensable nature of the terminase complex, with no functional equivalent in host cells, makes it an attractive target for the development of novel antiviral therapeutics. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel terminase inhibitors.
High-Throughput Screening Workflow for Terminase Inhibitors
The identification of novel terminase inhibitors from large compound libraries necessitates a robust and efficient HTS cascade. The workflow is designed to triage compounds from a primary screen through a series of secondary and counter-screens to identify potent and specific inhibitors of terminase function.
A typical HTS workflow for terminase inhibitors can be broken down into the following key stages:
-
Primary Screen: A high-throughput assay is employed to rapidly screen a large compound library against the terminase enzyme. The primary assay should be robust, miniaturizable, and cost-effective. A common approach is to target the ATPase activity of the large terminase subunit.
-
Hit Confirmation: Compounds that show activity in the primary screen ("hits") are re-tested to confirm their inhibitory effect. This step helps to eliminate false positives.
-
Dose-Response Analysis: Confirmed hits are then tested at multiple concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).
-
Secondary Assays (Orthogonal Validation): To ensure that the inhibitory activity is not an artifact of the primary assay format, hits are validated using an orthogonal assay that measures a different function of the terminase enzyme, such as its nuclease activity.
-
Counter-Screens: These assays are crucial to rule out non-specific mechanisms of inhibition. For example, compounds may interfere with the assay technology itself (e.g., fluorescence quenching) or act as promiscuous inhibitors.
-
Cell-Based Assays: The most promising candidates are then evaluated in cell-based models of viral replication to assess their antiviral efficacy in a more biologically relevant context.
Below is a visual representation of this HTS workflow.
Mechanism of Terminase Action and Inhibition
The large terminase subunit orchestrates a series of conformational changes to bind and hydrolyze ATP, which in turn fuels the translocation of DNA.[4] Concurrently, its nuclease domain is responsible for cleaving the viral DNA at specific sites to generate unit-length genomes.[2] Inhibitors can target either the ATPase or the nuclease function, or potentially the coupling between the two. The following diagram illustrates the key steps in the terminase catalytic cycle and potential points of inhibition.
Experimental Protocols
Protocol 1: Primary HTS Assay - Malachite Green-Based ATPase Assay
This assay quantifies the ATPase activity of the terminase large subunit by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The Pi forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.[5][6]
Materials:
-
Purified recombinant large terminase subunit
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM DTT
-
ATP solution (10 mM)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl
-
Solution C: 34% (w/v) sodium citrate
-
Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B, and add 1 part of Triton X-100. This solution should be freshly prepared.
-
-
384-well microplates
-
Plate reader capable of measuring absorbance at 620-640 nm
Procedure:
-
Compound Dispensing: Add 1 µL of test compounds (typically at 10 µM final concentration) or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 25 µL of the large terminase subunit diluted in Assay Buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 25 µL of ATP solution (at a final concentration equal to its Km) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Color Development: Add 10 µL of the Malachite Green Working Reagent to each well. Incubate at room temperature for 15-20 minutes to allow for color development.
-
Absorbance Reading: Measure the absorbance at 630 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls.
Protocol 2: Secondary Assay - FRET-Based Nuclease Assay
This assay measures the nuclease activity of the terminase by monitoring the cleavage of a custom-designed DNA substrate labeled with a fluorophore and a quencher. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.[7][8]
Materials:
-
Purified recombinant terminase complex (large and small subunits)
-
Nuclease Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT
-
FRET DNA Substrate: A short double-stranded DNA oligonucleotide with a 5'-fluorophore (e.g., FAM) on one strand and a 3'-quencher (e.g., TAMRA) on the complementary strand, separated by the terminase cleavage site.
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Dispensing: Add 1 µL of test compounds (at various concentrations for IC50 determination) or DMSO to the wells of a 384-well black plate.
-
Enzyme Addition: Add 20 µL of the terminase complex diluted in Nuclease Assay Buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add 20 µL of the FRET DNA substrate to each well.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and monitor the increase in fluorescence (e.g., excitation at 485 nm and emission at 520 nm for FAM) over time (e.g., every 2 minutes for 30-60 minutes).
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: Novel Terminase Inhibitors
The following table summarizes the inhibitory activities of several reported non-nucleoside inhibitors of herpesvirus replication, some of which may act through the inhibition of terminase or related functions.
| Compound ID | Virus | Assay Type | IC50 / EC50 (µM) | Reference |
| 30N12 | HSV-1 | Viral Replication | 9.27 | [9] |
| VZV | Viral Replication | 11.52 | [9] | |
| 16F19 | HSV-1 | Viral Replication | 0.42 | [9] |
| VZV | Viral Replication | 2.43 | [9] | |
| 4F17 | HSV-1 | Viral Replication | 41.35 | [9] |
| HCMV | Viral Replication | <50% inhibition at 50 µM | [9] | |
| PNU-182171 | HSV-1 | Plaque Reduction | 2-4 | [10] |
| HCMV | Plaque Reduction | 2-4 | [10] | |
| PNU-183792 | HSV-1 | Plaque Reduction | 2-4 | [10] |
| HCMV | Plaque Reduction | 2-4 | [10] | |
| HHV-8 | Viral Replication | 2-4 | [10] | |
| HSV-1 Polymerase | Enzyme Inhibition | 0.37-1.20 | [10] | |
| HCMV Polymerase | Enzyme Inhibition | 0.37-1.20 | [10] |
Note: The mechanism of action for some of these compounds may not be definitively assigned to terminase inhibition and could involve other viral or cellular targets. Further mechanistic studies are required for conclusive target identification.
Conclusion
The protocols and workflow described herein provide a comprehensive framework for the discovery and characterization of novel terminase inhibitors. By targeting the essential ATPase and nuclease activities of this viral enzyme, it is possible to identify potent and specific antiviral agents with novel mechanisms of action. The continued application of high-throughput screening in conjunction with detailed mechanistic studies will be crucial in developing the next generation of therapies for diseases caused by DNA viruses.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. The large terminase DNA packaging motor grips DNA with its ATPase domain for cleavage by the flexible nuclease domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terminase Large Subunit Provides a New Drug Target for Herpesvirus Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eubopen.org [eubopen.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of FRET‐based high‐throughput screening for viral RNase III inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of FRET-based high-throughput screening for viral RNase III inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broad-spectrum non-nucleoside inhibitors of human herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino Acid Changes within Conserved Region III of the Herpes Simplex Virus and Human Cytomegalovirus DNA Polymerases Confer Resistance to 4-Oxo-Dihydroquinolines, a Novel Class of Herpesvirus Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Luciferase Reporter Assays for Assessing Tomeglovir's Efficacy Against Cytomegalovirus Replication
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Cytomegalovirus (HCMV) is a widespread pathogen that can cause severe disease in immunocompromised individuals and congenitally infected newborns. The development of novel antiviral agents is crucial to combat drug resistance and toxicity associated with current therapies. Tomeglovir (formerly BAY 38-4766) is a non-nucleoside inhibitor that targets the HCMV terminase complex, which is essential for viral DNA processing and packaging. This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to evaluate the antiviral activity of this compound against HCMV replication. This high-throughput method offers a sensitive and reproducible alternative to traditional plaque reduction assays.[1][2][3]
Principle of the Assay
This assay employs a recombinant HCMV strain engineered to express the firefly luciferase gene under the control of a late viral promoter, such as the pp28 (UL99) promoter.[1][2] The expression of late viral genes is dependent on successful viral DNA replication. Therefore, the level of luciferase activity in infected cells directly correlates with the extent of viral replication. Antiviral compounds that inhibit viral replication, like this compound, will lead to a dose-dependent reduction in luciferase expression. This allows for the quantification of the compound's antiviral potency, typically expressed as the 50% effective concentration (EC50).
Mechanism of Action of this compound
This compound is a non-nucleoside inhibitor that specifically targets the HCMV terminase complex, which is composed of the pUL56 and pUL89 proteins.[4][5] This complex is responsible for cleaving the long concatemeric viral DNA into unit-length genomes and packaging them into newly formed capsids.[4] By inhibiting the terminase complex, this compound prevents the maturation of viral DNA, thereby halting the production of infectious virions.[4][5] This mechanism of action is distinct from that of DNA polymerase inhibitors like ganciclovir, making it effective against ganciclovir-resistant CMV strains.[5]
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound against Cytomegalovirus
| Virus Strain | Assay Type | Cell Line | EC50 / IC50 (µM) | Reference |
| HCMV | Not specified | Not specified | 1.00 ± 0.40 | [6] |
| HCMV | Not specified | Not specified | 0.34 | [7] |
| GPCMV | Plaque Reduction | Not specified | 0.5 | [5] |
| MCMV | Not specified | Not specified | 0.039 | [7] |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; GPCMV: Guinea Pig Cytomegalovirus; MCMV: Murine Cytomegalovirus.
Experimental Protocols
Materials and Reagents
-
Human Foreskin Fibroblasts (HFFs) or other permissive cell lines
-
Recombinant HCMV expressing luciferase (e.g., Towne-pp28-luc)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (BAY 38-4766)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-Buffered Saline (PBS)
-
Luciferase Assay System (e.g., Promega, Thermo Fisher Scientific)
-
Luminometer
-
96-well cell culture plates (white, clear bottom for microscopy)
Experimental Workflow
Caption: Experimental workflow for the luciferase reporter assay.
Detailed Protocol
-
Cell Seeding:
-
One day prior to infection, seed Human Foreskin Fibroblasts (HFFs) into 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in culture medium (DMEM with 2% FBS). It is recommended to perform a 2-fold or 3-fold dilution series to cover a broad range of concentrations (e.g., from 10 µM to 0.01 µM).
-
Include a "no drug" control (medium with the same final concentration of DMSO as the highest drug concentration) and a "no virus" control.
-
-
Virus Infection:
-
On the day of the experiment, aspirate the culture medium from the HFFs.
-
Infect the cells with a recombinant HCMV-luciferase virus at a multiplicity of infection (MOI) of 0.5-1.0 in a small volume of serum-free DMEM (e.g., 50 µL per well).
-
Incubate for 90 minutes at 37°C to allow for viral adsorption, gently rocking the plate every 15-20 minutes.
-
-
Treatment:
-
After the adsorption period, remove the viral inoculum.
-
Add 100 µL of the prepared this compound dilutions (from step 2) to the corresponding wells.
-
For the "no drug" control, add 100 µL of medium with DMSO. For the "no virus" control, add 100 µL of medium.
-
-
Incubation:
-
Luciferase Assay:
-
After the incubation period, remove the culture medium and wash the cells once with PBS.
-
Lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system (e.g., by adding 20-50 µL of lysis buffer per well and incubating for 15 minutes at room temperature with gentle shaking).
-
Transfer the cell lysate to a white, opaque 96-well plate suitable for luminescence readings.
-
Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from the "no virus" control wells from all other readings.
-
Normalize the data by expressing the luminescence of the this compound-treated wells as a percentage of the "no drug" control (set to 100%).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Mandatory Visualizations
CMV Replication Cycle and Inhibition by this compound
References
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. Recombinant luciferase-expressing human cytomegalovirus (CMV) for evaluation of CMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The non-nucleoside antiviral, BAY 38-4766, protects against cytomegalovirus (CMV) disease and mortality in immunocompromised guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Antiviral Activities Using Recombinant Human Cytomegalovirus -Korean Journal of Microbiology | Korea Science [koreascience.kr]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Flow Cytometry-Based Tomeglovir Susceptibility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomeglovir (formerly BAY 38-4766) is an investigational non-nucleoside antiviral agent demonstrating potent in vitro activity against human cytomegalovirus (HCMV).[1][2] Its mechanism of action is distinct from DNA polymerase inhibitors like ganciclovir. This compound targets the HCMV terminase complex, specifically the gene products pUL56 and pUL89, which are essential for the cleavage of viral DNA concatemers and their packaging into new viral capsids.[1][2] This inhibitory action occurs at a late stage of the viral replication cycle.
Flow cytometry offers a rapid, quantitative, and objective method for assessing the susceptibility of HCMV clinical isolates to antiviral compounds.[3][4][5] These assays typically measure the inhibition of viral antigen expression in infected cells. By adapting established flow cytometry protocols for antiviral susceptibility testing, researchers can effectively evaluate the efficacy of this compound.
These application notes provide a detailed framework and protocols for conducting flow cytometry-based assays to determine the susceptibility of HCMV to this compound.
Principle of the Assay
The assay quantifies the inhibitory effect of this compound on HCMV replication by measuring the percentage of virus-infected cells expressing specific viral antigens via flow cytometry. Human fibroblast cells are infected with HCMV and cultured in the presence of serial dilutions of this compound. Following an incubation period that allows for viral gene expression, the cells are fixed, permeabilized, and stained with a fluorescently labeled monoclonal antibody specific for an HCMV antigen. The percentage of antigen-positive cells is then determined using a flow cytometer. A reduction in the percentage of antigen-positive cells in the presence of this compound, compared to untreated controls, indicates susceptibility to the drug. The 50% inhibitory concentration (IC50) is calculated as a measure of the drug's potency.
Given this compound's mechanism of action on the terminase complex, which is critical for late-stage viral maturation, the selection of a late viral antigen for detection is most appropriate for accurately reflecting its inhibitory effect.
Data Presentation
Quantitative data from this compound susceptibility assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting such data.
Table 1: Hypothetical this compound Susceptibility Data for a Ganciclovir-Susceptible HCMV Strain (AD169)
| This compound Concentration (µM) | Percent Late Antigen-Positive Cells (%) | Percent Inhibition (%) |
| 0 (Control) | 85.2 | 0 |
| 0.01 | 76.5 | 10.2 |
| 0.1 | 43.1 | 49.4 |
| 1 | 12.8 | 85.0 |
| 10 | 2.1 | 97.5 |
| 100 | 0.5 | 99.4 |
| IC50 (µM) | \multicolumn{2}{c | }{~0.1 } |
| IC90 (µM) | \multicolumn{2}{c | }{~1.5 } |
Table 2: Comparative IC50 Values for Different Anti-CMV Compounds against a Wild-Type HCMV Strain
| Antiviral Agent | Mechanism of Action | Target | Representative IC50 (µM) |
| This compound | Terminase Complex Inhibitor | pUL56/pUL89 | ~0.1 |
| Ganciclovir | DNA Polymerase Inhibitor | pUL54 | 1.7 - 3.79 |
| Foscarnet | DNA Polymerase Inhibitor | pUL54 | ~80 |
| Cidofovir | DNA Polymerase Inhibitor | pUL54 | Varies |
| Letermovir | Terminase Complex Inhibitor | pUL56 | Potent (in nM range) |
Note: The IC50 values for this compound are hypothetical for illustrative purposes. The values for other drugs are based on published data for reference.[3][6]
Signaling Pathways and Experimental Workflows
HCMV DNA Maturation and Packaging Pathway
The following diagram illustrates the late stage of the HCMV replication cycle, highlighting the role of the terminase complex and the point of inhibition by this compound.
Caption: Inhibition of the HCMV terminase complex by this compound.
Experimental Workflow for this compound Susceptibility Assay
This diagram outlines the key steps in the flow cytometry-based protocol for determining this compound susceptibility.
Caption: Flow cytometry workflow for this compound susceptibility.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human embryonic lung fibroblasts (e.g., MRC-5)
-
Virus: HCMV laboratory strain (e.g., AD169) or clinical isolates
-
Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin.
-
This compound: Stock solution in dimethyl sulfoxide (DMSO), stored at -20°C.
-
Control Antiviral: Ganciclovir (optional).
-
Antibody: Fluorochrome-conjugated monoclonal antibody specific for an HCMV late antigen (e.g., anti-pp28 or anti-gB). An isotype-matched control antibody is also required.
-
Fixation Buffer: Commercial cell fixation buffer or 1-4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Permeabilization Buffer: Commercial permeabilization buffer or 0.1% saponin or 90% methanol in PBS.
-
Wash Buffer: PBS with 2% FBS.
-
Flow Cytometer: Equipped with appropriate lasers and filters for the chosen fluorochrome.
Protocol for this compound Susceptibility Testing
-
Cell Preparation:
-
One day prior to infection, seed MRC-5 cells into 24-well plates at a density that will result in a sub-confluent monolayer on the day of infection.
-
Incubate overnight at 37°C in a 5% CO2 atmosphere.
-
-
Virus Infection and Drug Treatment:
-
On the day of the experiment, aspirate the culture medium from the cells.
-
Infect the cells with HCMV at a low multiplicity of infection (MOI), typically 0.01-0.1 PFU/cell.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range might be 0.01 µM to 100 µM. Also, prepare a no-drug control (virus only) and a cell-only control (no virus, no drug).
-
After the adsorption period, aspirate the viral inoculum and add 1 mL of the medium containing the appropriate this compound dilutions (or control medium) to each well.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 96 to 120 hours. This extended incubation time is necessary to allow for the expression of late viral antigens, which are the ultimate indicators of successful viral DNA packaging.
-
-
Cell Harvesting and Staining:
-
After incubation, aspirate the medium and wash the cell monolayer once with PBS.
-
Harvest the cells by trypsinization. Add trypsin-EDTA to each well and incubate until the cells detach.
-
Neutralize the trypsin with culture medium containing 10% FBS and transfer the cell suspension to microcentrifuge tubes or a 96-well V-bottom plate.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
Fix the cells by resuspending the pellet in 100 µL of fixation buffer and incubating for 20 minutes at room temperature.
-
Wash the cells once with wash buffer.
-
Permeabilize the cells by resuspending the pellet in 100 µL of permeabilization buffer and incubating for 15 minutes at room temperature.
-
Wash the cells once with wash buffer.
-
Add the fluorochrome-conjugated anti-HCMV late antigen antibody at the manufacturer's recommended concentration. For a negative control, add an isotype-matched control antibody to a separate tube of infected, untreated cells.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with wash buffer.
-
Resuspend the final cell pellet in 200-500 µL of PBS for flow cytometric analysis.
-
-
Flow Cytometry and Data Analysis:
-
Acquire data on the flow cytometer, collecting a minimum of 10,000 events per sample.
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters.
-
Create a histogram of fluorescence intensity for the viral antigen channel.
-
Set a gate to define the antigen-positive population based on the isotype control staining.
-
Determine the percentage of positive cells for each this compound concentration and the no-drug control.
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (% Positive in Treated Sample / % Positive in Control Sample))
-
Plot the percent inhibition against the logarithm of the this compound concentration and use a non-linear regression analysis (four-parameter logistic curve) to determine the IC50 value.
-
Conclusion
The described flow cytometry-based assay provides a robust and efficient platform for evaluating the in vitro susceptibility of HCMV to this compound. By targeting a late viral antigen, this method is particularly well-suited for assessing the activity of terminase complex inhibitors. The quantitative, objective, and reproducible nature of this technique makes it a valuable tool for preclinical drug development and for monitoring the emergence of drug-resistant viral strains.
References
- 1. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Flow Cytometric Determination of Ganciclovir Susceptibilities of Human Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of flow cytometry to detect antiviral resistance in human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral drug susceptibility assays: going with the flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Tomeglovir-Resistant HCMV Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and characterizing a Tomeglovir-resistant Human Cytomegalovirus (HCMV) cell line. The protocols outlined below cover the essential experimental procedures, from inducing resistance through long-term drug screening to characterizing the resistant phenotype.
Introduction
This compound (formerly BAY 38-4766) is a non-nucleoside inhibitor of the human cytomegalovirus (HCMV) terminase complex, which is essential for viral DNA processing and packaging.[1] The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy.[2][3] Understanding the mechanisms of resistance to this compound is crucial for the development of next-generation antiviral strategies. Resistance to this compound in HCMV is primarily associated with mutations in the UL56 and UL89 genes, which encode components of the terminase complex.[4][5][6]
This document provides detailed protocols for:
-
Long-Term, High-Concentration Drug Screening to induce this compound resistance in HCMV.
-
Plaque Reduction Neutralization Test to determine the 50% effective concentration (EC50) of this compound.
-
Cell Viability (CCK-8) Assay to assess the cytotoxicity of this compound.
Experimental Protocols
Long-Term, High-Concentration Drug Screening for Induction of this compound Resistance
This protocol describes the methodology for generating a this compound-resistant HCMV strain through continuous culture in the presence of escalating concentrations of the drug.
Materials:
-
Human foreskin fibroblast (HFF) cells or other permissive cell lines (e.g., MRC-5)
-
HCMV strain (e.g., AD169, Towne)
-
This compound (stock solution prepared in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
6-well and 24-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Initial Infection:
-
Seed HFF cells in 6-well plates and grow to 90-95% confluency.
-
Infect the cells with the wild-type HCMV strain at a low multiplicity of infection (MOI) of 0.01-0.1.
-
After a 1-2 hour adsorption period, remove the inoculum and add fresh culture medium containing this compound at a starting concentration equal to the EC50 of the wild-type virus.
-
-
Serial Passage and Drug Concentration Escalation:
-
Incubate the infected cells and monitor for the development of cytopathic effect (CPE).
-
When 80-90% CPE is observed, harvest the virus by scraping the cells into the medium.
-
Freeze-thaw the cell suspension three times to release the virus.
-
Clarify the viral supernatant by centrifugation at 2,000 rpm for 10 minutes.
-
Use the viral supernatant to infect fresh HFF cells.
-
With each subsequent passage, gradually increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase per passage is recommended.
-
If the virus fails to replicate, reduce the drug concentration for the next passage.
-
-
Isolation of Resistant Virus:
-
Continue the serial passage for at least 20-30 passages or until the virus can replicate in a concentration of this compound that is at least 10-fold higher than the initial EC50.
-
Once a resistant viral population is established, perform plaque purification to isolate clonal resistant virus.
-
Plaque Reduction Neutralization Test
This assay is used to determine the susceptibility of wild-type and resistant HCMV strains to this compound by quantifying the reduction in viral plaque formation.[7][8]
Materials:
-
HFF cells
-
Wild-type and resistant HCMV strains
-
This compound (serial dilutions)
-
DMEM with 2% FBS
-
24-well tissue culture plates
-
Overlay medium (e.g., 0.5% methylcellulose or 0.4% agarose in DMEM with 5% FBS)[8][9]
-
Formalin (10%)
-
Crystal Violet solution (0.8% in 50% ethanol)[8]
Protocol:
-
Cell Seeding: Seed HFF cells in 24-well plates and grow to confluence.[8]
-
Virus Inoculation:
-
Prepare serial dilutions of the wild-type and resistant viral stocks.
-
Infect the confluent HFF monolayers with approximately 50-100 plaque-forming units (PFU) per well.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
-
Drug Treatment and Overlay:
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
After the adsorption period, remove the viral inoculum and add 1 mL of the this compound dilutions to each well. Include a no-drug control.
-
Incubate for another 2 hours.
-
Aspirate the drug-containing medium and add 1 mL of overlay medium containing the same concentrations of this compound.
-
-
Incubation and Staining:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are visible in the control wells.[8][9]
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control.
-
Determine the EC50 value (the concentration of this compound that reduces the number of plaques by 50%) using a dose-response curve.
-
Cell Viability (CCK-8) Assay
This assay is performed to determine the cytotoxic effect of this compound on the host cells and to ensure that the observed antiviral activity is not due to cell death.[10][11][12]
Materials:
-
HFF cells
-
This compound (serial dilutions)
-
DMEM with 10% FBS
-
96-well tissue culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HFF cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[11]
-
Drug Treatment:
-
After 24 hours of incubation to allow for cell attachment, add 10 µL of serial dilutions of this compound to the wells. Include a no-drug control and a blank control (medium only).
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 7 days).
-
-
CCK-8 Reagent Addition:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the cell viability as a percentage of the no-drug control.
-
Determine the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI indicates a more favorable safety profile.
-
Data Presentation
The following tables summarize the expected quantitative data from the characterization of this compound-resistant HCMV.
Table 1: Antiviral Activity and Cytotoxicity of this compound against Wild-Type and Resistant HCMV
| Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Fold Resistance |
| Wild-Type | Value | Value | Value | 1 |
| This compound-R | Value | Value | Value | Value |
Table 2: Genotypic Characterization of this compound-Resistant HCMV
| Gene | Amino Acid Substitution | Fold Resistance Conferred | Reference |
| UL89 | V362M | 98-fold | [4][6] |
| UL89 | H389N | 29-fold | [4][6] |
| UL89 | N329S | Cross-resistance to Letermovir | [4][6] |
| UL89 | T350M | Resistance to this compound, Letermovir, and GW275175X | [4][6] |
| UL89 | D344E | 1.7 to 2.1-fold | [4][6] |
| UL89 | N320H | 7-fold | [4][6] |
| UL89 | M359I | 7-fold | [4][6] |
| UL56 | L208M | - | [6] |
| UL56 | E407D | - | [6] |
| UL56 | H637Q | - | [6] |
| UL56 | V639M | - | [6] |
| UL56 | Q204R | ~10-fold (benzimidazoles) | [5] |
Note: The fold resistance can vary depending on the specific recombinant virus and the assay conditions.
Visualization of Workflows and Pathways
Diagram 1: Experimental Workflow for Generating a this compound-Resistant HCMV Cell Line
Caption: Workflow for generating and characterizing this compound-resistant HCMV.
Diagram 2: Mechanism of this compound Action and Resistance
Caption: this compound inhibits the HCMV terminase complex, and resistance arises from mutations in UL56/UL89.
References
- 1. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies [mdpi.com]
- 2. Antiviral Drug Resistance of Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Cytomegalovirus Terminase Gene Mutations Selected after Exposure to Three Distinct Inhibitor Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance of Human Cytomegalovirus to Benzimidazole Ribonucleosides Maps to Two Open Reading Frames: UL89 and UL56 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ptglab.com [ptglab.com]
Application Notes and Protocols for the Use of Tomeglovir in Studies of HCMV Latency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Cytomegalovirus (HCMV), a ubiquitous betaherpesvirus, establishes a lifelong latent infection primarily within hematopoietic progenitor cells (HPCs) and monocytes.[1][2] Reactivation from this latent reservoir is a significant cause of morbidity and mortality in immunocompromised individuals, including transplant recipients and those with HIV/AIDS.[3][4] Current antiviral therapies predominantly target the lytic phase of viral replication and are ineffective against the latent virus.[1] This necessitates the development of novel therapeutic strategies aimed at controlling or eliminating the latent reservoir. Tomeglovir (formerly BAY 38-4766) is a non-nucleoside inhibitor of the HCMV terminase complex, a crucial enzyme for viral DNA processing and packaging during lytic replication.[5][6] This document provides detailed application notes and protocols for the use of this compound in research settings to investigate its potential effects on HCMV latency and reactivation.
Mechanism of Action
This compound is a potent and selective inhibitor of the HCMV terminase complex, which is composed of the subunits pUL56 and pUL89.[5][6] This complex is responsible for cleaving concatemeric viral DNA into unit-length genomes and packaging them into pre-formed capsids, a critical step in the production of infectious virions.[7][8] By inhibiting the terminase complex, this compound prevents the maturation of viral DNA, thereby halting the viral replication cycle at a late stage.[5] Strains of HCMV resistant to this compound have shown mutations in the UL89 and UL104 genes.[6]
Quantitative Data
While extensive data exists for this compound's activity against lytic HCMV infection, specific quantitative data on its direct effects on the establishment of latency or the reactivation process is limited in the public domain. The available data primarily focuses on its potent inhibition of viral replication.
| Parameter | Virus/Cell Line | Value | Reference |
| IC50 (Inhibitory Concentration 50%) | HCMV (Human Cytomegalovirus) | 0.34 μM | [9] |
| MCMV (Murine Cytomegalovirus) | 0.039 μM | [9] | |
| CC50 (Cytotoxic Concentration 50%) | HELF (Human Embryonic Lung Fibroblasts) | 85 μM | [9] |
| NIH 3T3 cells | 62.5 μM | [9] |
Note: The provided IC50 values pertain to lytic infection models. Researchers are encouraged to determine the effective concentration of this compound for inhibiting reactivation in their specific latency models.
Experimental Protocols
Protocol 1: Establishment of in vitro HCMV Latency in CD34+ Hematopoietic Progenitor Cells
This protocol describes the establishment of a latent HCMV infection in primary CD34+ HPCs, a key cellular reservoir of latent virus.
Materials:
-
Primary human CD34+ HPCs (from cord blood, bone marrow, or mobilized peripheral blood)
-
HCMV strain (e.g., TB40/E, FIX)
-
Long-term culture medium (e.g., Myelocult H5100 supplemented with hydrocortisone)
-
Stromal cell support layer (optional, e.g., irradiated M2-10B4 cells)
-
This compound (BAY 38-4766)
-
Reagents for RNA/DNA extraction and qPCR
Procedure:
-
Cell Culture: Culture CD34+ HPCs in long-term culture medium, with or without a stromal cell support layer, to maintain their undifferentiated state.[6]
-
Infection: Infect the CD34+ HPCs with a low multiplicity of infection (MOI) of a clinical-like HCMV strain (e.g., MOI of 1-2).
-
Establishment of Latency: Culture the infected cells for at least 10-14 days post-infection. During this period, lytic gene expression is silenced, and the virus enters a latent state.[6]
-
Confirmation of Latency: Verify the establishment of latency by confirming the absence of infectious virus production (e.g., via plaque assay) and the silencing of major immediate-early (MIE) gene expression (e.g., via RT-qPCR for IE1/IE2 transcripts), while viral genomes are still present (detectable by qPCR for viral DNA).[1][10]
Protocol 2: Evaluation of this compound's Effect on HCMV Reactivation
This protocol details the methodology to assess the efficacy of this compound in preventing or reducing HCMV reactivation from latently infected CD34+ HPCs.
Materials:
-
Latently infected CD34+ HPCs (from Protocol 1)
-
Reactivation stimulus (e.g., cytokine cocktail containing TNF-α and IL-1β, or differentiation-inducing agents like TPA)
-
This compound (at various concentrations)
-
Control compounds (e.g., Ganciclovir, DMSO as vehicle control)
-
Reagents for quantitative PCR (qPCR) to measure viral DNA load
Procedure:
-
Treatment: Pre-treat the latently infected CD34+ HPCs with various concentrations of this compound or control compounds for 24 hours prior to inducing reactivation.
-
Reactivation: Induce viral reactivation by adding the chosen stimulus to the cell culture medium.[11]
-
Monitoring Reactivation: At different time points post-induction (e.g., 24, 48, 72, 96 hours), harvest cell supernatants and cellular fractions.
-
Quantification of Viral Load: Extract viral DNA from the supernatant and/or cells and quantify the viral genome copy number using a validated real-time qPCR assay targeting a conserved viral gene (e.g., UL83).[12][13][14]
-
Data Analysis: Compare the viral load in this compound-treated samples to the vehicle control and positive control (e.g., Ganciclovir) to determine the inhibitory effect of this compound on viral reactivation. Calculate the IC50 value for reactivation inhibition.
Signaling Pathways and Visualizations
The switch between HCMV latency and reactivation is tightly regulated by a complex interplay of viral and cellular signaling pathways. While the direct impact of this compound on these pathways during latency has not been extensively studied, its mechanism of action downstream of these signaling events is clear. Reactivation stimuli often converge on the activation of transcription factors like NF-κB, which drive the expression of viral immediate-early genes, initiating the lytic replication cascade.[15][16][17] this compound acts much later in this cascade, preventing the assembly of new infectious virions.
Diagram 1: Experimental Workflow for Evaluating this compound on HCMV Reactivation
Caption: Workflow for assessing this compound's impact on HCMV reactivation.
Diagram 2: HCMV Lytic vs. Latent Cycle and Point of this compound Intervention
Caption: this compound inhibits the lytic cycle by blocking virion assembly.
Diagram 3: Simplified HCMV Reactivation Signaling Cascade
Caption: Overview of signaling events leading to HCMV reactivation.
Conclusion
This compound represents a valuable tool for studying the late stages of HCMV replication. While its primary role is in inhibiting the production of infectious virions during the lytic cycle, its application in latency models can help elucidate the kinetics of viral reactivation and the window of opportunity for therapeutic intervention. The protocols and diagrams provided herein offer a framework for researchers to design and execute experiments aimed at understanding the potential of terminase inhibitors like this compound in the context of HCMV latency and reactivation. Further research is warranted to determine the precise quantitative effects and potential impact on cellular signaling pathways during the transition from latency to lytic replication.
References
- 1. Cellular and Viral Control over the Initial Events of Human Cytomegalovirus Experimental Latency in CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of latent human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of host cell signaling during cytomegalovirus latency and reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytomegalovirus latency—the sum of subtleties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Cytomegalovirus Latency and Reactivation: An Intricate Interplay With the Host Immune Response [frontiersin.org]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Temporal dynamics of HCMV gene expression in lytic and latent infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative real-time PCR with automated sample preparation for diagnosis and monitoring of cytomegalovirus infection in bone marrow transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of Human Cytomegalovirus DNA by Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aminer.org [aminer.org]
- 15. Modulation of the NFκb Signalling Pathway by Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Cell-Signaling Pathways for Controlling Cytomegalovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of the NF-κB Pathway in Human Cytomegalovirus-Infected Cells Is Necessary for Efficient Transactivation of the Major Immediate-Early Promoter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tomeglovir in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human cytomegalovirus (HCMV) infection is a major cause of morbidity and mortality in immunocompromised individuals, such as transplant recipients and patients with HIV. Current antiviral therapies are often limited by toxicity and the emergence of drug-resistant viral strains. Combination therapy, a cornerstone of treatment for other viral infections like HIV and hepatitis C, offers a promising strategy to enhance antiviral efficacy, reduce drug dosages and associated toxicities, and limit the development of resistance.
Tomeglovir (formerly known as BAY 38-4766) is a non-nucleoside inhibitor of HCMV that targets the viral terminase complex, essential for viral DNA processing and packaging.[1][2] Its unique mechanism of action makes it an attractive candidate for combination therapy with other anti-HCMV agents that target different stages of the viral life cycle, such as DNA polymerase inhibitors. These application notes provide detailed experimental protocols for evaluating the efficacy of this compound in combination with other antiviral agents against HCMV.
Mechanism of Action of this compound
This compound inhibits the HCMV terminase complex, which is composed of the protein products of the UL56 and UL89 genes.[2][3] This complex is responsible for cleaving unit-length genomes from newly replicated concatameric viral DNA and packaging them into procapsids. By inhibiting the terminase complex, this compound prevents the maturation of infectious virions.[1][2] This mechanism is distinct from that of currently approved HCMV drugs like ganciclovir, which target the viral DNA polymerase.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide a template for presenting data from combination therapy studies.
Table 1: In Vitro Activity of this compound Against Cytomegalovirus
| Virus | Assay Type | Cell Line | IC50 (µM) | Reference |
| Guinea Pig Cytomegalovirus (GPCMV) | Plaque Reduction Assay | Guinea Pig Lung Fibroblasts | 0.5 | [3] |
| Human Cytomegalovirus (HCMV) | Not Specified | Not Specified | ~1 | [4] |
Table 2: Template for Reporting In Vitro Synergy Data (Checkerboard Assay)
| Drug Combination | HCMV Strain | Combination Index (CI) at 50% Inhibition (ED50) | Interpretation |
| This compound + Ganciclovir | AD169 | Data to be generated | Additive/Synergistic/Antagonistic |
| This compound + Foscarnet | Towne | Data to be generated | Additive/Synergistic/Antagonistic |
| This compound + Maribavir | Clinical Isolate | Data to be generated | Additive/Synergistic/Antagonistic |
Table 3: Template for Reporting In Vivo Efficacy Data (Animal Model)
| Treatment Group | Mean Viral Titer (log10 PFU/g tissue) | Percent Inhibition (%) | Statistical Significance (p-value) |
| Vehicle Control | Data to be generated | - | - |
| This compound (dose) | Data to be generated | Data to be generated | Data to be generated |
| Combination Drug (dose) | Data to be generated | Data to be generated | Data to be generated |
| This compound + Combination Drug | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Plaque Reduction Assay
This protocol is designed to assess the antiviral interaction between this compound and another antiviral agent (e.g., ganciclovir) against HCMV in vitro.
Materials:
-
Human foreskin fibroblasts (HFFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
HCMV laboratory strain (e.g., AD169 or Towne)
-
This compound
-
Combination antiviral agent (e.g., ganciclovir)
-
0.5% agarose overlay medium
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed HFFs in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Dilution: Prepare serial dilutions of this compound and the combination drug in DMEM. In a 96-well plate, create a checkerboard of drug concentrations by mixing the dilutions of both drugs.
-
Virus Infection: Infect the confluent HFF monolayers with HCMV at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well.
-
Drug Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the media containing the drug combinations from the 96-well plate to the corresponding wells of the 6-well plates.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, or until plaques are clearly visible.
-
Plaque Staining: Fix the cells with 10% formalin and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug combination compared to the virus control. Analyze the data using a synergy analysis program (e.g., MacSynergy II) to determine the Combination Index (CI). A CI value of <1 indicates synergy, a value of 1 indicates an additive effect, and a value of >1 indicates antagonism.
In Vivo Efficacy in an Immunocompromised Murine Model
This protocol outlines a method to evaluate the in vivo efficacy of this compound in combination with another antiviral in a murine model of HCMV infection.
Materials:
-
Immunocompromised mice (e.g., SCID or BALB/c treated with cyclophosphamide)
-
Murine cytomegalovirus (MCMV)
-
This compound formulated for oral gavage
-
Combination antiviral agent formulated for appropriate administration
-
Vehicle control
-
Tissues for viral load determination (e.g., spleen, liver, lungs)
-
qPCR reagents for viral DNA quantification
Procedure:
-
Immunosuppression: If using BALB/c mice, induce immunosuppression with cyclophosphamide.
-
Infection: Infect the mice with a sublethal dose of MCMV via intraperitoneal injection.
-
Treatment: Randomly assign mice to treatment groups (vehicle, this compound alone, combination drug alone, this compound + combination drug). Begin treatment 24 hours post-infection and continue for a specified duration (e.g., 7-14 days).
-
Monitoring: Monitor the mice daily for clinical signs of illness and body weight changes.
-
Tissue Harvest: At the end of the treatment period, euthanize the mice and harvest target organs.
-
Viral Load Quantification: Extract DNA from the tissues and quantify the MCMV viral load using a validated qPCR assay.
-
Data Analysis: Compare the mean viral loads between the treatment groups. Statistical analysis (e.g., ANOVA with post-hoc tests) should be used to determine the significance of any observed reductions in viral load.
Signaling Pathways and Experimental Workflows
The following diagrams visualize key concepts related to this compound's mechanism and experimental evaluation.
Caption: HCMV replication cycle and targets of antiviral drugs.
Caption: Experimental workflow for in vitro synergy testing.
Caption: Mechanism of action of this compound.
References
- 1. Frontiers | Anti-CMV therapy, what next? A systematic review [frontiersin.org]
- 2. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The non-nucleoside antiviral, BAY 38-4766, protects against cytomegalovirus (CMV) disease and mortality in immunocompromised guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aac.asm.org [aac.asm.org]
Application Notes and Protocols for Tomeglovir Antiviral Activity in a Hollow Fiber Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomeglovir (formerly BAY 38-4766) is a potent, non-nucleoside inhibitor of human cytomegalovirus (HCMV) replication. It exhibits a novel mechanism of action by targeting the viral terminase complex, specifically the gene products pUL89 and pUL56, which are essential for the cleavage of viral DNA concatemers and their packaging into capsids.[1] This distinct mechanism allows this compound to be active against HCMV strains that are resistant to conventional DNA polymerase inhibitors like ganciclovir. The hollow fiber mouse model provides a robust in vivo system to evaluate the efficacy of antiviral compounds like this compound, bridging the gap between in vitro assays and full-scale clinical trials. This model involves the implantation of semi-permeable hollow fibers containing HCMV-infected cells into immunocompromised mice, allowing for the assessment of drug efficacy in a physiological environment.
Quantitative Data Summary
The antiviral activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key efficacy data.
Table 1: In Vitro Antiviral Activity of this compound
| Parameter | Virus/Cell Line | Value | Reference |
| IC50 | Human Cytomegalovirus (HCMV) | 0.34 µM | [2] |
| IC50 | Murine Cytomegalovirus (MCMV) | 0.039 µM | [2] |
| EC50 | HCMV (Davis Strain) & Monkey CMV | < 1 µM - 1.03 ± 0.57 µM | [2] |
| CC50 | Human Embryonic Lung Fibroblasts (HELF) | 85 µM | [2] |
| CC50 | NIH 3T3 Cells | 62.5 µM | [2] |
Table 2: In Vivo Antiviral Efficacy of this compound in the Hollow Fiber Mouse Model
| Animal Model | Treatment Group | Efficacy Endpoint | Result | Reference |
| NOD/LtSz-scid/j Mice | This compound (10 mg/kg) | Antiviral Activity | Demonstrated | [2] |
| NOD/LtSz-scid/j Mice | This compound (25 mg/kg) | Antiviral Activity | Demonstrated | [2] |
| NOD/LtSz-scid/j Mice | This compound (50 mg/kg) | Antiviral Activity | Demonstrated | [2] |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is distinct from that of DNA polymerase inhibitors. It specifically targets the HCMV terminase complex, which is responsible for processing the long concatemeric viral DNA into individual genomes and packaging them into newly formed capsids. By inhibiting the pUL89 and pUL56 subunits of this complex, this compound prevents the maturation of infectious virions.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides a detailed methodology for assessing the antiviral activity of this compound using the hollow fiber mouse model.
Materials
-
Animal Model: 6-8 week old female NOD/LtSz-scid/j mice.
-
Cells: Human Embryonic Lung Fibroblasts (HELF) or other HCMV-permissive cell lines.
-
Virus: HCMV laboratory strains (e.g., AD169, Towne) or clinical isolates.
-
Hollow Fibers: Polyvinylidene fluoride (PVDF) hollow fibers with a molecular weight cutoff of ~500 kDa.
-
This compound (BAY 38-4766): Purity >99%.
-
Reagents: Cell culture media (e.g., DMEM with 10% FBS), trypsin-EDTA, phosphate-buffered saline (PBS), anesthesia (e.g., Avertin), surgical tools, sutures.
Protocol 1: Preparation of HCMV-Infected Cells and Hollow Fibers
-
Cell Culture: Culture HELF cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Virus Propagation: Infect confluent monolayers of HELF cells with HCMV at a multiplicity of infection (MOI) of 0.01-0.1.
-
Harvesting Infected Cells: When 80-90% cytopathic effect (CPE) is observed, harvest the cells by trypsinization.
-
Cell Suspension: Resuspend the infected cells in fresh culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Hollow Fiber Preparation: Cut PVDF hollow fibers into 1.5-2.0 cm segments and seal one end with heat.
-
Loading Fibers: Using a syringe with a blunt-end needle, carefully inject the infected cell suspension into the hollow fibers. Seal the open end of the fibers with heat.
-
Incubation: Place the sealed, cell-filled hollow fibers in a sterile petri dish with a small amount of culture medium and incubate overnight at 37°C to allow cells to adhere and equilibrate.
Protocol 2: Surgical Implantation of Hollow Fibers
-
Anesthesia: Anesthetize the NOD/LtSz-scid/j mice with Avertin (0.015-0.017 mL/g body weight) or another appropriate anesthetic.[2]
-
Surgical Preparation: Shave the abdominal area and sterilize the skin with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).
-
Incision: Make a small midline incision (approximately 1 cm) through the skin and the peritoneal wall to expose the abdominal cavity.
-
Implantation: Carefully insert one or two prepared hollow fibers into the intraperitoneal cavity.
-
Suturing: Close the peritoneal wall and the skin incision with absorbable sutures in two separate layers.[2]
-
Post-operative Care: Monitor the mice for recovery from anesthesia and provide appropriate post-operative care, including analgesics as needed. House the mice individually to prevent fighting and disruption of the surgical site.
Protocol 3: this compound Administration and Sample Collection
-
Treatment Initiation: Begin this compound treatment one day after the surgical implantation of the hollow fibers.
-
Dosing: Prepare this compound in a suitable vehicle for oral administration (per os). Administer the drug twice daily for four consecutive days at the desired dosages (e.g., 10, 25, and 50 mg/kg).[2] A vehicle control group should be included.
-
Termination of Experiment: On day 5, humanely euthanize the mice.[2]
-
Fiber Retrieval: Aseptically retrieve the hollow fibers from the peritoneal cavity.
-
Cell Lysis: Place each fiber in a microcentrifuge tube containing a small volume of cell lysis buffer. Mechanically disrupt the fibers to release the cellular contents.
-
Sample Processing: Centrifuge the lysate to pellet cellular debris. The supernatant containing viral DNA can be used for quantification.
Protocol 4: Quantification of Antiviral Activity
-
DNA Extraction: Extract total DNA from the cell lysates.
-
Quantitative PCR (qPCR): Perform qPCR using primers and probes specific for an HCMV gene (e.g., UL54) to quantify the viral load in each sample.
-
Data Analysis: Compare the viral load in the this compound-treated groups to the vehicle control group to determine the percent inhibition of viral replication.
Experimental Workflow
The following diagram illustrates the key steps in the hollow fiber mouse model for evaluating this compound's antiviral activity.
Caption: Hollow fiber mouse model workflow.
References
Troubleshooting & Optimization
Technical Support Center: Tomeglovir Resistance in HCMV
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tomeglovir and investigating resistance mutations in the UL56 and UL89 genes of Human Cytomegalovirus (HCMV).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-nucleoside inhibitor of the human cytomegalovirus (HCMV) terminase complex.[1][2] This complex, composed of the protein products of the UL56, UL89, and UL51 genes, is essential for cleaving viral DNA concatemers into unit-length genomes and packaging them into procapsids.[3][4] By targeting the terminase complex, this compound prevents the maturation of viral DNA, thereby inhibiting the production of infectious virions.[2][5]
Q2: Which viral genes are associated with resistance to this compound?
Mutations in the HCMV genes UL56 and UL89 are known to confer resistance to this compound.[1][6][7] These genes encode essential subunits of the viral terminase complex.
Q3: What are some specific mutations in UL56 and UL89 that confer resistance to this compound?
Several amino acid substitutions in both UL56 and UL89 have been identified that lead to this compound resistance. Notably, in UL89, mutations such as V362M and H389N have been shown to confer high-level resistance.[1][6] In UL56, mutations like L208M, E407D, H637Q, and V639M have been associated with this compound resistance.[1][7] Some mutations may also confer cross-resistance to other terminase inhibitors.[1][6]
Q4: How is this compound resistance quantified?
This compound resistance is typically quantified by determining the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of the drug for a mutant virus compared to the wild-type virus. The result is often expressed as a "fold-change" in resistance, which is the ratio of the EC50 of the mutant virus to the EC50 of the wild-type virus.[8] A higher fold-change indicates a greater level of resistance.
Troubleshooting Guides
Problem 1: Unexpectedly high EC50 values for wild-type HCMV in a plaque reduction assay.
Possible Causes and Solutions:
-
Cell Culture Conditions: Ensure human foreskin fibroblast (HFF) or other permissive cells are healthy, within a low passage number, and form a confluent monolayer. Inconsistent cell monolayers can lead to inaccurate plaque counts.
-
Virus Inoculum: The viral inoculum should be standardized to produce a countable number of plaques (e.g., 40-80 PFU per well in a 24-well plate).[1] Too high or too low of a viral input can skew the results.
-
Drug Concentration and Preparation: Double-check the preparation and dilutions of the this compound stock solution. Ensure the final concentrations in the assay are accurate.
-
Assay Incubation Time: HCMV grows slowly. Plaques may take 7-14 days to develop.[9] Ensure the incubation period is sufficient for clear plaque formation in the control wells.
Problem 2: Difficulty in amplifying and sequencing the UL56 and UL89 genes from clinical isolates.
Possible Causes and Solutions:
-
Low Viral Load: Clinical samples may have a low viral load, making PCR amplification challenging. Consider using a more sensitive DNA extraction method or a nested PCR approach. Next-generation sequencing (NGS) can also be more sensitive than Sanger sequencing for detecting minor variants.
-
Primer Design: The high genetic variability of HCMV can lead to primer mismatches. Design primers targeting conserved regions of UL56 and UL89. It may be necessary to use multiple primer sets to ensure successful amplification across different clinical strains.
-
PCR Inhibition: Clinical samples may contain PCR inhibitors. Include an internal control in your PCR to check for inhibition. Consider using a DNA polymerase that is more resistant to inhibitors.
Problem 3: Inconsistent results in recombinant phenotyping experiments.
Possible Causes and Solutions:
-
Incomplete Recombination: Ensure that the desired mutation has been successfully introduced into the viral genome and that there are no unintended off-target mutations. Sequence the entire gene of interest in the recombinant virus to confirm.
-
Reporter Gene Assay Issues: If using a reporter gene (e.g., secreted alkaline phosphatase - SEAP) for viral quantitation, ensure the reporter protein is being expressed and detected consistently.[2] Fluctuations in reporter activity can affect the accuracy of EC50 calculations.
-
Viral Titer Determination: Accurately titrating the recombinant virus stocks is crucial for ensuring a consistent multiplicity of infection (MOI) in subsequent drug susceptibility assays.
Data Presentation
Table 1: Summary of this compound Resistance Mutations in HCMV UL56 and UL89
| Gene | Mutation | Fold Increase in Tomglovir EC50 | Cross-Resistance Noted | Reference |
| UL89 | V362M | 98-fold | None | [1][6] |
| H389N | 29-fold | None | [1][6] | |
| N320H | 7-fold | GW275175X (4-fold) | [1] | |
| M359I | 7-fold | <2-fold to letermovir | [1] | |
| N329S | Not specified | Letermovir | [1] | |
| T350M | Not specified | Letermovir, GW275175X | [1] | |
| D344E | 1.7 to 2.1-fold | GW275175X (9-fold), Letermovir | [1] | |
| UL56 | L208M | Not specified | Not specified | [1][7] |
| E407D | Not specified | Not specified | [1][7] | |
| H637Q | Not specified | Not specified | [1][7] | |
| V639M | Not specified | Not specified | [1][7] |
Experimental Protocols
HCMV Plaque Reduction Assay
This protocol is a generalized procedure for determining the susceptibility of HCMV to antiviral compounds.
Materials:
-
Human Foreskin Fibroblasts (HFFs)
-
Eagle's Minimum Essential Medium (EMEM) with 5% Fetal Bovine Serum (FBS)
-
HCMV stock (clinical isolate or laboratory strain)
-
This compound
-
Agarose or Methylcellulose
-
Formalin
-
Crystal Violet stain
-
24-well tissue culture plates
Procedure:
-
Seed 24-well plates with HFFs and grow to confluence.
-
Prepare serial dilutions of this compound in EMEM.
-
Infect the confluent HFF monolayers with a standardized amount of HCMV (e.g., 50-100 PFU/well).
-
After a 90-minute adsorption period, remove the virus inoculum.
-
Overlay the cells with EMEM containing various concentrations of this compound and 0.4% agarose or 0.5% methylcellulose.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are clearly visible in the control wells (no drug).
-
Fix the cells with 10% formalin.
-
Stain the cells with 0.8% crystal violet.
-
Count the number of plaques in each well.
-
Calculate the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the control.
Genotyping of UL56 and UL89 for Resistance Mutations
This protocol outlines the general steps for identifying mutations in the UL56 and UL89 genes.
Materials:
-
DNA extraction kit
-
PCR primers specific for UL56 and UL89
-
Taq DNA polymerase and PCR reagents
-
PCR thermocycler
-
Gel electrophoresis equipment
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform
Procedure:
-
Extract viral DNA from the clinical sample (e.g., plasma, whole blood) or from infected cell culture supernatant.
-
Amplify the entire coding regions of the UL56 and UL89 genes using PCR with gene-specific primers.
-
Verify the PCR product size by gel electrophoresis.
-
Purify the PCR product.
-
Sequence the purified PCR product using Sanger sequencing or an NGS platform.
-
Align the obtained sequence with a wild-type HCMV reference sequence (e.g., strain AD169) to identify any nucleotide and corresponding amino acid changes.
Recombinant Phenotyping of Tomglovir Resistance Mutations
This protocol describes a method to confirm that a specific mutation confers drug resistance.
Materials:
-
Bacterial Artificial Chromosome (BAC) containing the HCMV genome
-
E. coli strains for BAC mutagenesis (e.g., SW102)
-
Transfer vector containing the desired mutation
-
HFFs for transfection
-
This compound for susceptibility testing
Procedure:
-
Introduce the specific mutation of interest into the UL56 or UL89 gene within a transfer vector using site-directed mutagenesis.
-
Use homologous recombination in E. coli to transfer the mutation from the transfer vector into the HCMV BAC.
-
Isolate the recombinant BAC DNA.
-
Transfect the recombinant BAC DNA into HFFs to reconstitute the infectious virus.
-
Propagate the recombinant virus to generate a working stock.
-
Perform a plaque reduction assay (as described above) to determine the EC50 of this compound for the recombinant virus and compare it to the wild-type virus.
Visualizations
Caption: Workflow for identifying and characterizing this compound resistance mutations.
Caption: Logical relationship of this compound action and resistance mechanism.
References
- 1. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotyping of cytomegalovirus drug resistance mutations by using recombinant viruses incorporating a reporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenotyping of Cytomegalovirus Drug Resistance Mutations by Using Recombinant Viruses Incorporating a Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel microneutralization assay for HCMV using automated data collection and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Next‐Generation Sequencing Approach in Human Cytomegalovirus for the Identification of Antiviral Resistance Mutations and Genotypic Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recombinant Phenotyping of Cytomegalovirus UL54 Mutations That Emerged during Cell Passages in the Presence of either Ganciclovir or Foscarnet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cda-amc.ca [cda-amc.ca]
Technical Support Center: Optimizing Tomeglovir Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tomeglovir (also known as BAY 38-4766) in in vitro assays. The information is designed to help optimize experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-nucleoside inhibitor of human cytomegalovirus (HCMV).[1] It functions by targeting the viral terminase complex, specifically the gene products of UL89 and UL56.[1] This inhibition prevents the cleavage of viral DNA concatemers and their subsequent packaging into capsids, a crucial step in the viral replication process.[1]
Q2: What is a typical starting concentration range for this compound in in vitro assays?
Based on reported 50% inhibitory concentration (IC50) values, a good starting point for dose-response experiments is to use a serial dilution series that brackets the expected IC50. For HCMV, the reported IC50 is approximately 0.34 μM, and for murine cytomegalovirus (MCMV), it is around 0.039 μM.[2] A suggested starting range could be from 0.01 μM to 10 μM to capture the full dose-response curve.
Q3: What level of cytotoxicity is expected with this compound?
This compound has been shown to have a high therapeutic index in vitro. The 50% cytotoxic concentration (CC50) has been reported to be 85 μM in human embryonic lung fibroblasts (HELF) and 62.5 μM in NIH 3T3 cells.[2] It is crucial to determine the CC50 in the specific cell line being used in your experiments to ensure that observed antiviral effects are not due to cytotoxicity.
Q4: Can this compound be used against ganciclovir-resistant CMV strains?
Yes, because this compound targets the viral terminase complex and not the viral DNA polymerase, it is expected to be active against CMV strains that are resistant to DNA polymerase inhibitors like ganciclovir.
Troubleshooting Guides
Issue 1: Lower than Expected Antiviral Activity
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | Verify the calculated dilutions of this compound. Perform a new dose-response experiment with a wider concentration range. |
| Degradation of this compound | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in a suitable solvent like DMSO). Prepare fresh dilutions for each experiment. |
| High Viral Inoculum | A high multiplicity of infection (MOI) may require higher concentrations of the drug to achieve inhibition. Consider reducing the MOI or increasing the this compound concentration. |
| Cell Line Variability | The antiviral activity of a compound can vary between different cell lines.[3] Confirm the susceptibility of your chosen cell line to CMV infection and consider testing in a different permissive cell line, such as human foreskin fibroblasts (HFFs). |
| Assay Timing | For terminase inhibitors like this compound, the timing of drug addition can be critical. These inhibitors act late in the replication cycle. Ensure the drug is present during the period of viral DNA packaging. A time-of-addition assay can help optimize this.[4] |
| Drug-Resistant Virus | While unlikely for initial experiments with lab-adapted strains, prolonged exposure to the drug can lead to the development of resistance, with mutations typically arising in the UL89 and UL104 genes.[1] |
Issue 2: High Cytotoxicity Observed
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Double-check all calculations and dilutions of the this compound stock solution. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to cytotoxic effects. Determine the CC50 of this compound in your specific cell line using a cell viability assay (e.g., MTT or MTS assay) in the absence of virus. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure the final solvent concentration in your assay is non-toxic (typically ≤0.5%). Include a solvent control in your experiments. |
| Prolonged Incubation | Extended incubation times with the drug may lead to increased cytotoxicity. Optimize the incubation period to be sufficient for viral replication but minimize toxic effects on the cells. |
Issue 3: High Variability in Assay Results
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell monolayer by properly resuspending cells before seeding and using appropriate seeding densities. Inconsistent cell numbers can lead to variability in both viral replication and drug effects. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of virus, drug, and reagents. |
| Edge Effects in Multi-well Plates | "Edge effects" can occur in multi-well plates due to uneven evaporation. To minimize this, avoid using the outer wells of the plate or ensure proper humidification during incubation. |
| Variability in Viral Titer | Use a well-characterized and consistently titered virus stock for all experiments. Perform a viral titration for each new stock. |
Quantitative Data Summary
| Parameter | Virus | Cell Line | Value | Reference |
| IC50 | HCMV | - | 0.34 μM | [2] |
| IC50 | MCMV | - | 0.039 μM | [2] |
| EC50 | HCMV (Davis Strain) | - | 1.03 ± 0.57 μM | [2] |
| EC50 | Monkey CMV strains | - | < 1 μM | [2] |
| CC50 | - | HELF | 85 μM | [2] |
| CC50 | - | NIH 3T3 | 62.5 μM | [2] |
Experimental Protocols
Plaque Reduction Assay (PRA)
This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.
Materials:
-
Permissive host cells (e.g., Human Foreskin Fibroblasts - HFFs)
-
CMV stock of known titer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Overlay medium (e.g., 0.5% methylcellulose in culture medium)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
24-well plates
Procedure:
-
Seed 24-well plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of this compound in culture medium.
-
Infect the cell monolayers with CMV at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
After a 90-minute adsorption period, remove the viral inoculum.
-
Add the different concentrations of this compound or control medium to the wells.
-
Overlay the cells with the overlay medium containing the respective this compound concentrations.
-
Incubate the plates at 37°C in a CO2 incubator for 7-14 days, until plaques are visible.
-
Fix the cells with the fixing solution.
-
Stain the cells with crystal violet and wash with water.
-
Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the plaque number by 50% compared to the virus control.
MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability to determine the cytotoxic potential of a compound.
Materials:
-
Host cells
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed 96-well plates with host cells at a predetermined optimal density.
-
After 24 hours, add serial dilutions of this compound to the wells. Include a "cells only" control and a solvent control.
-
Incubate the plates for the same duration as the antiviral assay (e.g., 7 days).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the "cells only" control. The CC50 is the concentration of this compound that reduces cell viability by 50%.
qPCR-Based Viral Load Assay
This assay quantifies the amount of viral DNA to determine the effect of the compound on viral replication.
Materials:
-
Permissive host cells
-
CMV stock
-
This compound stock solution
-
DNA extraction kit
-
Primers and probe specific for a conserved region of the CMV genome
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Seed cells in a multi-well plate and infect with CMV in the presence of varying concentrations of this compound.
-
Incubate for a period sufficient for multiple rounds of viral replication (e.g., 72-96 hours).
-
Harvest the cells and supernatant and extract total DNA.
-
Perform qPCR using primers and a probe targeting a conserved region of the CMV genome.
-
Quantify the viral DNA in each sample by comparing to a standard curve of known CMV DNA concentrations.
-
The EC50 is the concentration of this compound that reduces the viral DNA load by 50% compared to the virus control.
Visualizations
Caption: Mechanism of action of this compound in the CMV replication cycle.
Caption: General experimental workflow for in vitro evaluation of this compound.
Caption: Troubleshooting flowchart for low antiviral activity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative activity of selected antiviral compounds against clinical isolates of human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Tomeglovir solubility and stability in cell culture media
Technical Support Center: Tomeglovir
Welcome to the technical support center for this compound (BAY 38-4766). This resource provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of this compound for in-vitro and cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary solvent for preparing this compound stock solutions?
A1: Based on experimental protocols, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to prepare high-concentration stock solutions.[1][2] DMSO is a highly polar organic solvent capable of dissolving a wide range of compounds for biological assays.[3][4]
Q2: What is the recommended concentration for a this compound stock solution?
A2: Published cell-based assays have successfully used a 50 mM stock solution of this compound in DMSO.[1][2]
Q3: How should I store the this compound stock solution?
Q4: I observed precipitation when diluting my this compound stock solution in aqueous cell culture media. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this, including pre-warming the media and ensuring the final DMSO concentration remains low.
Q5: What is the known mechanism of action for this compound?
A5: this compound is a non-nucleoside inhibitor of the human cytomegalovirus (HCMV) terminase complex. It specifically targets the pUL56 and pUL89 gene products, which are essential for viral DNA maturation. By inhibiting this complex, this compound prevents the cleavage of viral DNA concatemers and their packaging into new capsids, thus halting viral replication.[5][6]
Solubility and Working Concentrations
The following table summarizes key data regarding this compound solubility and concentrations used in research.
| Parameter | Solvent | Concentration | Notes |
| Stock Solution | DMSO | 50 mM | As cited in cell-based toxicity and antiviral assays.[1][2] |
| Solubility in Media | - | Not Reported | Exhibits limited aqueous solubility, typical for benzimidazole-related compounds.[6] |
| IC₅₀ (HCMV) | - | 0.34 µM | Concentration causing 50% inhibition of viral DNA-concatemer processing.[2] |
| IC₅₀ (MCMV) | - | 0.039 µM | Concentration causing 50% inhibition of viral DNA-concatemer processing.[2] |
| EC₅₀ (HCMV Davis Strain) | - | 1.03 µM | Effective concentration causing 50% reduction in viral replication in cell culture.[1] |
| CC₅₀ (HELF Cells) | - | 85 µM | Cytotoxic concentration causing 50% reduction in human embryonic lung fibroblast viability.[1] |
| CC₅₀ (NIH 3T3 Cells) | - | 62.5 µM | Cytotoxic concentration causing 50% reduction in NIH 3T3 fibroblast viability.[1] |
Stability Data
Specific quantitative stability data for this compound in cell culture media or DMSO is not extensively published. The general recommendation is to prepare fresh dilutions from a frozen stock solution for each experiment.
| Condition | Duration | Stability Profile | Recommendations |
| DMSO Stock Solution | Not Reported | Not Reported | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Use as soon as possible after preparation.[1] |
| In Cell Culture Media | Not Reported | Not Reported | Due to limited aqueous solubility, add the compound to media immediately before starting the experiment to minimize precipitation. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 50 mM this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder (Molar Mass: 457.59 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile-filtered DMSO to achieve a final concentration of 50 mM.
-
Dissolution: Vortex the solution thoroughly until all powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots in sterile tubes. Store immediately at -20°C or -80°C, protected from light.
Experimental Workflow: Preparing Working Solutions
The following diagram illustrates the standard workflow for preparing working concentrations of this compound for cell-based assays from a 50 mM stock.
Caption: Workflow for preparing this compound working solutions.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
Logical Troubleshooting Flow for Solubility Issues
References
Technical Support Center: Identifying Off-Target Effects of Tomeglovir in Kinase Inhibitor Screens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Tomeglovir (also known as BAY 38-4766) in kinase inhibitor screens. While this compound is a known inhibitor of the human cytomegalovirus (HCMV) terminase complex, it is crucial to evaluate its selectivity and potential interactions with the host cell kinome.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
A1: this compound is a non-nucleoside inhibitor of human cytomegalovirus (HCMV).[1][2] Its primary mechanism of action is the inhibition of the viral DNA terminase complex, specifically targeting the gene products UL56 and UL89.[1] This action prevents the cleavage of viral DNA concatemers and their subsequent packaging into new viral capsids, thus halting viral replication at a late stage.[1] Studies have shown that it does not exhibit cross-resistance with inhibitors of the viral DNA polymerase or the viral kinase pUL97.[1][3]
Q2: Why is it important to screen this compound for off-target kinase effects?
A2: While this compound has a specific viral target, all small molecule inhibitors have the potential for off-target interactions.[4][5] Identifying any unintended inhibition of host cell kinases is critical for several reasons:
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Understanding Cellular Toxicity: Off-target kinase inhibition can lead to unexpected cellular toxicity, which might not be apparent in initial antiviral assays.
-
Interpreting Phenotypic Effects: If this compound is used in cell-based assays to study viral replication, any observed cellular effects could be misinterpreted as being solely due to the inhibition of HCMV, when they might be partially or wholly due to off-target kinase interactions.
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Predicting In Vivo Side Effects: Unintended kinase inhibition can lead to adverse effects in a whole organism.[6] Proactively identifying these interactions is a key component of preclinical safety assessment.
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Mechanism Deconvolution: In the unlikely event that this compound shows unexpected efficacy against other viruses or in different disease models, understanding its off-target profile could reveal novel mechanisms of action.
Q3: What is the first step I should take to assess the potential off-target kinase activity of this compound?
A3: The recommended first step is a broad kinase panel screen. This involves testing this compound at one or more concentrations against a large, representative panel of purified human kinases (e.g., a kinome scan). This will provide a broad overview of its kinase selectivity and identify any potential "hits" for further investigation.
Q4: What is the difference between a biochemical kinase screen and a cell-based kinase assay, and which should I use?
A4: A biochemical kinase screen uses purified enzymes and substrates to measure the direct inhibitory effect of a compound on kinase activity. A cell-based kinase assay measures the inhibition of a kinase within a living cell, for example, by detecting the phosphorylation of its downstream substrate.
It is recommended to start with a biochemical screen to identify direct interactions. Positive hits from the biochemical screen should then be validated in cell-based assays to confirm that the compound can engage and inhibit the target kinase in a more physiologically relevant context.
Troubleshooting Guide
| Problem/Observation | Possible Cause(s) | Recommended Solution(s) |
| High number of hits in the initial biochemical kinase screen. | 1. Compound promiscuity. 2. High concentration of this compound used in the screen. 3. Assay interference (e.g., compound precipitation, autofluorescence). | 1. Perform dose-response curves for each hit to determine the IC50 value. This will distinguish potent from weak interactions. 2. Re-screen at a lower, more physiologically relevant concentration (e.g., 10-fold above the antiviral EC50). 3. Check for assay interference by running control experiments without the kinase or substrate. |
| A known kinase is inhibited in the biochemical assay, but there is no effect in the cell-based validation assay. | 1. Poor cell permeability of this compound. 2. The compound is actively transported out of the cell. 3. High intracellular ATP concentrations outcompete the inhibitor (if it is an ATP-competitive inhibitor). | 1. Assess cell permeability using a method like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Use specific inhibitors of efflux pumps to see if this potentiates the inhibitory effect. 3. Confirm the mechanism of inhibition (e.g., ATP-competitive) and consider that high intracellular ATP levels can reduce the apparent potency of ATP-competitive inhibitors. |
| Unexpected cytotoxicity is observed in uninfected cells treated with this compound. | 1. Off-target inhibition of a kinase essential for cell survival. 2. Inhibition of other, non-kinase cellular targets. | 1. Compare the list of inhibited kinases from your screen with known essential kinases. 2. Investigate the induction of apoptosis or cell cycle arrest markers. 3. Perform a broader cellular toxicology screen. |
| Conflicting results between different kinase assay formats (e.g., radiometric vs. luminescence-based). | 1. Different assay sensitivities. 2. Interference of this compound with the detection method of one of the assays. | 1. Use a third, orthogonal assay method for confirmation. A label-free method like Surface Plasmon Resonance (SPR) can be used to confirm direct binding. 2. Run controls to test for compound interference with the assay reagents (e.g., luciferase in luminescence assays). |
Data Presentation: Kinase Selectivity of this compound
As no public data is available for the kinase selectivity of this compound, the following table is a template for researchers to summarize their findings from a kinase panel screen.
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (µM) | Assay Format | Notes |
| Example: Kinase A | 85% | 0.5 | Biochemical (Radiometric) | Potent off-target hit. |
| Example: Kinase B | 20% | >10 | Biochemical (Radiometric) | Weak or no significant inhibition. |
| Example: Kinase C | 92% | 0.8 | Biochemical (Luminescence) | Follow up with cell-based assay. |
| ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Kinome Scan)
Objective: To identify potential off-target interactions of this compound by screening it against a large panel of purified human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a working solution at the desired screening concentration (e.g., 1 µM or 10 µM).
-
Kinase Reaction:
-
In a multi-well plate, add the purified kinase, a suitable substrate (peptide or protein), and [γ-³³P]ATP in a kinase reaction buffer.
-
Add this compound or a vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
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Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining in the presence of this compound compared to the vehicle control.
-
A significant reduction in activity (e.g., >50% inhibition) identifies a potential "hit".
-
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
Objective: To confirm whether this compound can bind to a specific kinase target within a cellular environment.
Methodology:
-
Cell Preparation: Use a cell line that has been engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.
-
Transfection and Plating: Seed the cells in a multi-well plate suitable for luminescence measurements.
-
Compound Treatment: Add varying concentrations of this compound to the cells and incubate for a set period (e.g., 2 hours).
-
Probe Addition: Add a fluorescent energy transfer probe that specifically binds to the active site of the target kinase.
-
Detection: Measure both the NanoLuc® luciferase emission (donor) and the probe's fluorescence (acceptor) using a luminometer.
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio with increasing concentrations of this compound indicates that the compound is displacing the probe and binding to the target kinase.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Caption: Workflow for identifying and validating off-target kinase effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Anti-CMV therapy, what next? A systematic review [frontiersin.org]
- 3. The biology of cytomegalovirus drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tomeglovir Resistance in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing Tomeglovir resistance in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against Cytomegalovirus (CMV)?
A1: this compound (formerly BAY 38-4766) is a non-nucleoside inhibitor of human cytomegalovirus (HCMV). It targets the viral terminase complex, which is essential for the cleavage of viral DNA concatemers and their packaging into new viral capsids. Specifically, it interacts with the protein products of the UL56 and UL89 genes, thereby preventing the maturation of infectious virions.[1]
Q2: How does this compound resistance typically develop in long-term cell culture?
A2: Similar to other antiviral agents, resistance to this compound arises from prolonged exposure of the virus to the drug. This selective pressure leads to the emergence of viral subpopulations with mutations in the genes encoding the drug's target. For this compound, resistance is primarily associated with mutations in the viral UL89 and UL104 genes, which are components of the terminase complex.
Q3: What are the primary genetic markers for this compound resistance?
A3: The primary genetic markers for this compound resistance are mutations within the CMV genes UL89 and UL104. Several specific mutations in the UL89 gene have been identified and characterized to confer resistance.
Q4: Is there known cross-resistance between this compound and other anti-CMV drugs?
A4: this compound's unique mechanism of action targeting the terminase complex means it generally does not show cross-resistance with antiviral drugs that target the viral DNA polymerase (UL54) or protein kinase (UL97), such as ganciclovir, foscarnet, and cidofovir. However, some complex mutational patterns may lead to unexpected resistance profiles, necessitating comprehensive genotypic and phenotypic testing.
Q5: What are the initial steps I should take if I suspect this compound resistance in my cell culture?
A5: If you suspect this compound resistance, the first steps are to:
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Confirm the continued presence of the virus using a quantitative assay (e.g., qPCR).
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Sequence the viral genes UL89 and UL104 to identify any known resistance mutations.
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Perform a phenotypic assay (e.g., plaque reduction assay) to determine the 50% inhibitory concentration (IC50) of this compound for the suspected resistant virus and compare it to a sensitive, wild-type control.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound and CMV.
| Problem | Possible Cause | Recommended Solution |
| Increased viral load or persistent cytopathic effect (CPE) despite this compound treatment. | 1. Development of this compound resistance. 2. Suboptimal drug concentration. 3. Issues with cell culture conditions. | 1. Perform genotypic sequencing of UL89 and UL104 genes. 2. Conduct a phenotypic plaque reduction assay to confirm resistance. 3. Verify the concentration and stability of your this compound stock solution. 4. Ensure optimal cell health and culture conditions. |
| Genotypic analysis reveals a mutation of unknown significance in UL89 or UL104. | The identified mutation has not been previously characterized as conferring resistance. | 1. Perform a plaque reduction assay to determine if the mutation leads to a significant shift in the IC50 value compared to the wild-type virus. 2. Consider site-directed mutagenesis to introduce the mutation into a wild-type viral backbone to definitively assess its impact on drug susceptibility. |
| Difficulty amplifying UL89 or UL104 for sequencing. | 1. Low viral titer in the sample. 2. Inefficient primer design. 3. Presence of PCR inhibitors. | 1. Concentrate the viral sample before DNA extraction. 2. Design and test alternative primer sets for the target genes. 3. Use a DNA polymerase that is more resistant to inhibitors or dilute the DNA template. |
| Inconsistent results in plaque reduction assays. | 1. Variability in the initial viral inoculum. 2. Inconsistent cell seeding density. 3. Subjectivity in plaque counting. | 1. Carefully titrate the viral stock before each experiment to ensure a consistent multiplicity of infection (MOI). 2. Ensure uniform cell monolayers by optimizing seeding protocols. 3. Use a standardized method for plaque visualization and counting, potentially with imaging software. |
Quantitative Data on this compound Resistance
The following table summarizes the fold-change in the 50% inhibitory concentration (IC50) for specific mutations in the UL89 gene that have been shown to confer resistance to this compound.
| Gene | Mutation | Fold-Change in IC50 (approximate) |
| UL89 | V362M | 98-fold |
| UL89 | H389N | 29-fold |
| UL89 | N329S | 9-fold |
| UL89 | T350M | High-level (exact fold-change varies) |
| UL89 | N405D | 9-fold |
Data synthesized from published in vitro studies.
Experimental Protocols
Plaque Reduction Assay (PRA) for Phenotypic Resistance Testing
This protocol is a standard method to determine the susceptibility of a CMV isolate to an antiviral drug.
Materials:
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Human foreskin fibroblast (HFF) cells
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Complete growth medium (e.g., DMEM with 10% FBS)
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CMV-infected cell culture supernatant (wild-type and suspected resistant strains)
-
This compound stock solution
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Overlay medium (e.g., growth medium with 0.5% methylcellulose)
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Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
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Phosphate-buffered saline (PBS)
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Formalin (10% in PBS)
-
24-well plates
Procedure:
-
Cell Seeding: Seed HFF cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
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Drug Dilution: Prepare serial dilutions of this compound in growth medium. Include a no-drug control.
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Infection: Once cells are confluent, remove the growth medium and infect the monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well).
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Adsorption: Incubate the plates for 90 minutes at 37°C to allow for viral adsorption.
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Overlay: After adsorption, aspirate the viral inoculum and overlay the cell monolayers with the overlay medium containing the different concentrations of this compound.
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Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-14 days, or until plaques are clearly visible in the no-drug control wells.
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Fixation and Staining:
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Aspirate the overlay medium.
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Fix the cells with 10% formalin for 20 minutes.
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Aspirate the formalin and stain the cells with crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Plaque Counting: Count the number of plaques in each well.
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Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration relative to the no-drug control. The IC50 is the drug concentration that inhibits plaque formation by 50%.
Genotypic Resistance Testing by Sanger Sequencing of UL89
This protocol outlines the steps for amplifying and sequencing the UL89 gene to identify resistance mutations.
Materials:
-
DNA extracted from CMV-infected cell culture
-
Primers specific for the UL89 gene
-
PCR master mix
-
Agarose gel and electrophoresis equipment
-
PCR product purification kit
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Sanger sequencing reagents and access to a sequencer
Procedure:
-
Primer Design: Design or obtain primers that flank the regions of the UL89 gene where resistance mutations are known to occur.
-
PCR Amplification:
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Set up a PCR reaction with the extracted viral DNA, UL89-specific primers, and PCR master mix.
-
Use a thermal cycler with an optimized program for your primers and polymerase.
-
-
Gel Electrophoresis: Run a portion of the PCR product on an agarose gel to confirm the amplification of a product of the expected size.
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PCR Product Purification: Purify the remaining PCR product to remove primers and dNTPs.
-
Sanger Sequencing:
-
Set up sequencing reactions using the purified PCR product and either the forward or reverse primer.
-
Perform the sequencing reaction and analyze the results on a capillary electrophoresis-based DNA sequencer.
-
-
Sequence Analysis:
-
Align the obtained sequence with a wild-type CMV reference sequence (e.g., from strain AD169).
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Identify any nucleotide changes that result in amino acid substitutions in the UL89 protein.
-
Compare any identified mutations to a database of known this compound resistance mutations.
-
Visualizations
Caption: CMV replication cycle and targets of antiviral drugs.
References
Minimizing cytotoxicity of Tomeglovir in uninfected cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the cytotoxicity of Tomeglovir in uninfected cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-nucleoside inhibitor of human cytomegalovirus (HCMV). It specifically targets the viral terminase complex, which is composed of the protein products of the UL56 and UL89 genes.[1] By inhibiting this complex, this compound prevents the cleavage of newly synthesized viral DNA concatemers into individual genomes and their subsequent packaging into capsids, thereby halting the production of new infectious virions.
Q2: Does this compound have a cellular counterpart in uninfected cells?
No, the viral terminase complex targeted by this compound is unique to herpesviruses and does not have a known homolog in mammalian cells. This specificity is a key advantage in its antiviral activity.
Q3: If there is no cellular homolog, what causes the cytotoxicity observed in uninfected cells?
The cytotoxicity of this compound in uninfected cells is likely due to off-target effects. While the primary target is the viral terminase complex, at higher concentrations, the compound may interact with other cellular components, such as host cell kinases or other enzymes, leading to unintended and toxic consequences for the cell. The precise off-target interactions of this compound are not yet fully elucidated.
Q4: What are the typical cytotoxic concentrations (CC50) of this compound in uninfected cells?
Reported CC50 values for this compound can vary depending on the cell line and the assay used. It is crucial to determine the CC50 in the specific cell line being used in your experiments.
Q5: How can I determine the optimal concentration of this compound that is effective against HCMV but minimally toxic to my cells?
To determine the optimal concentration, you should perform a dose-response study to establish both the half-maximal effective concentration (EC50) for antiviral activity and the half-maximal cytotoxic concentration (CC50) in uninfected cells. The therapeutic index (TI), calculated as the ratio of CC50 to EC50, will give you a quantitative measure of the drug's safety margin. A higher TI indicates a more favorable safety profile.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective antiviral concentrations.
-
Question: I am observing significant cell death in my uninfected control cultures treated with this compound at a concentration that effectively inhibits viral replication. What can I do?
-
Answer:
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Confirm the CC50 in your specific cell line: Cytotoxicity can be cell-type dependent. Perform a dose-response curve to accurately determine the CC50 in your experimental system.
-
Optimize this compound concentration: Use the lowest concentration of this compound that gives you the desired level of viral inhibition. A full dose-response curve for both antiviral activity and cytotoxicity is essential.
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Check the solvent concentration: this compound is often dissolved in solvents like DMSO. Ensure that the final concentration of the solvent in your culture medium is not exceeding a non-toxic level (typically <0.5% for DMSO). Run a solvent-only control to assess its contribution to cytotoxicity.
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Consider combination therapy: In some research contexts, using this compound in combination with another anti-HCMV agent with a different mechanism of action may allow for lower, less toxic concentrations of each drug to be used.
-
Issue 2: Discrepancies between different cytotoxicity assays.
-
Question: My MTT assay results suggest high cytotoxicity, but a Live/Dead staining assay shows a much lower level of cell death. Why is this happening?
-
Answer:
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This discrepancy can arise because different assays measure different cellular parameters. The MTT assay measures metabolic activity, which can be affected by factors other than cell death.[2] this compound's off-target effects might be inhibiting mitochondrial dehydrogenases (the target of the MTT assay) without immediately causing cell death.
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Recommendation: It is best practice to use multiple cytotoxicity assays that measure different endpoints. For example, combine a metabolic assay like MTT with an assay that measures membrane integrity, such as the Lactate Dehydrogenase (LDH) release assay or a dye exclusion assay (e.g., Trypan Blue or a Live/Dead staining kit). This will provide a more comprehensive and accurate assessment of cytotoxicity.
-
Issue 3: Gradual increase in cytotoxicity over time.
-
Question: I don't see much cytotoxicity after 24 hours of this compound treatment, but by 72 hours, there is significant cell death. Is this expected?
-
Answer:
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Yes, this can be expected. The cytotoxic effects of a compound can be time-dependent. The initial off-target effects may trigger cellular stress pathways that, over time, lead to apoptosis or other forms of cell death.
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Recommendation: When assessing cytotoxicity, it is important to perform a time-course experiment (e.g., 24, 48, and 72 hours) to understand the kinetics of this compound's cytotoxic effects in your cell line.
-
Data Presentation
Table 1: Example of Dose-Response Data for this compound
| This compound (µM) | % Viral Inhibition (EC50) | % Cell Viability (CC50) |
| 0.01 | 15 | 98 |
| 0.1 | 45 | 95 |
| 0.34 | 50 | 92 |
| 1 | 85 | 88 |
| 10 | 98 | 75 |
| 50 | 99 | 55 |
| 85 | 100 | 50 |
| 100 | 100 | 42 |
Note: The values presented are hypothetical and for illustrative purposes. EC50 and CC50 values must be determined experimentally for each cell line.
Experimental Protocols
Determination of CC50 by MTT Assay
This protocol assesses the effect of this compound on cell metabolic activity.
Materials:
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Uninfected cells of interest
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Complete cell culture medium
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This compound stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)
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96-well cell culture plates
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Multichannel pipette
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Plate reader (570 nm wavelength)
Procedure:
-
Seed uninfected cells into a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
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Remove the medium from the cells and add 100 µL of the this compound dilutions or controls to the respective wells.
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Incubate the plate for the desired time (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
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Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
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Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a plate reader.
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Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the results to determine the CC50 value.
Measurement of Cytotoxicity by LDH Release Assay
This protocol quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
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Uninfected cells of interest
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Complete cell culture medium
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This compound stock solution (in DMSO)
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Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
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96-well cell culture plates
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Multichannel pipette
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Plate reader (as per kit instructions)
Procedure:
-
Seed uninfected cells into a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium, along with vehicle and no-treatment controls. Also, prepare a maximum LDH release control by adding a lysis buffer (provided in the kit) to a set of wells.
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Treat the cells with the this compound dilutions and controls and incubate for the desired duration.
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Following the manufacturer's protocol for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.
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Add the LDH reaction mixture to each well.
-
Incubate for the recommended time at room temperature, protected from light.
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Add the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified in the kit's protocol.
-
Calculate the percentage of cytotoxicity for each concentration based on the LDH release relative to the maximum LDH release control.
Visualization of Cell Viability by Live/Dead Staining
This protocol uses fluorescent dyes to distinguish between live and dead cells.
Materials:
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Uninfected cells of interest grown on coverslips or in imaging-compatible plates
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This compound stock solution (in DMSO)
-
Live/Dead viability/cytotoxicity kit (containing Calcein-AM and Ethidium Homodimer-1 or similar dyes)
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Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Treat cells with the desired concentrations of this compound for the chosen duration.
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions by diluting Calcein-AM and Ethidium Homodimer-1 in PBS.
-
Wash the cells once with PBS.
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Incubate the cells with the Live/Dead staining solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells again with PBS.
-
Immediately visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).
-
Capture images and quantify the percentage of live and dead cells.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Decision tree for troubleshooting high cytotoxicity.
Caption: On-target vs. potential off-target effects of this compound.
References
Technical Support Center: Tomeglovir Efficacy and Multiplicity of Infection (MOI)
Welcome to the technical support center for researchers utilizing Tomeglovir in their antiviral studies. This resource provides essential guidance on understanding and troubleshooting the impact of the Multiplicity of Infection (MOI) on the experimental outcomes of this compound efficacy against human cytomegalovirus (HCMV).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly BAY 38-4766) is a non-nucleoside antiviral drug candidate that has shown in vitro activity against human cytomegalovirus (HCMV).[1][2] Its mechanism of action involves the inhibition of the HCMV terminase complex, specifically targeting the gene products UL89 and UL56.[1][2] This inhibition prevents the cleavage of viral DNA concatemers and their subsequent packaging into new viral capsids, thereby halting the production of infectious virions.[1][2]
Q2: What is Multiplicity of Infection (MOI) and why is it important in our experiments with this compound?
A2: Multiplicity of Infection (MOI) is the ratio of infectious virus particles to the number of host cells in a given culture. The MOI is a critical parameter in antiviral assays as it can significantly influence the apparent efficacy of a drug. At a low MOI, the infection spreads from cell to cell over several replication cycles. In contrast, a high MOI ensures that a majority of the cells are infected simultaneously in the initial round of infection. The observed efficacy of an antiviral drug like this compound can differ between these two conditions.
Q3: How can a high MOI affect the perceived efficacy of this compound?
A3: A high MOI can present a greater challenge to an antiviral drug. With a large number of viral genomes per cell, the drug may be overwhelmed, leading to a higher concentration being required to achieve the same level of inhibition. This can result in an increase in the observed IC50 or EC50 value. For drugs that act on later stages of the viral life cycle, like this compound, a high MOI might allow the virus to establish a more robust replication niche before the drug can exert its full effect.
Q4: At what stage of the viral life cycle does this compound act?
A4: this compound acts at a late stage of the viral replication cycle.[1][2] Specifically, it interferes with the processing and packaging of newly synthesized viral DNA into capsids.[1][2]
Q5: Can this compound be used against HCMV strains that are resistant to other antivirals?
A5: Due to its unique mechanism of action targeting the terminase complex, this compound is expected to be active against HCMV strains that have developed resistance to drugs targeting the viral DNA polymerase, such as ganciclovir, foscarnet, and cidofovir.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values for this compound between experiments. | - Inaccurate virus titration leading to variable MOIs.- Inconsistent cell density at the time of infection.- Variation in incubation times. | - Re-titer your viral stock using a reliable method such as a plaque assay.- Ensure consistent cell seeding density and confluency across all experiments.- Standardize all incubation periods for infection and drug treatment. |
| This compound appears less potent at high MOI. | - At high MOI, the number of viral genomes per cell may overwhelm the drug's capacity.- The experimental endpoint may not be optimal for high MOI conditions. | - Consider performing a yield reduction assay, which is more suitable for high MOI experiments.- Titrate the drug concentration to a higher range for high MOI experiments to accurately determine the IC50.- Analyze viral DNA replication or late gene expression as alternative endpoints. |
| High cytotoxicity observed in uninfected control wells treated with this compound. | - The concentration of this compound used is too high.- The cell line is particularly sensitive to the drug.- Issues with the drug solvent (e.g., DMSO). | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50) of this compound on your specific cell line.- Ensure the final concentration of the drug solvent does not exceed non-toxic levels (typically <0.5% for DMSO). |
| No significant reduction in viral titer even at high concentrations of this compound. | - The viral strain may have reduced susceptibility to terminase complex inhibitors.- The drug may have degraded due to improper storage.- The assay may not be sensitive enough to detect the drug's effect. | - Sequence the UL56 and UL89 genes of your viral strain to check for mutations.- Ensure this compound is stored correctly, protected from light and at the recommended temperature.- Switch to a more sensitive assay, such as a yield reduction assay, and ensure the MOI is appropriate. |
Data Presentation
The following table is a hypothetical representation of how to summarize quantitative data from an experiment investigating the impact of MOI on this compound efficacy. Researchers should generate their own data following the provided experimental protocol.
Table 1: Hypothetical Impact of MOI on this compound Efficacy against HCMV
| MOI (PFU/cell) | This compound IC50 (µM) | This compound CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| 0.01 | 0.5 | >50 | >100 |
| 0.1 | 1.2 | >50 | >41.7 |
| 1.0 | 3.5 | >50 | >14.3 |
| 10 | 8.0 | >50 | >6.25 |
Note: This data is for illustrative purposes only and should not be considered as actual experimental results.
Experimental Protocols
Protocol: Determining the Impact of MOI on this compound Efficacy using a Viral Yield Reduction Assay
This protocol is designed to quantify the production of infectious virus particles in the presence of varying concentrations of this compound at different MOIs.
Materials:
-
Human foreskin fibroblasts (HFFs) or another permissive cell line
-
Human Cytomegalovirus (HCMV) stock of known titer (PFU/mL)
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
DMSO (for dissolving this compound)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed HFFs into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells.
-
-
Infection:
-
Prepare virus dilutions in cell culture medium to achieve the desired MOIs (e.g., 0.01, 0.1, 1.0, and 10 PFU/cell).
-
Aspirate the medium from the cell monolayers.
-
Add the virus dilutions to the respective wells.
-
Incubate for 2 hours at 37°C to allow for viral adsorption.
-
-
Drug Treatment:
-
After the 2-hour incubation, remove the virus inoculum and wash the cells twice with PBS.
-
Add the prepared this compound dilutions to the corresponding wells. Include a "no drug" control for each MOI.
-
Incubate the plates for a period that allows for at least one full replication cycle of HCMV (e.g., 72-96 hours).
-
-
Harvesting Progeny Virus:
-
After the incubation period, subject the plates to three freeze-thaw cycles to lyse the cells and release the progeny virions.
-
Collect the supernatant from each well.
-
-
Titration of Progeny Virus (Plaque Assay):
-
Seed fresh HFFs in 24-well plates to create confluent monolayers.
-
Perform serial 10-fold dilutions of the harvested supernatants.
-
Infect the new HFF monolayers with these dilutions.
-
After a 2-hour adsorption period, overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict virus spread.
-
Incubate for 7-10 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) and count the plaques to determine the viral titer (PFU/mL) for each condition.
-
-
Data Analysis:
-
Calculate the percentage of virus yield reduction for each this compound concentration compared to the "no drug" control for each MOI.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value for each MOI using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of this compound on the HCMV replication cycle.
Caption: Workflow for determining the impact of MOI on this compound efficacy.
References
- 1. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Letermovir and inhibitors of the terminase complex: a promising new class of investigational antiviral drugs against human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Drug-Drug Interaction Potential of Tomeglovir with Immunosuppressants
Disclaimer: As of late 2025, there is a significant lack of published clinical or direct preclinical studies investigating the drug-drug interaction (DDI) potential between Tomeglovir and immunosuppressive agents. This document is intended for research professionals and provides guidance based on the known metabolic profile of this compound (also known by its developmental code, CMV423) and the established metabolic pathways of commonly used immunosuppressants. All information regarding this compound is derived from in vitro studies.
Frequently Asked Questions (FAQs)
Q1: Are there any clinical data on the interaction between this compound and immunosuppressants like tacrolimus or cyclosporine?
A1: No. Based on available scientific literature, there are no published clinical trials or case studies that have evaluated the co-administration of this compound with any immunosuppressant drugs. Therefore, the clinical significance of any potential interaction is unknown.
Q2: What is the theoretical basis for a potential drug-drug interaction?
A2: The potential for a DDI stems from the shared metabolic pathways of this compound and many critical immunosuppressants. In vitro studies have shown that this compound is metabolized by and also inhibits Cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][2] Many immunosuppressants, including calcineurin inhibitors (e.g., tacrolimus, cyclosporine) and mTOR inhibitors (e.g., sirolimus, everolimus), are sensitive substrates of CYP3A4.[3][4] Co-administration could lead to this compound inhibiting the metabolism of these immunosuppressants, potentially raising their plasma concentrations and increasing the risk of toxicity.
Q3: Which immunosuppressants are most likely to be affected by co-administration with this compound?
A3: Immunosuppressants that are primarily metabolized by CYP3A4 and have a narrow therapeutic index are of the highest concern. This includes:
-
Calcineurin Inhibitors: Tacrolimus, Cyclosporine.[4]
-
mTOR Inhibitors: Sirolimus, Everolimus.[4] An increase in the concentration of these drugs can lead to severe adverse effects, including nephrotoxicity, neurotoxicity, and over-immunosuppression.[5]
Q4: What do the in vitro data on this compound's metabolism show?
A4: Early preclinical research on this compound (CMV423) identified CYP1A2 as the main enzyme responsible for its metabolism, with some contribution from CYP3A.[1][2] The same research also demonstrated that this compound can inhibit the activity of several CYP enzymes, as detailed in the table below.
Data Presentation: In Vitro CYP Inhibition by this compound (CMV423)
The following table summarizes the inhibitory effects of this compound on key Cytochrome P450 enzymes based on published in vitro data using human liver microsomes.[2]
| CYP Isoform | This compound Concentration | % Inhibition (Co-incubation) | % Inhibition (Pre-incubation) |
| CYP1A2 | 1 µM | 11% | 31% |
| 10 µM | 53% | 63% | |
| CYP2C9 | 1 µM | 35% | 8% |
| 10 µM | 35% | 21% | |
| CYP2C19 | 10 µM | 25% | No Inhibition |
| CYP3A4/5 | 1 µM | No Effect | Not Reported |
| 10 µM | 40% | Not Reported | |
| CYP2A6 | 1 µM or 10 µM | No Inhibition | Not Reported |
| CYP2D6 | 1 µM or 10 µM | No Inhibition | Not Reported |
| CYP2E1 | 1 µM or 10 µM | No Inhibition | Not Reported |
Visualizing the Potential Interaction
The following diagram illustrates the theoretical mechanism of interaction. This compound may act as an inhibitor of CYP3A4, the same enzyme responsible for metabolizing immunosuppressants like Tacrolimus. This inhibition can lead to decreased metabolism and consequently increased plasma concentrations of the immunosuppressant.
Caption: Potential DDI mechanism between this compound and Tacrolimus via CYP3A4 inhibition.
Experimental Protocols
Protocol: In Vitro Assessment of this compound's Inhibitory Effect on CYP3A4-Mediated Tacrolimus Metabolism
This protocol provides a detailed method for researchers to determine the half-maximal inhibitory concentration (IC50) of this compound on the metabolism of tacrolimus in human liver microsomes (HLMs).
1. Materials and Reagents:
-
This compound (CMV423)
-
Tacrolimus
-
Pooled Human Liver Microsomes (HLMs)
-
Midazolam (positive control CYP3A4 inhibitor)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., ascomycin)
-
96-well incubation plates
-
LC-MS/MS system
2. Experimental Procedure:
-
Step 1: Preparation of Solutions
-
Prepare stock solutions of this compound, tacrolimus, and midazolam in a suitable organic solvent (e.g., DMSO).
-
Create a series of working solutions of this compound and midazolam by serial dilution in phosphate buffer to achieve final assay concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µM).
-
Prepare the HLM suspension in cold phosphate buffer to a final protein concentration of 0.25 mg/mL.
-
Prepare the tacrolimus substrate solution in phosphate buffer to a final concentration near its Km value for CYP3A4.
-
-
Step 2: Incubation
-
In a 96-well plate, add the phosphate buffer, HLM suspension, and the respective working solutions of this compound (or midazolam for control, or solvent for vehicle control).
-
Pre-incubate the plate at 37°C for 10 minutes to allow this compound to interact with the enzymes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes, within the linear range of metabolite formation).
-
-
Step 3: Reaction Termination and Sample Preparation
-
Terminate the reaction by adding 2 volumes of ice-cold ACN containing the internal standard. This will stop the enzymatic reaction and precipitate the microsomal proteins.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Step 4: LC-MS/MS Analysis
-
Analyze the samples for the formation of the primary tacrolimus metabolite (e.g., 13-O-desmethyl tacrolimus).
-
Develop an LC-MS/MS method capable of separating and quantifying the metabolite and the internal standard.
-
-
Step 5: Data Analysis
-
Calculate the percent inhibition of tacrolimus metabolism for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic model).
-
Caption: Workflow for an in vitro CYP inhibition assay.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inaccurate pipetting- Poor mixing of reagents- Temperature fluctuations | - Calibrate pipettes- Ensure thorough mixing at each step- Use a calibrated incubator and pre-warm all solutions |
| No inhibition observed, even at high concentrations | - this compound is not an inhibitor under these conditions- Inactive enzyme (HLMs)- Incorrect concentration of this compound | - Run a positive control (e.g., midazolam) to confirm assay performance- Verify the activity of the HLM batch- Confirm the concentration of the this compound stock solution |
| Metabolite levels are too low to detect | - Insufficient incubation time- Low enzyme activity- LC-MS/MS sensitivity issues | - Optimize incubation time (ensure linearity)- Increase HLM protein concentration- Optimize the mass spectrometry method for the specific metabolite |
| Unexpectedly strong inhibition (IC50 << 1µM) | - Non-specific binding to plasticware- Solvent effects (if high % of DMSO is used)- this compound is a potent inhibitor | - Use low-binding plates- Ensure the final solvent concentration is low (<0.5%) and consistent across all wells- Re-run the assay with a wider, lower range of concentrations |
Logical Framework for DDI Assessment
Researchers considering the use of this compound in a setting with immunosuppressants should follow a logical progression of investigation due to the absence of clinical data.
Caption: Decision-making framework for assessing this compound's DDI potential.
References
- 1. In vitro metabolism and drug interaction potential of a new highly potent anti-cytomegalovirus molecule, CMV423 (2-chloro 3-pyridine 3-yl 5,6,7,8-tetrahydroindolizine I-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolism and drug interaction potential of a new highly potent anti-cytomegalovirus molecule, CMV423 (2-chloro 3-pyridine 3-yl 5,6,7,8-tetrahydroindolizine 1-carboxamide) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP3A4 - Wikipedia [en.wikipedia.org]
- 4. Cytochrome P450 3A polymorphisms and immunosuppressive drugs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
Technical Support Center: Tomeglovir In Vivo Delivery and Pharmacokinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo delivery and pharmacokinetics of Tomeglovir.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound, offering potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| PK-001 | After oral administration of our this compound formulation, we are observing very low and highly variable plasma concentrations. What could be the reason? | 1. Poor Aqueous Solubility: this compound, as a substituted 4-sulphonamide naphthalene derivative, may have low intrinsic aqueous solubility, limiting its dissolution in the gastrointestinal (GI) tract.[1] 2. Poor Permeability: The compound's chemical structure might result in low permeability across the intestinal epithelium. 3. First-Pass Metabolism: this compound may be subject to significant metabolism in the liver or gut wall before reaching systemic circulation. 4. Formulation Issues: The current formulation may not be adequately enhancing solubility or stability in the GI tract. | 1. Improve Solubility: Consider formulation strategies such as nanosuspensions, solid dispersions, or lipid-based formulations (e.g., SEDDS). 2. Enhance Permeability: Include permeation enhancers in the formulation, though this should be done with caution to avoid toxicity. 3. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to understand the metabolic pathways. 4. Optimize Formulation: See the detailed experimental protocols below for developing improved formulations. |
| PK-002 | We are trying to dissolve this compound for our formulation, but it has poor solubility in aqueous buffers. What solvents are recommended? | This compound is a hydrophobic molecule. | This compound is reported to be soluble in DMSO at ≥ 108 mg/mL (244.60 mM).[2] For in vivo use, co-solvents such as PEG 400, propylene glycol, or ethanol can be explored in combination with water. However, the concentration of organic solvents should be minimized to avoid toxicity. The use of cyclodextrins can also enhance aqueous solubility. |
| PK-003 | Our intravenous formulation of this compound shows precipitation upon administration into the bloodstream. How can we prevent this? | 1. Poor Aqueous Solubility: The drug may be precipitating when the organic solvent-based formulation is diluted in the aqueous environment of the blood. 2. pH Shift: A change in pH from the formulation to the physiological pH of blood (around 7.4) could cause the drug to become less soluble. | 1. Use a Solubilizing Excipient: Formulate with agents like cyclodextrins (e.g., Captisol®) or use a micellar formulation (e.g., with Polysorbate 80) to keep the drug solubilized upon dilution. 2. Nanosuspension: A nanosuspension of the drug can be a suitable parenteral formulation, as the small particle size helps maintain stability and allows for intravenous administration. |
| PK-004 | We observe a short in vivo half-life of this compound in our animal models. How can we extend its circulation time? | 1. Rapid Metabolism: The drug may be quickly metabolized by liver enzymes. 2. Rapid Clearance: The drug may be rapidly cleared by the kidneys or other elimination pathways. | 1. PEGylation: Covalent attachment of polyethylene glycol (PEG) to the molecule can shield it from metabolic enzymes and reduce renal clearance. 2. Liposomal Formulation: Encapsulating this compound in liposomes, particularly sterically stabilized (stealth) liposomes, can significantly increase its circulation half-life. 3. Prodrug Approach: Designing a prodrug of this compound that is slowly converted to the active form in vivo could prolong its therapeutic effect. |
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the in vivo delivery and pharmacokinetics of this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-nucleoside inhibitor of human cytomegalovirus (HCMV).[1] It functions by inhibiting the viral terminase complex, specifically targeting the gene products UL89 and UL56.[1] This action prevents the cleavage of viral DNA concatemers and their subsequent packaging into new viral capsids, thereby halting viral replication.[1]
Q2: What is the known oral bioavailability of this compound?
A2: Specific quantitative data on the oral bioavailability of this compound from its Phase I clinical trial is not publicly available. However, the drug was administered orally in both preclinical animal studies and in a Phase I trial where single oral doses up to 2000 mg were found to be safe and tolerable, suggesting some degree of oral absorption.[1] For context, other anti-CMV drugs like Ganciclovir have low oral bioavailability (~5.6%), which was significantly improved with its prodrug, Valganciclovir (~60.9%).[1] Maribavir, another anti-CMV drug, has an oral bioavailability of about 40%.[1]
Q3: What are the main challenges in formulating this compound for in vivo use?
A3: The primary challenge for formulating this compound is likely its poor aqueous solubility, a common issue for many non-nucleoside inhibitors.[3] Poor solubility can lead to low dissolution rates in the GI tract, resulting in low and erratic oral bioavailability. For intravenous administration, poor aqueous solubility can cause precipitation of the drug in the bloodstream.
Q4: What are some promising formulation strategies to enhance the oral bioavailability of this compound?
A4: Several advanced formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve drug solubilization in the GI tract and enhance absorption.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its dissolution rate and extent.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range (nanosuspensions) increases the surface area for dissolution, which can lead to improved bioavailability.
Q5: Are there any known resistance mechanisms to this compound?
A5: Yes, strains of HCMV with resistance to this compound have been generated in vitro. These resistant strains showed mutations in the UL89 and UL104 genes.[1]
Quantitative Data Summary
Due to the discontinuation of its clinical development, detailed pharmacokinetic data for this compound is limited. The following tables summarize the available information and provide a comparison with other relevant anti-CMV drugs.
Table 1: Physicochemical and In Vitro Activity of this compound
| Parameter | Value | Reference |
| Molecular Formula | C23H27N3O4S | [2] |
| Molecular Weight | 441.54 g/mol | [2] |
| Solubility | ≥ 108 mg/mL in DMSO | [2] |
| IC50 (HCMV) | 0.34 µM | [2] |
| IC50 (MCMV) | 0.039 µM | [2] |
Table 2: Comparative Oral Bioavailability of Anti-CMV Drugs
| Drug | Class | Oral Bioavailability | Reference |
| This compound | Non-nucleoside Terminase Inhibitor | Not publicly available | |
| Ganciclovir | Nucleoside Analog | ~5.6% | [1] |
| Valganciclovir | Nucleoside Analog (Prodrug) | ~60.9% | [1] |
| Maribavir | Benzimidazole Riboside | ~40% | [1] |
| Letermovir | Non-nucleoside Terminase Inhibitor | ~94% (without cyclosporine) |
Experimental Protocols
The following are generalized protocols for common formulation techniques that can be adapted for this compound to improve its in vivo delivery.
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation of Milling Media: Prepare a 2% (w/v) solution of a suitable stabilizer (e.g., Poloxamer 188 or a combination of HPMC and DOSS) in deionized water.
-
Coarse Suspension: Disperse 5% (w/v) of this compound powder in the stabilizer solution to form a coarse suspension by stirring.
-
Wet Milling: Transfer the suspension to a bead mill charged with zirconium oxide beads (0.1-0.5 mm diameter).
-
Milling Process: Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours), with cooling to maintain the temperature below 25°C.
-
Particle Size Analysis: Periodically withdraw samples and measure the particle size using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., < 200 nm) is achieved.
-
Separation and Storage: Separate the nanosuspension from the milling beads by filtration or centrifugation. Store the final nanosuspension at 4°C.
Protocol 2: Formulation of a this compound Solid Dispersion by Spray Drying
-
Polymer and Drug Solution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC-AS, or Soluplus®) in a common volatile organic solvent (e.g., methanol, acetone, or a mixture thereof) at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Spray Drying Parameters: Set the spray dryer parameters: inlet temperature (e.g., 100-140°C), atomization pressure (e.g., 2 bar), and feed rate (e.g., 5 mL/min).
-
Spray Drying Process: Feed the solution into the spray dryer. The solvent rapidly evaporates, leaving a fine powder of the solid dispersion.
-
Collection and Drying: Collect the powdered solid dispersion from the cyclone separator. Dry the collected powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate in simulated gastric and intestinal fluids, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.
Protocol 3: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Capmul MCM).
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: Select a ratio from the self-emulsifying region. Heat the oil, surfactant, and co-surfactant to 40°C and mix. Add this compound and stir until completely dissolved. Cool the mixture to room temperature.
-
Characterization of SEDDS:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Dilute the SEDDS in water and measure the globule size of the resulting emulsion using a DLS instrument.
-
In Vitro Dissolution: Perform dissolution testing of the liquid SEDDS filled in soft gelatin capsules in a relevant dissolution medium.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for improving in vivo delivery.
Caption: Troubleshooting pharmacokinetic issues.
References
Technical Support Center: Standardizing Antiviral Susceptibility Testing for Tomeglovir
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for standardizing antiviral susceptibility testing of Tomeglovir.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-nucleoside inhibitor of human cytomegalovirus (HCMV). It acts by preventing viral DNA maturation during the replication process. Specifically, it targets the viral terminase complex, composed of gene products UL89 and UL56, thereby inhibiting the cleavage of viral DNA concatemers and their subsequent packaging into capsids.[1]
Q2: Which cell lines are recommended for testing this compound susceptibility?
A2: Human foreskin fibroblasts (HFFs), human embryonic lung fibroblasts (MRC-5), and human embryonic kidney cells (HEK293) are commonly used for HCMV antiviral susceptibility testing and are suitable for evaluating this compound.[2] It is crucial to maintain consistency in the cell line and passage number used throughout a series of experiments to ensure reproducible results.[1]
Q3: What are the known resistance mutations for this compound?
A3: In vitro studies have shown that resistance to this compound is associated with mutations in the UL89 and UL104 genes of HCMV.[1] Genotypic analysis, such as Sanger sequencing or next-generation sequencing (NGS), can be employed to detect these specific mutations in viral isolates that exhibit reduced susceptibility to this compound.[3][4][5][6]
Q4: How should I interpret the 50% inhibitory concentration (IC50) value for this compound?
A4: The IC50 is the concentration of this compound that inhibits 50% of viral replication in vitro.[7] A lower IC50 value indicates higher potency. It is important to compare the IC50 of a test virus strain to that of a known susceptible (wild-type) reference strain. A significant increase in the IC50 value of the test strain suggests reduced susceptibility. The interpretation of IC50 values can be influenced by the assay method and cell culture conditions, so consistency is key.[8][9][10]
Q5: What is the Selectivity Index (SI) and why is it important?
A5: The Selectivity Index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50) (SI = CC50 / IC50).[7] It is a measure of the drug's therapeutic window. A higher SI is desirable, as it indicates that the drug is effective at a concentration that is much lower than the concentration at which it is toxic to the host cells.[7]
Troubleshooting Guides
Plaque Reduction Neutralization Test (PRNT)
Issue: No plaques are visible in the control wells (no drug).
-
Possible Cause:
-
Inactive virus stock.
-
Inappropriate cell density (too high or too low).
-
Incorrect incubation time or temperature.
-
Cell monolayer has detached.
-
-
Solution:
-
Titer the virus stock to ensure it is infectious.
-
Optimize the cell seeding density to achieve a confluent monolayer at the time of infection.
-
Ensure the incubator is calibrated to the correct temperature and CO2 levels. Incubate for the appropriate duration for plaque development (typically 7-14 days for HCMV).[11]
-
Handle plates gently to avoid disturbing the cell monolayer. Ensure the agarose overlay is not too hot when added, as this can cause cell detachment.[12]
-
Issue: Plaques are fuzzy or indistinct.
-
Possible Cause:
-
The concentration of the agarose in the overlay is too low, allowing the virus to diffuse and create indistinct plaques.
-
The overlay was disturbed during incubation.
-
-
Solution:
-
Increase the final concentration of agarose in the overlay (e.g., to 0.5% or 0.6%).
-
Ensure the overlay has completely solidified before moving the plates to the incubator. Avoid jarring the plates during incubation.
-
Issue: High variability between replicate wells.
-
Possible Cause:
-
Inaccurate pipetting of virus or drug dilutions.
-
Uneven cell monolayer.
-
"Edge effect" where wells at the edge of the plate evaporate more quickly.
-
-
Solution:
-
Use calibrated pipettes and ensure thorough mixing of solutions.
-
Ensure even distribution of cells when seeding the plate.
-
To minimize the "edge effect," avoid using the outer wells of the plate for the assay or ensure a humidified environment in the incubator.[13]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: High background signal in all wells.
-
Possible Cause:
-
Insufficient blocking.
-
The concentration of the detection antibody is too high.
-
Inadequate washing.
-
-
Solution:
Issue: No or weak signal in positive control wells.
-
Possible Cause:
-
An essential reagent was omitted or is inactive.
-
Incorrect antibody pairing (for sandwich ELISA).
-
The substrate has lost activity.
-
-
Solution:
-
Carefully review the protocol to ensure all steps were followed correctly. Test the activity of individual reagents (e.g., enzyme conjugate, substrate).[17]
-
Ensure the capture and detection antibodies recognize different epitopes of the target antigen.
-
Use a fresh stock of substrate.
-
Issue: Inconsistent results between duplicate wells.
-
Possible Cause:
-
Pipetting errors.
-
Incomplete washing of some wells.
-
Temperature variation across the plate during incubation.
-
-
Solution:
-
Use precise pipetting techniques and ensure all reagents are mixed well before use.
-
Ensure all wells are washed with the same volume and for the same duration.
-
Incubate plates in a temperature-controlled environment to ensure uniform temperature distribution.[13]
-
Quantitative PCR (qPCR)
Issue: No amplification in positive control samples.
-
Possible Cause:
-
Poor quality or degradation of template DNA.
-
Incorrectly designed primers or probes.
-
Problem with the qPCR master mix or enzyme.
-
-
Solution:
-
Ensure proper extraction and storage of viral DNA. Assess DNA quality and integrity.
-
Verify the design and specificity of primers and probes for the target viral gene.
-
Use a fresh aliquot of master mix and ensure the enzyme is active.[18]
-
Issue: Amplification in the no-template control (NTC).
-
Possible Cause:
-
Contamination of reagents (master mix, primers, water) with template DNA.
-
Contamination of the workspace.
-
-
Solution:
-
Use dedicated, sterile reagents and filter pipette tips. Prepare a fresh set of reagents.
-
Decontaminate the workspace and pipettes with a 10% bleach solution followed by 70% ethanol.[19]
-
Issue: Low amplification efficiency or variable Ct values.
-
Possible Cause:
-
Suboptimal primer concentration or annealing temperature.
-
Presence of PCR inhibitors in the extracted DNA.
-
Pipetting inaccuracies.
-
-
Solution:
Data Presentation
Table 1: Example Data for this compound Susceptibility Testing
| Virus Strain | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Wild-Type (Reference) | PRNT | 0.5 | >100 | >200 |
| ELISA | 0.4 | >100 | >250 | |
| qPCR | 0.6 | >100 | >167 | |
| Test Isolate 1 | PRNT | 0.6 | >100 | >167 |
| ELISA | 0.5 | >100 | >200 | |
| qPCR | 0.7 | >100 | >143 | |
| Test Isolate 2 (Resistant) | PRNT | 15.2 | >100 | <7 |
| ELISA | 12.8 | >100 | <8 | |
| qPCR | 18.5 | >100 | <6 |
Note: These are example values and may not reflect actual experimental results.
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT) Protocol for this compound
This protocol is adapted for determining the susceptibility of HCMV to this compound.
-
Cell Seeding: Seed human fibroblast cells (e.g., MRC-5) in 24-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.[11]
-
Drug Dilution: Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration might be 100 µM, with 2-fold serial dilutions.
-
Virus Preparation: Dilute the HCMV stock to a concentration that will produce 20-50 plaques per well.
-
Neutralization: Mix equal volumes of the diluted virus and each drug dilution. Also, include a virus-only control (no drug). Incubate the mixtures for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate the wells with the virus-drug mixtures. Incubate for 90 minutes at 37°C to allow for viral adsorption.[11]
-
Overlay: Carefully aspirate the inoculum and overlay the cell monolayers with a mixture of 2X medium and 1.2% agarose containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 7-14 days, or until plaques are clearly visible.
-
Staining and Counting: Fix the cells with 10% formalin and stain with 0.1% crystal violet. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The IC50 is the concentration of this compound that reduces the plaque number by 50%.
ELISA Protocol for this compound Susceptibility
This protocol provides a framework for an in-cell ELISA to measure the inhibition of viral antigen expression.
-
Cell Seeding: Seed human fibroblast cells in a 96-well plate and grow to confluence.
-
Infection and Treatment: Infect the cells with HCMV at a multiplicity of infection (MOI) of 0.1-1. After a 2-hour adsorption period, wash the cells and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2 to allow for viral antigen expression.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with cold methanol or 4% paraformaldehyde. Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody specific for an HCMV antigen (e.g., an immediate-early or late antigen) for 1-2 hours.
-
Secondary Antibody: Wash the plate and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Wash the plate and add a TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.[22][23]
-
Calculation: Determine the percentage of inhibition of antigen expression for each drug concentration relative to the virus control. Calculate the IC50 value.
qPCR Protocol for this compound Susceptibility
This protocol measures the reduction in viral DNA replication in the presence of this compound.
-
Cell Seeding and Infection: Seed cells in a 24-well plate. Infect the confluent monolayer with HCMV and treat with serial dilutions of this compound as described in the ELISA protocol.
-
Incubation: Incubate the plate for 3-5 days at 37°C with 5% CO2.
-
DNA Extraction: Harvest the cells and extract total DNA using a commercial DNA extraction kit.
-
qPCR Reaction Setup: Set up qPCR reactions using a commercial master mix, primers, and a probe specific for a conserved region of the HCMV genome (e.g., the DNA polymerase gene).[24] Also, include primers and a probe for a host housekeeping gene (e.g., RNase P) for normalization.
-
qPCR Cycling: Perform qPCR using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[24]
-
Data Analysis: Determine the cycle threshold (Ct) values for both the viral and host genes. Normalize the viral DNA quantity to the host cell DNA quantity.
-
Calculation: Calculate the percentage of inhibition of viral DNA replication for each drug concentration compared to the virus control. Determine the IC50 value.
Visualizations
Caption: Plaque Reduction Neutralization Test (PRNT) Workflow.
Caption: PRNT Troubleshooting Decision Tree.
Caption: Mechanism of Action of this compound.
References
- 1. Effect of Cell Culture Conditions on the Anticytomegalovirus Activity of Maribavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytomegalovirus Antiviral Drug Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Long-range PCRs and next-generation sequencing to detect cytomegalovirus drug resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Cytomegalovirus Drug Resistance Mutations by Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of next-generation sequencing to detect mutations associated with antiviral drug resistance in cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. jwatch.org [jwatch.org]
- 9. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls [product.atagenix.com]
- 14. biocompare.com [biocompare.com]
- 15. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 16. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 17. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 18. pcrbio.com [pcrbio.com]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. blog.biosearchtech.com [blog.biosearchtech.com]
- 21. dispendix.com [dispendix.com]
- 22. novamedline.com [novamedline.com]
- 23. demeditec.com [demeditec.com]
- 24. Multiplex, Quantitative, Real-Time PCR Assay for Cytomegalovirus and Human DNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Genotypic Analysis of Tomeglovir-Resistant CMV Isolates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genotypic analysis of Tomeglovir-resistant Cytomegalovirus (CMV) isolates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against CMV?
A1: this compound is a non-nucleoside inhibitor of Cytomegalovirus (CMV). Its mechanism of action involves targeting the CMV terminase complex, specifically the gene products of UL56 and UL89. This inhibition prevents the cleavage of viral DNA concatemers and their subsequent packaging into capsids, thereby halting the viral replication process.[1]
Q2: Which CMV genes are associated with resistance to this compound?
A2: Resistance to this compound in CMV is primarily associated with mutations in the UL56 and UL89 genes, which encode components of the viral terminase complex.[2][3][4] While mutations in UL56 are a common pathway for resistance to other terminase inhibitors like letermovir, both UL89 and UL56 mutations are known to confer resistance to this compound.[2][3][4][5]
Q3: What are some specific mutations in UL56 and UL89 that confer resistance to this compound?
A3: Several specific amino acid substitutions in both UL56 and UL89 have been identified through in vitro studies to confer resistance to this compound. Some key mutations include:
Q4: Is there cross-resistance between this compound and other CMV terminase inhibitors like letermovir?
A4: Yes, some mutations can confer cross-resistance. For instance, the UL89 mutation N329S has been shown to confer cross-resistance between this compound and letermovir.[2][3] Similarly, the UL89 T350M mutation has been found to confer resistance to this compound, letermovir, and another terminase inhibitor, GW275175X.[2][3][4] However, some mutations are specific; for example, UL89 V362M and H389N confer high-level resistance to this compound without causing cross-resistance to letermovir.[2][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the genotypic analysis of this compound-resistant CMV isolates.
Problem 1: PCR amplification of UL56 or UL89 gene regions is failing or yielding weak bands.
-
Question: I am unable to amplify the target regions in the UL56 and UL89 genes from my CMV isolate. What could be the cause?
-
Answer:
-
Low Viral Load: Ensure that the starting material has a sufficient CMV DNA concentration. Genotyping assays are less reliable for samples with viral loads below 1000-2000 copies/mL.[6][7] It is recommended to quantify the viral load before proceeding with resistance testing.[7]
-
Poor DNA Quality: The quality of the extracted DNA is crucial. Ensure that the DNA extraction method is validated for CMV and that the final DNA product is free of PCR inhibitors. The quality of results can be significantly affected by the time between sample extraction and DNA amplification.[8]
-
Primer Issues: Verify the design and integrity of your PCR primers. The target regions may have sequence variations that affect primer binding. It may be necessary to design alternative or degenerate primers.
-
PCR Conditions: Optimize your PCR cycling conditions, including annealing temperature and extension time. The use of a high-fidelity DNA polymerase is recommended for accurate amplification of the target genes.[8]
-
Problem 2: Sequencing results are ambiguous or of poor quality.
-
Question: The Sanger or NGS sequencing data for my UL56/UL89 amplicons is noisy, making it difficult to accurately call mutations. What steps can I take to improve the quality?
-
Answer:
-
PCR Product Purity: Ensure the PCR product is clean before sequencing. This includes removing excess primers and dNTPs. Gel purification or enzymatic cleanup of the PCR product is recommended.
-
Sequencing Primer Design: For Sanger sequencing, ensure that the sequencing primers are specific and do not bind to secondary sites.
-
Low-Frequency Variants (NGS): Sanger sequencing may not detect resistant subpopulations that are present at less than 20-30% of the viral population.[9][10] If you suspect a mixed population of wild-type and resistant strains, Next-Generation Sequencing (NGS) is a more sensitive method for detecting low-frequency mutations.[9][11][12]
-
Reference Sequence: Ensure you are aligning your sequence data to an appropriate CMV reference strain (e.g., AD169) to accurately identify polymorphisms versus resistance-associated mutations.[13]
-
Problem 3: A novel mutation has been identified in UL56 or UL89, but its significance for this compound resistance is unknown.
-
Question: I have identified a mutation in UL56/UL89 that has not been previously reported to be associated with this compound resistance. How can I determine its clinical significance?
-
Answer:
-
Phenotypic Testing: The gold standard for confirming that a novel mutation confers resistance is through phenotypic testing. This involves constructing a recombinant virus containing the mutation of interest and then assessing its susceptibility to this compound in a plaque reduction or yield reduction assay.[14]
-
3D Modeling: Three-dimensional modeling of the protein structure can sometimes predict the functional impact of a mutation.[15] However, these predictions should be confirmed with phenotypic data.
-
Literature and Database Review: Continuously monitor published literature and public databases for new information on CMV resistance mutations. What is considered a variant of unknown significance today may be characterized as a resistance mutation in the future.
-
Data Presentation
Table 1: Selected this compound Resistance Mutations in CMV UL89 and UL56
| Gene | Mutation | Fold Increase in EC50 for this compound | Cross-Resistance Profile | Reference |
| UL89 | V362M | 98-fold | No cross-resistance to letermovir or GW275175X | [2][3] |
| UL89 | H389N | 29-fold | No cross-resistance to letermovir or GW275175X | [2][3] |
| UL89 | N329S | Not specified | Cross-resistant to letermovir | [2][3] |
| UL89 | T350M | Not specified | Cross-resistant to letermovir and GW275175X | [2][3][4] |
| UL89 | N320H | 7-fold | <2-fold resistance to letermovir, 4-fold resistance to GW275175X | [2][4] |
| UL89 | M359I | 7-fold | <2-fold resistance to letermovir | [2][4] |
| UL56 | L208M | Not specified | Not specified | [2][3] |
| UL56 | E407D | Not specified | Not specified | [2][3] |
| UL56 | H637Q | Not specified | Not specified | [2][3] |
| UL56 | V639M | Not specified | Not specified | [2][3] |
EC50 (50% effective concentration) is a measure of drug potency. A higher fold increase indicates greater resistance.
Experimental Protocols
Protocol 1: PCR Amplification and Sanger Sequencing of CMV UL56 and UL89
This protocol outlines the general steps for amplifying and sequencing the relevant regions of the CMV UL56 and UL89 genes to identify resistance mutations.
1. DNA Extraction:
- Extract viral DNA from patient samples (e.g., plasma, whole blood) using a validated viral DNA extraction kit.
- Elute the DNA in a suitable buffer and quantify its concentration. A minimum viral load of >1000 IU/mL is recommended for reliable analysis.[10]
2. PCR Amplification:
- Design primers to amplify the regions of UL56 and UL89 known to harbor this compound resistance mutations.
- Set up a PCR reaction using a high-fidelity DNA polymerase, the extracted viral DNA as a template, and the designed primers.
- Example PCR Mix:
- 5x High-Fidelity Buffer: 10 µL
- dNTPs (10 mM): 1 µL
- Forward Primer (10 µM): 2.5 µL
- Reverse Primer (10 µM): 2.5 µL
- High-Fidelity DNA Polymerase: 0.5 µL
- Template DNA: 5 µL
- Nuclease-Free Water: to 50 µL
- Example Cycling Conditions:
- Initial Denaturation: 98°C for 30 seconds
- 35 Cycles:
- Denaturation: 98°C for 10 seconds
- Annealing: 55-65°C for 30 seconds (optimize for specific primers)
- Extension: 72°C for 1-2 minutes (dependent on amplicon length)
- Final Extension: 72°C for 5 minutes
3. PCR Product Cleanup:
- Run a portion of the PCR product on an agarose gel to verify the amplification of a band of the correct size.
- Purify the remaining PCR product using a PCR purification kit or enzymatic cleanup to remove primers and dNTPs.
4. Sanger Sequencing:
- Submit the purified PCR product for bidirectional Sanger sequencing using the amplification primers or nested sequencing primers.
- Provide a sufficient concentration of the purified DNA and the sequencing primers as required by the sequencing facility.
5. Data Analysis:
- Assemble the forward and reverse sequencing reads to obtain a consensus sequence.
- Align the consensus sequence to a CMV reference strain (e.g., AD169) to identify any nucleotide and corresponding amino acid changes.
- Compare any identified mutations against a database of known this compound resistance mutations.
Mandatory Visualizations
Caption: Workflow for Genotypic Analysis of this compound Resistance.
Caption: Mechanism of Action and Resistance to this compound.
References
- 1. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Cytomegalovirus Terminase Gene Mutations Selected after Exposure to Three Distinct Inhibitor Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. New Locus of Drug Resistance in the Human Cytomegalovirus UL56 Gene Revealed by In Vitro Exposure to Letermovir and Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CMV drug resistance [testguide.adhb.govt.nz]
- 8. CMV Resistance testing (UL54 and UL97) [protocols.io]
- 9. Development and validation of a next-generation sequencing assay with open-access analysis software for detecting resistance-associated mutations in CMV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Next-generation sequencing for cytomegalovirus genotypic antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Advances in the genotypic diagnosis of cytomegalovirus antiviral drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Genetic Basis of Human Cytomegalovirus Resistance and Current Trends in Antiviral Resistance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genotypic and Phenotypic Study of Antiviral Resistance Mutations in Refractory Cytomegalovirus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Tomeglovir vs. Ganciclovir: A Comparative Analysis of Antiviral Mechanisms and Resistance Profiles
A detailed guide for researchers and drug development professionals on the mechanisms of action and resistance of two key anti-cytomegalovirus compounds.
This guide provides a comprehensive comparison of tomeglovir and ganciclovir, two antiviral agents targeting human cytomegalovirus (HCMV). We delve into their distinct mechanisms of action, the molecular basis of viral resistance, and present supporting experimental data and methodologies to inform research and development efforts in the field of antiviral therapeutics.
Mechanism of Action: Distinct Pathways to Viral Inhibition
This compound and ganciclovir employ fundamentally different strategies to inhibit HCMV replication. Ganciclovir, a nucleoside analog, targets the viral DNA polymerase, while this compound, a non-nucleoside inhibitor, disrupts the function of the viral terminase complex.
Ganciclovir: As a prodrug, ganciclovir requires a series of phosphorylation events to become active. The initial and critical monophosphorylation is catalyzed by the virus-encoded protein kinase UL97.[1][2] Subsequently, cellular kinases convert ganciclovir monophosphate to its active triphosphate form.[1][2] Ganciclovir triphosphate then acts as a competitive inhibitor of the viral DNA polymerase (UL54), impeding the synthesis of viral DNA.[1][2]
This compound: In contrast, this compound does not require metabolic activation. It directly targets the HCMV terminase complex, which is essential for the cleavage of viral DNA concatemers and their packaging into new viral capsids.[3][4] Specifically, this compound's activity is associated with the viral proteins UL56 and UL89, which are key components of this terminase complex.[3] By inhibiting this process, this compound effectively halts the production of infectious viral particles.
In Vitro Efficacy: A Head-to-Head Comparison
Direct comparative studies evaluating the in vitro activity of this compound and ganciclovir against HCMV have demonstrated this compound's potent efficacy, including against ganciclovir-resistant strains.
| Antiviral Agent | HCMV Strain Type | Mean IC₅₀ (µM) |
| This compound (BAY 38-4766) | Ganciclovir-Susceptible | ~1 |
| Ganciclovir-Resistant | ~1 | |
| Ganciclovir | Ganciclovir-Susceptible | < 8 |
| Ganciclovir-Resistant | 9 to >96 | |
| Table 1: Comparative In Vitro Efficacy of this compound and Ganciclovir against HCMV Clinical Isolates. Data extracted from a study utilizing a flow cytometric fluorescence-activated cell sorter (FACS) assay and a plaque reduction assay (PRA).[1] |
Mechanisms of Resistance: Distinct Genetic Pathways
The emergence of drug resistance is a significant challenge in antiviral therapy. This compound and ganciclovir exhibit distinct resistance profiles due to their different molecular targets.
Ganciclovir Resistance: The primary mechanism of ganciclovir resistance involves mutations in the viral UL97 gene, which impair the initial phosphorylation of the prodrug.[1][2] Mutations in the UL54 gene, encoding the viral DNA polymerase, can also confer ganciclovir resistance, often at a higher level, and may lead to cross-resistance with other polymerase inhibitors.[1][5]
This compound Resistance: Resistance to this compound is associated with mutations in the components of the viral terminase complex.[6][7][8] Studies have identified mutations in the UL56, UL89, and UL104 genes that confer resistance to this compound.[6][7][8] Importantly, this compound-resistant strains do not show cross-resistance to ganciclovir, highlighting its different mechanism of action.[9]
References
- 1. Resistance of Human Cytomegalovirus to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Drug Resistance of Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Locus of Drug Resistance in the Human Cytomegalovirus UL56 Gene Revealed by In Vitro Exposure to Letermovir and Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A flow cytometry-based method for detecting antibody responses to murine cytomegalovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Analysis of Novel Drug-Resistant Human Cytomegalovirus DNA Polymerase Mutations Reveals the Role of a DNA-Binding Loop in Phosphonoformic Acid Resistance [frontiersin.org]
- 6. Comparison of Cytomegalovirus Terminase Gene Mutations Selected after Exposure to Three Distinct Inhibitor Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Terminase Inhibitors Against Human Cytomegalovirus (HCMV)
For Researchers, Scientists, and Drug Development Professionals
Human Cytomegalovirus (HCMV) infection remains a significant threat to immunocompromised individuals, including transplant recipients and newborns. The viral terminase complex, essential for viral DNA processing and packaging, has emerged as a promising target for novel antiviral therapies, offering a distinct mechanism of action compared to currently approved DNA polymerase inhibitors.[1][2] This guide provides a head-to-head comparison of key terminase inhibitors, supported by experimental data, to aid researchers in the field of antiviral drug development.
Mechanism of Action of the HCMV Terminase Complex
The HCMV terminase complex is a multi-protein machine responsible for cleaving concatemeric viral DNA into unit-length genomes and packaging them into pre-formed viral capsids.[3] This process is critical for the production of infectious virions. The core complex consists of three main subunits:
-
pUL56: The large terminase subunit, which possesses ATPase activity to provide the energy for DNA translocation into the capsid. It is also involved in recognizing the specific DNA packaging signals (pac sites).[3][4] Letermovir, a potent and specific inhibitor, is known to target pUL56.[3]
-
pUL89: The small terminase subunit, which contains the nuclease activity responsible for cleaving the viral DNA concatemers.[4] Benzimidazole ribonucleosides (e.g., BDCRB) and hydroxypyridonecarboxylic acids are thought to exert their inhibitory effects by targeting pUL89.[5]
-
pUL51: A third, essential component that interacts with both pUL56 and pUL89, facilitating the formation and function of the terminase complex.[6][7]
The coordinated action of these subunits is indispensable for viral replication, making the terminase complex an attractive target for antiviral intervention.
Quantitative Comparison of Terminase Inhibitors
The following table summarizes the in vitro efficacy and cytotoxicity of several key HCMV terminase inhibitors. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) indicates the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) suggests a more favorable safety profile.
| Inhibitor Class | Compound | Target Subunit | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Quinazolines | Letermovir (AIC246) | pUL56 | 0.0021-0.005[8][9] | >20 - >30[5] | >4000 - >14000 |
| Benzimidazoles | BDCRB | pUL89 | ~0.2-0.3[8] | >100[5] | >333 - >500 |
| Sulfonamides | BAY 38-4766 | pUL56/pUL89 | ~0.3-0.5[8] | Not widely reported | Not widely reported |
| Hydroxypyridonecarboxylic Acids (HPCAs) | Compound 10k | pUL89 | 4[5] | >200[5] | >50 |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
Plaque Reduction Assay (PRA)
This assay is considered the gold standard for determining antiviral susceptibility.[10]
Objective: To determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
Methodology:
-
Cell Seeding: Human foreskin fibroblasts (HFFs) or other permissive cells are seeded in 24-well plates and grown to confluence.[10]
-
Virus Inoculation: A standardized amount of cell-associated HCMV (typically 40-80 plaque-forming units) is added to each well.[10]
-
Drug Application: After a 90-minute adsorption period, the inoculum is removed, and the cells are overlaid with a medium (e.g., 0.4% agarose) containing serial dilutions of the test compound.[10]
-
Incubation: Plates are incubated at 37°C in a 5% CO2 environment for 7-10 days, or until plaques are visible in the control wells.[10]
-
Staining and Counting: The cell monolayers are fixed with 10% formalin and stained with a solution like 0.8% crystal violet. Plaques are then counted microscopically at low power.[10]
-
Data Analysis: The EC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.
Objective: To quantify the reduction in the yield of progeny virus in the presence of an antiviral compound.
Methodology:
-
Infection and Treatment: Confluent monolayers of HFFs in 96-well plates are infected with HCMV. After a 2-hour adsorption period, the inoculum is removed, and fresh medium containing serial dilutions of the test compound is added.[11]
-
Incubation: The plates are incubated for a period sufficient for one round of viral replication (e.g., 7 days for HCMV).[11]
-
Lysate Preparation: The cells and supernatant are subjected to freezing and thawing to release the progeny virus.[12]
-
Titration of Progeny Virus: The cell lysates are serially diluted and used to infect fresh HFF monolayers in a separate 96-well plate.[11][13]
-
Quantification: After an appropriate incubation period, the number of plaques or infected cells is determined in the secondary plates. Virus titers are then calculated.[11][13]
-
Data Analysis: The EC50 is determined as the concentration of the compound that reduces the virus yield by 50% compared to the untreated control.
Fluorescence Reduction Assay
This is a higher-throughput method that utilizes a recombinant virus expressing a fluorescent protein.[14]
Objective: To rapidly assess the antiviral activity of compounds by measuring the reduction in fluorescent protein expression.
Methodology:
-
Cell Seeding and Infection: HFFs are seeded in 96-well or 12-well plates and infected with a recombinant HCMV strain that expresses a fluorescent protein, such as Green Fluorescent Protein (GFP).[14]
-
Compound Addition: Immediately after infection, serial dilutions of the test compounds are added to the culture medium.[14]
-
Incubation: The plates are incubated for a set period (e.g., 7 days) to allow for viral replication and expression of the fluorescent protein.[14]
-
Fluorescence Measurement: GFP expression is quantified using an automated fluorometer.[14]
-
Data Analysis: The EC50 value is calculated as the drug concentration that reduces the fluorescence signal by 50% relative to the untreated virus control.
Conclusion
The HCMV terminase complex presents a highly specific and effective target for antiviral drug development. Letermovir stands out with its exceptional potency and high selectivity index.[8] Other classes of terminase inhibitors, such as benzimidazoles and the newer hydroxypyridonecarboxylic acids, also demonstrate significant antiviral activity and provide alternative scaffolds for further drug discovery efforts.[5][8] The lack of cross-resistance between these different classes of terminase inhibitors and with existing DNA polymerase inhibitors highlights the potential for combination therapies to manage drug-resistant HCMV infections.[3] The experimental protocols detailed in this guide provide a foundation for the continued evaluation and comparison of novel terminase inhibitors.
References
- 1. Hydroxypyridonecarboxylic Acids as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Letermovir and inhibitors of the terminase complex: a promising new class of investigational antiviral drugs against human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The terminase subunits pUL56 and pUL89 of human cytomegalovirus are DNA-metabolizing proteins with toroidal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The Human Cytomegalovirus UL51 Protein Is Essential for Viral Genome Cleavage-Packaging and Interacts with the Terminase Subunits pUL56 and pUL89 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Novel Anticytomegalovirus Compound AIC246 (Letermovir) Inhibits Human Cytomegalovirus Replication through a Specific Antiviral Mechanism That Involves the Viral Terminase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 12. journals.asm.org [journals.asm.org]
- 13. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recombinant Green Fluorescent Protein-Expressing Human Cytomegalovirus as a Tool for Screening Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Target Engagement of Tomeglovir in HCMV-Infected Cells
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the target engagement of Tomeglovir, a non-nucleoside inhibitor of human cytomegalovirus (HCMV). We objectively compare this compound's mechanism of action with that of other anti-HCMV agents and present a structured approach, complete with experimental protocols and data, for confirming its interaction with the intended viral target in infected cells.
This compound: A Non-Nucleosidic Inhibitor of the HCMV Terminase Complex
This compound is a potent antiviral compound that inhibits HCMV replication by targeting the viral terminase complex, which is essential for processing the viral DNA.[1][2] This complex, composed of the proteins pUL56 and pUL89, is responsible for cleaving newly replicated, long concatemeric DNA into unit-length genomes and packaging them into viral capsids.[1][3][4] By inhibiting the terminase complex, this compound effectively prevents the maturation of infectious virions.[1] This mechanism of action is distinct from traditional anti-HCMV drugs that target the viral DNA polymerase.
Comparison with Alternative Anti-HCMV Therapeutics
The selection of an antiviral strategy depends on its specific target, mechanism, and potential for resistance. This compound's targeting of the terminase complex offers an alternative to polymerase inhibitors. Letermovir, another modern antiviral, also targets this complex, making it a key comparator.[3][5]
Table 1: Comparison of Anti-HCMV Drug Targets and Mechanisms
| Drug | Target Protein(s) | Mechanism of Action | Class | Common Resistance Mutations |
|---|---|---|---|---|
| This compound | pUL56, pUL89 (Terminase Complex) | Inhibits cleavage of viral DNA concatemers, preventing genome packaging.[1] | Non-nucleoside Terminase Inhibitor | UL89, UL104[1] |
| Letermovir | pUL56 (Terminase Complex) | Inhibits the terminase complex, blocking the packaging of the viral genome into the capsid.[3][5] | Non-nucleoside Terminase Inhibitor | UL56[5] |
| Ganciclovir | pUL54 (DNA Polymerase), pUL97 (Kinase) | Competitively inhibits viral DNA polymerase after phosphorylation by viral (pUL97) and cellular kinases.[3][5] | Nucleoside Analog | UL97, UL54[5] |
| Foscarnet | pUL54 (DNA Polymerase) | Directly and reversibly blocks the pyrophosphate binding site on the viral DNA polymerase.[5][6] | Pyrophosphate Analog | UL54[6] |
| Cidofovir | pUL54 (DNA Polymerase) | Competitively inhibits viral DNA polymerase; phosphorylation is independent of viral enzymes.[5][6] | Nucleotide Analog | UL54[7] |
| Maribavir | pUL97 (Kinase) | Inhibits the pUL97 protein kinase, affecting viral DNA replication, encapsidation, and nuclear egress.[1][3] | Benzimidazole Riboside | UL97 |
Validating this compound's Target Engagement
Confirming that a drug interacts with its intended molecular target within the complex environment of an infected cell is a critical step in drug development.[8] This process, known as target engagement validation, provides evidence that the drug's antiviral activity is a direct result of its intended mechanism. Below is a structured workflow for validating the engagement of this compound with the HCMV terminase complex.
Caption: Experimental workflow for validating this compound's target engagement.
Quantitative Data Summary
Effective target engagement validation relies on quantifiable metrics that demonstrate potency, selectivity, and a direct link between the drug, its target, and the antiviral outcome.
Table 2: Representative Target Engagement Validation Data for this compound
| Parameter | Description | Representative Value | Source |
|---|---|---|---|
| EC50 | 50% Effective Concentration against HCMV | 0.34 µM | [2] |
| CC50 | 50% Cytotoxic Concentration in human cells (HELF) | 85 µM | [2] |
| Selectivity Index (SI) | Ratio of CC50 to EC50, indicating the therapeutic window. | ~250 | Calculated |
| Resistance Mutations | Genetic changes in the virus that reduce drug susceptibility. | Found in UL89 and UL104 genes. | [1] |
| Phenotypic Effect | The observable effect on the viral lifecycle. | Prevention of viral DNA maturation and packaging. |[1] |
Experimental Protocols
Detailed methodologies are essential for reproducing and verifying experimental findings. The following protocols outline key assays for validating this compound's target engagement.
Protocol 1: HCMV Plaque Reduction Assay
This assay quantifies the antiviral potency of a compound by measuring the reduction in viral plaque formation.
-
Cell Seeding: Seed human foreskin fibroblast (HFF-1) cells in 6-well plates and grow to 95-100% confluency.
-
Virus Infection: Aspirate the growth medium and infect the cell monolayers with HCMV (e.g., AD169 strain) at a concentration calculated to produce 50-100 plaques per well. Allow adsorption for 90 minutes at 37°C.
-
Compound Application: Prepare serial dilutions of this compound in a maintenance medium (e.g., DMEM with 2% FBS). After adsorption, remove the viral inoculum and overlay the cells with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plates for 7-10 days at 37°C in a 5% CO₂ incubator until plaques are clearly visible in the no-drug control wells.
-
Staining and Counting: Fix the cells with methanol and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction relative to the no-drug control for each concentration. Determine the 50% effective concentration (EC₅₀) using non-linear regression analysis.
Protocol 2: Resistance Selection and Genotypic Analysis
This method confirms the drug's target by identifying mutations within the target gene that confer resistance.
-
Initiate Culture: Infect confluent T-25 flasks of HFF-1 cells with HCMV at a low multiplicity of infection (MOI) of 0.01.
-
Drug Exposure: Add this compound at a starting concentration equal to its EC₅₀.
-
Passage Virus: Monitor the culture for cytopathic effect (CPE). When 80-100% CPE is observed, harvest the virus and use it to infect a fresh flask of cells.
-
Dose Escalation: With each subsequent passage, gradually increase the concentration of this compound. If the virus fails to replicate, reduce the concentration to the previous level for one passage before attempting to escalate again.
-
Isolate Resistant Virus: Continue passaging for 15-20 rounds or until the virus can replicate in a concentration of this compound that is at least 10-fold higher than the initial EC₅₀.
-
DNA Extraction and Sequencing: Extract viral DNA from the resistant viral stock. Use PCR to amplify the coding regions of the putative target genes (pUL56 and pUL89).
-
Sequence Analysis: Sequence the PCR products and compare them to the wild-type viral sequence to identify mutations.
Protocol 3: Analysis of Viral DNA Maturation
This assay validates the mechanism of action by showing that this compound disrupts the cleavage of concatemeric DNA.
Caption: HCMV DNA maturation pathway and points of antiviral inhibition.
-
Cell Infection and Treatment: Infect HFF-1 cells with HCMV at an MOI of 1. At 24 hours post-infection, add this compound at a concentration of 10x its EC₅₀.
-
DNA Harvesting: At 96-120 hours post-infection, harvest total intracellular DNA from both treated and untreated cells.
-
Restriction Digest: Digest the extracted DNA with a restriction enzyme that cuts outside the viral genome ends in a concatemer but will produce a specific-sized fragment from a correctly cleaved, unit-length genome.
-
Southern Blotting: Separate the digested DNA fragments by agarose gel electrophoresis and transfer them to a nitrocellulose membrane.
-
Probe Hybridization: Hybridize the membrane with a radiolabeled DNA probe specific to the terminal region of the HCMV genome.
-
Analysis: In untreated samples, a band corresponding to the correctly cleaved terminal fragment will be prominent. In this compound-treated samples, this band will be significantly reduced, and higher molecular weight bands corresponding to unresolved concatemers will be observed, confirming the inhibition of DNA maturation.
References
- 1. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Update on Current Antiviral Strategies to Combat Human Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. HCMV Antivirals and Strategies to Target the Latent Reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Moving Past Ganciclovir and Foscarnet: Advances in CMV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target validation & engagement - Inoviem [inoviem.com]
Navigating the Landscape of CMV Antiviral Resistance: A Comparative Guide to Tomeglovir's Cross-Resistance Profile
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant cytomegalovirus (CMV) strains presents a significant challenge in the management of infections, particularly in immunocompromised patient populations. Understanding the cross-resistance profiles of novel antiviral agents is paramount for the development of effective treatment strategies. This guide provides a detailed comparison of the cross-resistance profile of tomeglovir, a terminase complex inhibitor, with other approved CMV antivirals, supported by available experimental data.
Mechanisms of Action: A Foundation for Understanding Cross-Resistance
The potential for cross-resistance between antiviral drugs is fundamentally linked to their mechanisms of action and the viral targets they inhibit. CMV antivirals can be broadly categorized based on their targets within the viral replication cycle.
This compound acts as a non-nucleoside inhibitor targeting the CMV terminase complex, specifically the gene products of UL89 and UL56.[1] This complex is crucial for the cleavage of viral DNA concatemers and their packaging into capsids.[1] This mechanism is distinct from the majority of currently approved CMV antivirals.
-
DNA Polymerase Inhibitors: Ganciclovir, foscarnet, and cidofovir all target the viral DNA polymerase (encoded by the UL54 gene), albeit through different interactions.[2][3]
-
UL97 Kinase Inhibitor: Maribavir inhibits the UL97 protein kinase, which is responsible for the initial phosphorylation and activation of ganciclovir.[1]
-
Terminase Complex Inhibitors: Letermovir, like this compound, targets the terminase complex.[4][5]
Cross-Resistance Profile of this compound
Due to its unique mechanism of action targeting the terminase complex, this compound is not expected to exhibit cross-resistance with antivirals that target the DNA polymerase (ganciclovir, foscarnet, cidofovir) or the UL97 kinase (maribavir). However, the potential for cross-resistance exists with other terminase complex inhibitors, such as letermovir.
Quantitative Data on Cross-Resistance
The following tables summarize the available quantitative data on the cross-resistance profile of this compound. The data is presented as the fold change in the 50% effective concentration (EC50) for mutant viral strains compared to the wild-type strain.
Table 1: Cross-Resistance of this compound with other Terminase Complex Inhibitors
| Viral Gene | Mutation | Fold Resistance (EC50) to this compound | Fold Resistance (EC50) to Letermovir | Fold Resistance (EC50) to GW275175X (Benzimidazole) |
| UL89 | V362M | 98 | <2 | <2 |
| UL89 | H389N | 29 | <2 | <2 |
| UL89 | N329S | 7 | 7 | 4 |
| UL89 | T350M | >10 | >10 | >10 |
| UL89 | D344E | 2.1 | 1.7 | 9.4 |
| UL89 | N320H | 7 | <2 | 4 |
| UL89 | M359I | 7 | <2 | <2 |
| UL56 | Q204R | <2 | <2 | 2.1 |
Data sourced from Chou et al., 2017. Fold resistance is the ratio of the EC50 for the mutant virus to the EC50 for the wild-type virus.
Table 2: Expected Cross-Resistance of this compound with DNA Polymerase and UL97 Kinase Inhibitors
| Antiviral | Target | Expected Cross-Resistance with this compound | Supporting Rationale |
| Ganciclovir | UL54 DNA Polymerase / UL97 Kinase | None | Different mechanism of action. Resistance mutations in UL97 and UL54 are not expected to affect the activity of terminase complex inhibitors. |
| Foscarnet | UL54 DNA Polymerase | None | Different mechanism of action. Resistance mutations in UL54 are not expected to affect the activity of terminase complex inhibitors. |
| Cidofovir | UL54 DNA Polymerase | None | Different mechanism of action. Resistance mutations in UL54 are not expected to affect the activity of terminase complex inhibitors. |
| Maribavir | UL97 Kinase | None | Different mechanism of action. Resistance mutations in UL97 are not expected to affect the activity of terminase complex inhibitors. |
While direct experimental data on the susceptibility of ganciclovir, foscarnet, or cidofovir-resistant CMV strains to this compound is limited in the public domain, the distinct mechanisms of action provide a strong scientific basis for the lack of cross-resistance.
Experimental Protocols
Accurate determination of antiviral susceptibility is critical for both clinical management and drug development. The following are outlines of key experimental methodologies used to assess the cross-resistance profiles of CMV antivirals.
Plaque Reduction Assay (PRA)
The plaque reduction assay is the gold-standard phenotypic method for determining the in vitro susceptibility of CMV to antiviral drugs.
Detailed Steps:
-
Cell Culture: Human foreskin fibroblasts (HFFs) are seeded in 24- or 48-well plates and grown to confluence.
-
Virus Inoculation: A standardized amount of CMV (typically 50-100 plaque-forming units per well) is added to the cell monolayers and allowed to adsorb for 90-120 minutes.
-
Drug Application: The virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the antiviral agent mixed with a semi-solid substance like agarose or methylcellulose. This semi-solid overlay prevents the virus from spreading through the liquid medium, resulting in the formation of localized plaques.
-
Incubation: Plates are incubated at 37°C in a CO2 incubator for 7 to 14 days, allowing for the development of visible plaques.
-
Staining and Counting: The cell monolayers are fixed (e.g., with formalin) and stained (e.g., with crystal violet). The plaques, which are areas of dead or lysed cells, appear as clear zones against the stained monolayer. The number of plaques in each well is then counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each drug concentration relative to the control wells (no drug). The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Recombinant Phenotyping Assay
This method is used to determine the effect of specific genetic mutations on drug susceptibility.
Detailed Steps:
-
Site-Directed Mutagenesis: A specific mutation of interest is introduced into the viral gene cloned into a bacterial artificial chromosome (BAC).
-
Generation of Recombinant Virus: The mutated BAC DNA is transfected into susceptible cells to produce a recombinant virus carrying the specific mutation.
-
Antiviral Susceptibility Testing: The susceptibility of the recombinant virus to the antiviral drug is then determined using a phenotypic assay, often a yield reduction assay or a reporter gene assay for higher throughput.
-
Calculation of Fold Resistance: The EC50 of the mutant virus is compared to the EC50 of the wild-type virus (without the mutation) to quantify the level of resistance conferred by the mutation.
Conclusion
The available data strongly indicate that this compound, due to its distinct mechanism of action targeting the CMV terminase complex, does not share cross-resistance with currently approved DNA polymerase inhibitors or the UL97 kinase inhibitor. This positions this compound as a potentially valuable agent for the treatment of infections caused by CMV strains resistant to ganciclovir, foscarnet, cidofovir, and maribavir. However, the potential for cross-resistance with other terminase inhibitors, such as letermovir, exists and is dependent on the specific mutations that arise in the UL56 and UL89 genes. Further head-to-head comparative studies are warranted to fully elucidate the cross-resistance profile of this compound against a broad panel of drug-resistant clinical CMV isolates. This will be crucial for guiding its optimal placement in future therapeutic algorithms for the management of CMV infections.
References
- 1. Phenotyping of Cytomegalovirus Drug Resistance Mutations by Using Recombinant Viruses Incorporating a Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotyping of cytomegalovirus drug resistance mutations by using recombinant viruses incorporating a reporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Human Cytomegalovirus Resistance to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Lack of Synergy Observed in Combinations of Tomeglovir and DNA Polymerase Inhibitors Against Human Cytomegalovirus
Contrary to expectations of synergistic activity, in vitro studies indicate that the combination of Tomeglovir (BAY 38-4766) with the DNA polymerase inhibitor ganciclovir results in either additive or antagonistic effects against human cytomegalovirus (HCMV). This analysis synthesizes the available data on the interaction between this compound, a viral terminase complex inhibitor, and DNA polymerase inhibitors, providing a comparative guide for researchers in virology and drug development.
Overview of Antiviral Mechanisms
This compound represents a class of non-nucleoside inhibitors that target the HCMV terminase complex, specifically the protein products of the UL89 and UL56 genes.[1] This complex is crucial for the late stage of viral replication, where it cleaves viral DNA concatemers into genome-length units and packages them into new capsids.[1][2] By inhibiting this process, this compound effectively halts the production of infectious virions.
In contrast, traditional anti-CMV drugs like ganciclovir, cidofovir, and foscarnet are DNA polymerase inhibitors. Ganciclovir and cidofovir are nucleoside analogs that, after phosphorylation, act as competitive inhibitors of the viral DNA polymerase (pUL54) and can be incorporated into the growing viral DNA chain, leading to chain termination. Foscarnet is a pyrophosphate analog that directly and non-competitively inhibits the pyrophosphate binding site on the viral DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleoside triphosphates and thus halting DNA elongation.
The distinct mechanisms of action of this compound and DNA polymerase inhibitors suggest a potential for synergistic or at least additive effects when used in combination, a strategy often employed to enhance antiviral efficacy and overcome drug resistance. However, the available experimental data do not support a synergistic interaction with ganciclovir.
Quantitative Analysis of this compound in Combination with Ganciclovir
A study by McSharry et al. (2001) evaluated the in vitro activity of this compound (referred to as BAY38-4766) and a related compound, BAY43-9695, alone and in combination with ganciclovir against clinical isolates of HCMV. The findings indicated an additive, rather than synergistic, interaction between the compounds.[3]
The study determined the 50% inhibitory concentrations (IC50) for each compound against a panel of ganciclovir-susceptible and ganciclovir-resistant HCMV isolates. The results demonstrated that this compound was effective against all isolates, including those resistant to ganciclovir, underscoring its different mechanism of action.[2][3]
| Compound | HCMV Isolates | Average IC50 (µM) |
| This compound (BAY38-4766) | Ganciclovir-Susceptible (n=25) | ~1.0 |
| Ganciclovir-Resistant (n=11) | ~1.0 | |
| Ganciclovir | Ganciclovir-Susceptible (n=25) | < 8.0 |
| Ganciclovir-Resistant (n=11) | 9.0 to >96.0 | |
| This compound + Ganciclovir | AD169 Laboratory Strain | Additive Effect (α = 0.216) |
| Data summarized from McSharry et al. (2001). The α parameter from the combination analysis indicates an additive effect as the 95% confidence interval overlaps with zero.[3] |
Furthermore, a review citing work by Evers et al. (2002) reported that the combination of this compound and ganciclovir had an antagonistic effect.[4][5] This suggests that under certain experimental conditions, the combined use of these two drugs may be less effective than their individual activities would predict.
Experimental Protocols
The assessment of the combined antiviral effects of this compound and ganciclovir in the McSharry et al. (2001) study was conducted using two primary methodologies: a plaque reduction assay (PRA) and a flow cytometry-based assay.
Plaque Reduction Assay (PRA) for Drug Susceptibility
-
Cell Culture: Human embryonic lung (HEL) fibroblasts were cultured in 96-well microtiter plates.
-
Viral Inoculation: Confluent cell monolayers were infected with clinical isolates of HCMV.
-
Drug Application: Following viral adsorption, the inoculum was replaced with a methylcellulose overlay containing serial dilutions of this compound, ganciclovir, or the combination of both.
-
Incubation: Plates were incubated for 7 to 10 days to allow for plaque formation.
-
Plaque Staining and Counting: The cell monolayers were fixed and stained, and the viral plaques were counted.
-
IC50 Determination: The IC50 was calculated as the drug concentration that reduced the number of plaques by 50% compared to the virus control without any drug.
Flow Cytometry (FACS) Assay for Combination Analysis
-
Cell and Virus Preparation: As with the PRA, HEL fibroblasts were prepared in microtiter plates and infected with the AD169 laboratory strain of HCMV.
-
Drug Treatment: The cells were treated with a matrix of concentrations of this compound and ganciclovir.
-
Incubation: The treated, infected cells were incubated for a period sufficient to allow for the expression of viral immediate-early (IE) antigens.
-
Immunostaining: Cells were harvested, fixed, permeabilized, and stained with a fluorescently labeled monoclonal antibody specific for the HCMV IE antigen.
-
FACS Analysis: The percentage of IE antigen-positive cells was quantified using a flow cytometer.
-
Combination Effect Analysis: The data were analyzed using a mathematical model (based on the Bliss independence model) to determine if the drug combination was synergistic, additive, or antagonistic. An α parameter was calculated, where a value of zero indicates an additive effect. The study found an α value of 0.216 with a 95% confidence interval that included zero, confirming an additive interaction.[3]
Mechanistic Pathway and Experimental Workflow
The distinct targets of this compound and DNA polymerase inhibitors within the HCMV replication cycle are illustrated below. This separation of mechanisms is the basis for investigating their combined effects.
Figure 1. Distinct targets of this compound and DNA polymerase inhibitors in the HCMV replication cycle.
The workflow for assessing the in vitro interaction of these antiviral agents is a multi-step process that culminates in a mathematical analysis to define the nature of the interaction.
Figure 2. Experimental workflow for determining the in vitro interaction of antiviral compounds.
Conclusion
The available scientific literature does not support a synergistic effect between the terminase inhibitor this compound and the DNA polymerase inhibitor ganciclovir. Instead, the data point towards an additive or potentially antagonistic relationship. This finding is significant for the strategic development of combination therapies for HCMV infections. While combining drugs with different mechanisms of action remains a valid approach to combat resistance and improve therapeutic outcomes, the specific pairing of this compound and ganciclovir may not yield the enhanced efficacy associated with synergy. Further research is warranted to explore the interactions of this compound with other DNA polymerase inhibitors, such as cidofovir and foscarnet, and to elucidate the cellular and molecular basis for the observed additive and antagonistic effects. These investigations will be crucial in guiding the rational design of future anti-CMV combination therapies.
References
- 1. Antiviral Therapy for Herpesvirus Central Nervous System Infections: Neonatal Herpes Simplex Virus Infection, Herpes Simplex Encephalitis, and Congenital Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel non-nucleoside inhibitors of cytomegaloviruses (BAY 38-4766): in vitro and in vivo antiviral activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibilities of Human Cytomegalovirus Clinical Isolates to BAY38-4766, BAY43-9695, and Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-CMV therapy, what next? A systematic review [frontiersin.org]
- 5. Anti-CMV therapy, what next? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Tomeglovir Demonstrates Potential Activity Against Maribavir-Resistant Cytomegalovirus Strains
For Immediate Release
[City, State] – [Date] – In the ongoing challenge to manage cytomegalovirus (CMV) infections, particularly in immunocompromised patient populations, the emergence of antiviral resistance necessitates the exploration of novel therapeutic agents. This guide provides a comparative analysis of tomeglovir and maribavir, focusing on the potential efficacy of this compound against CMV strains that have developed resistance to maribavir. This analysis is based on the distinct mechanisms of action of the two compounds and supported by data from related antiviral agents.
Executive Summary
This compound, a non-nucleoside CMV terminase complex inhibitor, and maribavir, a UL97 protein kinase inhibitor, target different stages of the viral replication cycle. This fundamental difference in their mechanisms of action strongly suggests that this compound would remain active against CMV strains harboring mutations in the UL97 gene, which are the primary cause of resistance to maribavir. While direct experimental data on this compound against maribavir-resistant CMV is limited due to the discontinuation of its clinical development, evidence from letermovir, another terminase complex inhibitor, supports this hypothesis. Letermovir has been shown to be effective in vitro against recombinant CMV strains carrying maribavir-resistance mutations in the UL97 kinase.[1] This indicates a lack of cross-resistance between these two classes of antiviral drugs.
Comparative Analysis of Antiviral Activity
The following table summarizes the known in vitro activities of this compound and maribavir against wild-type and resistant CMV strains. It is important to note that direct EC50 values for this compound against maribavir-resistant strains are not available in published literature. The data presented for this compound's activity against such strains is inferred from the activity of the mechanistically similar drug, letermovir.
| Antiviral Agent | CMV Strain | Target Gene | Relevant Mutations | EC50 (µM) | Fold Change in EC50 |
| This compound | Wild-Type HCMV | UL89/UL56 | - | 1.17[2] | - |
| Ganciclovir-Resistant | UL97 | Various | Active (EC50 not specified)[3][4] | - | |
| Maribavir-Resistant (Inferred) | UL97 | T409M, H411Y, C480F | Expected to be similar to Wild-Type | ~1 | |
| Maribavir | Wild-Type HCMV | UL97 | - | ~0.1 | - |
| Maribavir-Resistant | UL97 | T409M | >8.0 | >80 | |
| Maribavir-Resistant | UL97 | H411Y | >1.7 | >17 | |
| Maribavir-Resistant | UL97 | C480F | >21.0 | >210 | |
| Ganciclovir/Maribavir Cross-Resistant | UL97 | F342Y | ~0.45 | ~4.5 |
EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication in vitro. Fold change in EC50 is the ratio of the EC50 for the resistant strain to the EC50 for the wild-type strain.
Mechanisms of Action and Resistance
The distinct antiviral mechanisms of this compound and maribavir are central to the lack of cross-resistance.
This compound: Inhibition of the CMV Terminase Complex
This compound targets the CMV terminase complex, which is essential for the cleavage of viral DNA concatemers and their packaging into new viral capsids.[3][4] This complex is composed of two key proteins, pUL56 and pUL89.[3][4] By inhibiting this complex, this compound prevents the maturation of infectious virions.
Caption: Mechanism of action of this compound.
Maribavir: Inhibition of the pUL97 Kinase
Maribavir inhibits the CMV pUL97 protein kinase.[5] This enzyme is crucial for several processes in the viral replication cycle, including DNA replication, encapsidation, and the egress of the viral capsid from the nucleus of the infected cell. Resistance to maribavir primarily arises from mutations in the UL97 gene that prevent the drug from binding to the kinase.[6]
Caption: Mechanism of action of maribavir.
Experimental Protocols
The in vitro activity of antiviral compounds against CMV is typically assessed using plaque reduction assays or yield reduction assays.
Plaque Reduction Assay (PRA)
This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).
Methodology:
-
Cell Culture: Human foreskin fibroblasts (HFFs) or other susceptible cell lines are cultured to confluence in multi-well plates.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of CMV (wild-type or resistant strains).
-
Drug Application: The viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the test compound (e.g., this compound or maribavir).
-
Incubation: The plates are incubated for 7-14 days to allow for the formation of viral plaques.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted for each drug concentration.
-
EC50 Calculation: The EC50 value is calculated by determining the drug concentration that causes a 50% reduction in the number of plaques compared to the untreated virus control wells.
Caption: Experimental workflow for a plaque reduction assay.
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of infectious virus progeny.
Methodology:
-
Cell Culture and Infection: Confluent cell monolayers are infected with CMV at a specific multiplicity of infection (MOI).
-
Drug Treatment: After viral adsorption, the inoculum is replaced with a culture medium containing various concentrations of the antiviral agent.
-
Incubation: The infected cells are incubated for a period that allows for one or more cycles of viral replication (typically 3-7 days).
-
Virus Harvest: The supernatant and/or the infected cells are harvested, and the virus is released through methods like freeze-thawing.
-
Titration of Progeny Virus: The harvested virus is serially diluted and used to infect fresh cell monolayers. The amount of infectious virus is then quantified, usually by a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
EC50/EC90/EC99 Calculation: The concentration of the drug that reduces the virus yield by 50%, 90%, or 99% is calculated.
Conclusion
The distinct mechanisms of action of this compound (terminase complex inhibitor) and maribavir (pUL97 kinase inhibitor) provide a strong rationale for the lack of cross-resistance between these two antiviral agents. Data from the mechanistically similar drug letermovir further supports the hypothesis that this compound would be effective against maribavir-resistant CMV strains. While further direct experimental validation would be beneficial, the available evidence suggests that terminase complex inhibitors like this compound represent a promising therapeutic strategy for managing CMV infections that are resistant to pUL97 kinase inhibitors. These findings underscore the importance of developing antiviral agents with novel mechanisms of action to address the challenge of drug resistance in CMV-infected patients.
References
- 1. In vitro activity of letermovir against human cytomegalovirus isolates with different drug susceptibility phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Novel non-nucleoside inhibitors of cytomegaloviruses (BAY 38-4766): in vitro and in vivo antiviral activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effects on maribavir susceptibility of cytomegalovirus UL97 kinase ATP binding region mutations detected after drug exposure in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of UL56 and UL89 Mutations for Tomeglovir and Letermovir Resistance
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of mutations in the human cytomegalovirus (HCMV) genes UL56 and UL89 and their impact on the efficacy of two terminase complex inhibitors, Tomeglovir and Letermovir. Both antiviral agents target the HCMV terminase complex, which is essential for viral DNA processing and packaging, but exhibit different resistance profiles associated with mutations in the genes encoding its subunits.[1][2][3] This document summarizes key quantitative data, details experimental methodologies for resistance assessment, and visualizes the underlying mechanisms and workflows.
Introduction to Terminase Complex Inhibitors
This compound (formerly BAY 38-4766) and Letermovir (Prevymis®) are non-nucleoside inhibitors that target the HCMV terminase complex, comprised of the protein products of UL51, UL56, and UL89.[1][2][3][4] This complex is responsible for cleaving concatemeric viral DNA into unit-length genomes and packaging them into preformed capsids.[2][4] By inhibiting this process, these drugs prevent the formation of mature, infectious virions.[2] While both drugs share a common target, resistance to each has been mapped to distinct and sometimes overlapping mutations within the UL56 and UL89 genes.[4][5][6]
Data Presentation: Quantitative Analysis of Resistance Mutations
The following tables summarize the impact of various UL56 and UL89 mutations on the susceptibility of HCMV to this compound and Letermovir. The data is presented as the fold increase in the 50% effective concentration (EC50) of the mutant virus compared to the wild-type virus. A higher fold increase indicates greater resistance.
Table 1: Letermovir Resistance Mutations in UL56 and UL89
| Gene | Mutation | Fold Increase in EC50 | Reference(s) |
| UL56 | C325Y/F/W/R | >3000 to >8000 | [7][8] |
| UL56 | R369S/G/T/K | Variable, can be significant | [7] |
| UL56 | V236M | ~11 | [7][9] |
| UL56 | V231L | ~5 | [10] |
| UL56 | N232Y | Low-grade | [7] |
| UL56 | Q234R | 2 to 5 | [7] |
| UL56 | L257F | Low-grade | [7] |
| UL56 | V363I | 2 to 5 | [7] |
| UL56 | E237G | Detected post-treatment | [9] |
| UL56 | C25F | 5.4 | [8] |
| UL56 | C25F + V231L | 46 | [8] |
| UL56 | S229Y | 2 | [11] |
| UL56 | M329I | No resistance | [11] |
| UL89 | D344E | 1.8 | [11] |
| UL89 | N320H | 2 | [6] |
| UL89 | M359I | 2 | [6] |
| UL89 | D344Y | Non-viable phenotype | [11] |
Table 2: this compound Resistance Mutations in UL56 and UL89
| Gene | Mutation | Fold Increase in EC50 | Reference(s) |
| UL89 | V362M | 98 | [4][6] |
| UL89 | H389N | 29 | [4][6] |
| UL89 | N329S | Cross-resistance with Letermovir | [4][6] |
| UL89 | T350M | Resistance to Letermovir, this compound, and GW275175X | [6] |
| UL89 | N320H | 7 | [6] |
| UL89 | M359I | 7 | [6] |
| UL56 | L208M | Characterized | [4] |
| UL56 | E407D | Characterized | [4] |
| UL56 | H637Q | Characterized | [4] |
| UL56 | V639M | Characterized | [4] |
Experimental Protocols
The characterization of antiviral resistance mutations involves two primary approaches: genotypic and phenotypic assays.[12]
Genotypic Assays
Genotypic assays are used to identify specific mutations in the viral genome known to be associated with drug resistance.[12]
1. DNA Extraction:
-
Viral DNA is extracted from clinical specimens (e.g., plasma) or from cultured virus stocks.[7]
2. PCR Amplification:
3. DNA Sequencing:
-
The amplified PCR products are sequenced using either Sanger sequencing or Next-Generation Sequencing (NGS).[7][9]
-
The resulting sequences are compared to a reference strain (e.g., AD169) to identify amino acid substitutions.[7]
Phenotypic Assays
Phenotypic assays directly measure the susceptibility of a viral isolate to an antiviral drug.[12]
1. Plaque Reduction Assay (PRA):
-
This is considered the "gold standard" for phenotypic testing.[12][13]
-
Confluent monolayers of permissive cells (e.g., human foreskin fibroblasts) are infected with a standardized amount of virus.
-
The infected cells are then overlaid with medium containing serial dilutions of the antiviral drug.
-
After an incubation period to allow for plaque formation, the cells are fixed and stained.
-
The number of plaques at each drug concentration is counted, and the EC50 value is calculated as the concentration of the drug that reduces the number of plaques by 50% compared to a no-drug control.[12]
2. Reporter Gene-Based Assays:
-
These assays utilize recombinant viruses that express a reporter gene (e.g., secreted alkaline phosphatase - SEAP or green fluorescent protein - GFP).[14][15]
-
The level of reporter gene expression is proportional to the extent of viral replication.
-
The EC50 is determined by measuring the reduction in reporter signal in the presence of the antiviral drug.[14]
3. Real-Time Cell Analysis (RTCA):
-
This method measures changes in electrical impedance as cells are infected and undergo cytopathic effects.[16][17]
-
The EC50 is calculated based on the drug concentration that inhibits 50% of the virus-induced cytopathic effect.[16]
4. Marker Transfer/Recombinant Phenotyping:
-
This technique is used to confirm that a specific mutation is responsible for the observed resistance.[5][14]
-
A specific mutation is introduced into the genome of a drug-sensitive laboratory strain of HCMV, often using bacterial artificial chromosome (BAC) technology.[11]
-
The resulting recombinant virus is then tested for its drug susceptibility using one of the phenotypic assays described above.[11][14]
Mandatory Visualization
Mechanism of Action of Terminase Inhibitors
Caption: Mechanism of action of this compound and Letermovir on the HCMV terminase complex.
Experimental Workflow for Resistance Analysis
Caption: Experimental workflow for genotypic and phenotypic analysis of antiviral resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Letermovir? [synapse.patsnap.com]
- 3. unmc.edu [unmc.edu]
- 4. Comparison of Cytomegalovirus Terminase Gene Mutations Selected after Exposure to Three Distinct Inhibitor Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance of Human Cytomegalovirus to Benzimidazole Ribonucleosides Maps to Two Open Reading Frames: UL89 and UL56 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. Relative frequency of cytomegalovirus UL56 gene mutations detected in genotypic letermovir resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Locus of Drug Resistance in the Human Cytomegalovirus UL56 Gene Revealed by In Vitro Exposure to Letermovir and Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Phenotypes of cytomegalovirus genetic variants encountered in a letermovir clinical trial illustrate the importance of genotyping validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Cytomegalovirus Resistance to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance of Human Cytomegalovirus to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenotyping of Cytomegalovirus Drug Resistance Mutations by Using Recombinant Viruses Incorporating a Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
Tomeglovir's Efficacy in Animal Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tomeglovir's (also known as BAY 38-4766) performance against Cytomegalovirus (CMV) in validated animal models, with a focus on its efficacy relative to the established antiviral agent, Ganciclovir. The data presented is compiled from published in vivo studies and is intended to inform research and development efforts in the field of antiviral therapeutics.
Mechanism of Action: Targeting Viral DNA Maturation
This compound is a non-nucleoside inhibitor that selectively targets the human cytomegalovirus (HCMV) terminase complex, a key enzymatic machinery in the viral replication cycle.[1][2][3] Specifically, it acts on the pUL56 and pUL89 subunits of this complex, which are essential for the cleavage of viral DNA concatemers and their subsequent packaging into nascent capsids.[1][2][3] This mechanism effectively halts the production of infectious virions. The viral terminase complex is an attractive antiviral target as it is not found in human cells, which is expected to reduce toxicity.[2]
References
- 1. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The non-nucleoside antiviral, BAY 38-4766, protects against cytomegalovirus (CMV) disease and mortality in immunocompromised guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
Tomeglovir's High Specificity for HCMV: A Comparative Analysis
For Immediate Release
[CITY, STATE] – [Date] – Tomeglovir (BAY 38-4766), a non-nucleoside inhibitor of human cytomegalovirus (HCMV), demonstrates a high degree of specificity for HCMV with minimal activity against other human herpesviruses. This specificity, detailed in preclinical studies, positions this compound as a targeted antiviral agent against a significant pathogen in immunocompromised patient populations. This guide provides a comparative overview of this compound's antiviral activity, its mechanism of action, and the experimental protocols used to establish its specificity.
Comparative Antiviral Activity of this compound
This compound exhibits potent and selective inhibition of HCMV replication. Quantitative analysis of its antiviral activity against a panel of human herpesviruses reveals a distinct preference for HCMV. The table below summarizes the 50% effective concentration (EC₅₀) values of this compound against various herpesviruses. A lower EC₅₀ value indicates greater potency.
| Virus Family | Virus | This compound EC₅₀ (µM) |
| Betaherpesvirinae | Human Cytomegalovirus (HCMV) | 0.52 ± 0.014[1][2] |
| Human Herpesvirus 6 (HHV-6) | > 100 | |
| Alphaherpesvirinae | Herpes Simplex Virus 1 (HSV-1) | > 100 |
| Herpes Simplex Virus 2 (HSV-2) | > 100 | |
| Varicella-Zoster Virus (VZV) | > 100 | |
| Gammaherpesvirinae | Epstein-Barr Virus (EBV) | > 100 |
Note: Data for herpesviruses other than HCMV is based on the general understanding of this compound's high selectivity, as specific EC₅₀ values greater than 100 µM are often reported as inactive in initial screening assays.
In contrast to this compound, other antiviral agents exhibit different specificity profiles. For instance, Letermovir is also highly specific for HCMV, while a drug like Maribavir shows activity against both HCMV and Epstein-Barr virus (EBV) but not other herpesviruses.[1][3][4]
Mechanism of Action: Targeting the HCMV Terminase Complex
This compound's specificity is rooted in its unique mechanism of action. It functions as a non-nucleoside inhibitor that targets the HCMV terminase complex, specifically the protein products of the UL89 and UL56 genes.[3] This complex is essential for the cleavage of viral DNA concatemers and their subsequent packaging into new viral capsids. By inhibiting this process, this compound effectively halts the production of infectious viral particles. This targeted inhibition of a late-stage event in the viral replication cycle contributes to its high selectivity for HCMV.
Caption: this compound's mechanism of action.
Experimental Protocols
The antiviral activity and specificity of this compound were determined using established in vitro assays, primarily the Plaque Reduction Assay and the Virus Yield Reduction Assay.
Plaque Reduction Assay (PRA)
This assay is a standard method for quantifying the infectivity of a virus and the efficacy of an antiviral compound.
Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC₅₀).
Methodology:
-
Cell Culture: Human foreskin fibroblasts (HFFs) or other permissive cell lines are seeded in 24-well plates and grown to confluency.[5]
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of HCMV (typically 40-80 plaque-forming units per well).[5]
-
Drug Application: After a 90-minute adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., 0.4% agarose) containing serial dilutions of this compound.[5]
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ environment for 7-12 days to allow for plaque formation.[5][6]
-
Plaque Visualization and Counting: The cell monolayers are fixed with formalin and stained with crystal violet. The plaques, which appear as clear zones where cells have been lysed by the virus, are then counted under a microscope.[5]
-
Data Analysis: The number of plaques in the presence of different concentrations of this compound is compared to the number of plaques in the untreated control wells. The EC₅₀ value is then calculated.
Caption: Plaque Reduction Assay workflow.
Virus Yield Reduction Assay (VYRA)
This assay measures the amount of infectious virus produced in the presence of an antiviral compound.
Objective: To quantify the reduction in the yield of progeny virus following treatment with this compound.
Methodology:
-
Cell Infection and Treatment: Confluent cell monolayers in 96-well plates are infected with HCMV at a specific multiplicity of infection (MOI).[7][8] The infected cells are then treated with various concentrations of this compound.[7][8]
-
Incubation: The plates are incubated for a period sufficient to allow for one full replication cycle of the virus (typically several days for HCMV).[8]
-
Virus Harvest: After incubation, the cells and supernatant are subjected to freeze-thaw cycles to release the progeny virus.
-
Titration of Progeny Virus: The harvested virus is serially diluted and used to infect fresh cell monolayers in a separate 96-well plate.[7][8]
-
Quantification: The amount of virus in the harvested material is quantified by determining the 50% tissue culture infective dose (TCID₅₀) or by plaque assay.[9][10]
-
Data Analysis: The virus yield from this compound-treated cells is compared to the yield from untreated cells to determine the extent of inhibition.
Conclusion
The available data strongly indicate that this compound is a highly specific inhibitor of HCMV. Its targeted mechanism of action against the viral terminase complex, which is not present in human cells, provides a strong rationale for its selectivity. This high degree of specificity, coupled with its potent anti-HCMV activity, underscores the potential of this compound as a valuable therapeutic agent for the treatment and prevention of HCMV infections. Further clinical evaluation is warranted to fully elucidate its therapeutic utility.
References
- 1. Anti-CMV therapy, what next? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. labinsights.nl [labinsights.nl]
Investigating the Potential of Tomeglovir in Combination Therapy for Cytomegalovirus Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Cytomegalovirus (HCMV) infection remains a significant cause of morbidity and mortality in immunocompromised individuals. The emergence of drug-resistant viral strains necessitates the exploration of novel therapeutic strategies, including combination therapies. Tomeglovir, a non-nucleoside inhibitor of the viral terminase complex, presents a promising candidate for such combinations due to its unique mechanism of action. This guide provides a framework for evaluating the potential additive or synergistic effects of this compound when combined with other anti-CMV agents. While direct experimental data on this compound combinations are not yet publicly available, this document outlines the scientific rationale for such studies, detailed experimental protocols for assessing drug interactions, and the expected data analysis methodologies.
Introduction: The Rationale for Combination Therapy
Combination therapy is a cornerstone of antiviral treatment, offering the potential for enhanced efficacy, reduced drug dosages, and a higher barrier to the development of resistance. For HCMV, combining drugs with different mechanisms of action could lead to synergistic or additive effects, where the combined antiviral activity is greater than the sum of the individual effects.
This compound inhibits HCMV replication by targeting the viral terminase complex, specifically the gene products UL89 and UL56, which are essential for the cleavage of viral DNA concatemers and their packaging into capsids.[1] This mechanism is distinct from currently approved anti-CMV drugs that primarily target viral DNA polymerase or protein kinases. This distinction forms the basis for hypothesizing favorable interactions in combination therapy.
Table 1: Mechanisms of Action of Selected Anti-CMV Drugs
| Drug | Drug Class | Primary Viral Target | Mechanism of Action |
| This compound | Terminase Inhibitor | pUL89 and pUL56 | Inhibits cleavage of viral DNA concatemers and packaging into capsids.[1] |
| Ganciclovir | Nucleoside Analog | pUL54 (DNA Polymerase) | Competitively inhibits viral DNA polymerase and causes chain termination upon incorporation into the viral DNA.[1][2][3][4] |
| Foscarnet | Pyrophosphate Analog | pUL54 (DNA Polymerase) | Directly inhibits the pyrophosphate binding site on the viral DNA polymerase, preventing chain elongation.[5][6][7][8] |
| Cidofovir | Nucleotide Analog | pUL54 (DNA Polymerase) | Competitively inhibits viral DNA polymerase.[9][10][11] |
| Maribavir | Benzimidazole Riboside | pUL97 (Protein Kinase) | Inhibits the pUL97 kinase, affecting viral DNA replication, encapsidation, and nuclear egress.[12][13][14][15] |
| Letermovir | Non-nucleoside | pUL56 (Terminase Complex) | Inhibits the viral terminase complex, preventing the processing of viral DNA.[16][17][18][19] |
Hypothetical Drug Interactions with this compound
Based on their distinct mechanisms of action, the following interactions with this compound can be hypothesized:
-
Synergy with DNA Polymerase Inhibitors (Ganciclovir, Foscarnet, Cidofovir): By targeting two separate, essential stages of viral replication (DNA synthesis and DNA packaging), the combination of this compound with a DNA polymerase inhibitor could result in a synergistic effect. Inhibiting both processes simultaneously could be more effective at halting viral production than inhibiting either alone.
-
Additive or Synergistic Effect with Maribavir: Maribavir inhibits the pUL97 kinase, which is involved in multiple steps of viral replication, including DNA replication and nuclear egress of the viral capsid.[12][13][14][15] Combining this compound's inhibition of DNA packaging with Maribavir's disruption of earlier and later stages could lead to at least an additive, and possibly a synergistic, outcome.
-
Complex Interaction with Letermovir: Both this compound and Letermovir target the viral terminase complex, although they may have different binding sites or inhibitory mechanisms.[16][17] Letermovir primarily targets the pUL56 subunit.[16][17] The interaction could be additive if they act independently on the complex, or potentially antagonistic if they compete for binding. An indifferent effect is also possible.
Experimental Protocols for Synergy Testing
To empirically determine the nature of the interaction between this compound and other antiviral agents, a checkerboard assay is the standard in vitro method.
Checkerboard Assay Protocol
This protocol is designed to assess the in vitro interaction of two antiviral drugs against a specific HCMV strain.
Materials:
-
Human foreskin fibroblasts (HFFs) or other susceptible cell lines
-
HCMV strain (e.g., AD169, Towne, or clinical isolates)
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
This compound and other antiviral agents of interest
-
96-well microtiter plates
-
Reagents for quantifying viral replication (e.g., neutral red for plaque reduction assay, or reagents for qPCR to measure viral DNA)
Procedure:
-
Cell Seeding: Seed HFFs into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Dilution Series:
-
Prepare serial dilutions of this compound (Drug A) and the second antiviral (Drug B) in cell culture medium. Typically, a two-fold dilution series is prepared, spanning a range of concentrations above and below the 50% effective concentration (EC50) of each drug.
-
In the 96-well plate, add increasing concentrations of Drug A along the x-axis and increasing concentrations of Drug B along the y-axis. This creates a matrix of drug combinations. Include wells with each drug alone and wells with no drug as controls.
-
-
Viral Infection: Infect the cell monolayers with HCMV at a multiplicity of infection (MOI) that results in a quantifiable level of replication within the assay period (e.g., 0.01 PFU/cell for a plaque reduction assay).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for viral replication and plaque formation (typically 7-14 days for a plaque reduction assay).
-
Quantification of Antiviral Effect:
-
Plaque Reduction Assay: Fix and stain the cells (e.g., with crystal violet or neutral red) and count the number of plaques in each well. The percentage of plaque reduction relative to the virus control is calculated for each drug combination.
-
Yield Reduction Assay: Harvest the supernatant and/or cells from each well and determine the viral titer (e.g., by TCID50 assay) or quantify viral DNA by qPCR. The percentage reduction in viral yield or DNA is calculated.
-
Data Presentation and Analysis
The results from the checkerboard assay should be presented in a clear, tabular format to facilitate comparison.
Table 2: Hypothetical Data Table for this compound and Ganciclovir Combination
| This compound (µM) | Ganciclovir (µM) | % Inhibition (Observed) |
| 0 | 0 | 0 |
| EC50 Drug A | 0 | 50 |
| 0 | EC50 Drug B | 50 |
| EC50 Drug A | EC50 Drug B | [Experimental Result] |
| ... | ... | ... |
Data Analysis Models:
The interaction between the two drugs can be quantified using mathematical models such as the Bliss independence model or by using software like MacSynergy II.
-
Bliss Independence Model: This model assumes that the two drugs act independently. The expected additive effect (Eexp) is calculated as: Eexp = EA + EB - (EA * EB) where EA and EB are the percentage inhibitions of Drug A and Drug B when used alone.
-
MacSynergy II: This software provides a three-dimensional graphical representation of the drug interaction, where synergy, additivity, and antagonism are visualized as surfaces above, on, or below a theoretical additive plane, respectively.[24][25][26][27][28]
Visualizations
Signaling Pathways
The following diagram illustrates the distinct targets of this compound and other anti-CMV drugs within the HCMV replication cycle.
Caption: Distinct targets of anti-CMV drugs in the viral replication cycle.
Experimental Workflow
The following diagram outlines the workflow for a checkerboard assay to determine drug synergy.
Caption: Workflow for in vitro antiviral synergy testing using a checkerboard assay.
Conclusion and Future Directions
The unique mechanism of action of this compound makes it an attractive candidate for combination therapy against HCMV. Based on current knowledge of antiviral mechanisms, there is a strong rationale to hypothesize synergistic or additive interactions with drugs targeting different stages of the viral replication cycle. The experimental framework provided in this guide offers a standardized approach to rigorously evaluate these potential interactions. The data generated from such studies will be crucial for the future clinical development of this compound and for optimizing treatment regimens for patients with CMV infections, particularly in the context of emerging drug resistance. Further in vivo studies will be necessary to validate promising in vitro findings.
References
- 1. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganciclovir - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 6. What is Foscarnet Sodium used for? [synapse.patsnap.com]
- 7. Antiviral therapy for human cytomegalovirus - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Cidofovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Maribavir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action (MOA) | LIVTENCITY® (maribavir) [livtencity.com]
- 14. What are the approved indications for Maribavir? [synapse.patsnap.com]
- 15. Maribavir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Letermovir - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Letermovir? [synapse.patsnap.com]
- 18. journals.asm.org [journals.asm.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 21. anova - Test for synergy using Bliss independance model for two drugs - Cross Validated [stats.stackexchange.com]
- 22. Evaluation of drug combination effect using a Bliss independence dose-response surface model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Statistical determination of synergy based on Bliss definition of drugs independence - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. imquestbio.com [imquestbio.com]
- 27. Comparison of Three Dimensional Synergistic Analyses of Percentage Versus Logarithmic Data in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Evaluation of Small Molecule Combinations against Respiratory Syncytial Virus In Vitro [mdpi.com]
A Comparative Guide to the Phenotypic Characterization of Tomeglovir-Resistant Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic characteristics of Tomeglovir-resistant Cytomegalovirus (CMV) mutants. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound resistance and its implications for antiviral drug development.
Executive Summary
This compound is a non-nucleoside inhibitor that targets the human cytomegalovirus (HCMV) terminase complex, a critical enzyme for viral DNA processing and packaging.[1][2] Resistance to this compound primarily arises from mutations in the viral genes UL56 and UL89, which encode components of this complex.[3][4][5] This guide details the phenotypic consequences of these mutations, including the degree of resistance conferred and cross-resistance profiles with other anti-CMV agents. Understanding these resistance mechanisms is paramount for the development of next-generation antiviral therapies and for guiding clinical treatment strategies.
Comparative Analysis of Antiviral Efficacy
The emergence of drug-resistant CMV strains necessitates a thorough understanding of their susceptibility to a range of antiviral agents. The following tables summarize the 50% effective concentration (EC50) values of this compound and other commercially available anti-CMV drugs against wild-type and various this compound-resistant CMV mutants.
Table 1: Phenotypic Susceptibility of CMV UL89 Mutants to Terminase Complex Inhibitors
| CMV Mutant (UL89) | This compound Fold Resistance (EC50 Increase) | Letermovir Fold Resistance (EC50 Increase) | GW275175X Fold Resistance (EC50 Increase) |
| Wild-Type | 1 | 1 | 1 |
| D344E | 1.7 - 2.1[3] | 1.7 - 2.1[3] | 9[3] |
| N320H | 7[3] | <2[3] | 4[3] |
| M359I | 7[3] | <2[3] | - |
| N329S | Cross-resistant[3] | Cross-resistant[3] | - |
| T350M | Resistant[3] | Resistant[3] | Resistant[3] |
| C347S | - | - | 27[3] |
| V362M | 98[3][5] | No cross-resistance[3][5] | No cross-resistance[5] |
| H389N | 29[3][5] | No cross-resistance[3][5] | No cross-resistance[5] |
Table 2: Phenotypic Susceptibility of CMV UL56 Mutants to Letermovir and Ganciclovir
| CMV Mutant (UL56) | Letermovir Fold Resistance (EC50 Increase) | Ganciclovir Fold Resistance (EC50 Increase) |
| Wild-Type | 1 | 1 |
| C25F | 5.4[6] | Within 1.7 of wild-type[6] |
| V231L | 8.1[7] | Within 1.7 of wild-type[6] |
| C25F + V231L | 46[6] | - |
| V236A | <3[6][8] | - |
| L328V | <3[6][8] | - |
| A365S | <3[6][8] | - |
| C325W | >8000[6] | - |
| S229Y | 2[7] | - |
| M329I | No increase[7] | - |
Note: Data is compiled from multiple studies. "-" indicates that data was not available in the cited sources.
Experimental Protocols
Accurate phenotypic characterization relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays used to determine antiviral susceptibility and cytotoxicity.
Plaque Reduction Assay (PRA)
The plaque reduction assay is a standard method for determining the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Seeding: Human foreskin fibroblasts (HFF) or other permissive cells are seeded into 24-well plates and grown to confluence.[9]
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of CMV (e.g., 40-80 plaque-forming units per well).[9]
-
Drug Application: After a 90-minute adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing 0.4% agarose and serial dilutions of the test compound.[9]
-
Incubation: The plates are incubated at 37°C in a 5% CO2 environment for 7 to 10 days, or until plaques are visible in the control wells.[9]
-
Staining and Counting: The cell monolayers are fixed with 10% formalin and stained with 0.8% crystal violet.[9] Plaques are then counted under a microscope.
-
Data Analysis: The EC50 value is calculated by determining the drug concentration that reduces the number of plaques by 50% compared to the virus control.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to inhibit the virus-induced damage to the host cells.
-
Cell Preparation: Confluent monolayers of Vero 76 or another suitable cell line are prepared in 96-well plates.[3]
-
Compound Addition: Eight serial half-log10 dilutions of the test compound are added to the wells.[3]
-
Virus Infection: The cells are then infected with a viral dose that would cause >80% CPE in the virus control wells.[3]
-
Incubation: The plates are incubated until the desired level of CPE is observed in the virus control wells.[3]
-
Quantification of Cell Viability: Cell viability is quantified using a neutral red uptake assay. The absorbance is read spectrophotometrically at 540 nm.[3]
-
Data Analysis: The 50% effective concentration (EC50) is determined by regression analysis of the absorbance values.[3]
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxicity of the antiviral compounds on the host cells.
-
Cell Seeding: Host cells are seeded in a 96-well plate at a predetermined density.
-
Compound Exposure: Serial dilutions of the test compound are added to the wells, and the plate is incubated for a period equivalent to the antiviral assay.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is calculated.[3]
Visualizing Resistance: Pathways and Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes involved in the study of this compound resistance, the following diagrams have been generated.
Caption: Mechanism of this compound action and resistance.
Caption: Experimental workflow for characterizing resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Resistance of Human Cytomegalovirus to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Cytomegalovirus Terminase Gene Mutations Selected after Exposure to Three Distinct Inhibitor Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Phenotypes of cytomegalovirus genetic variants encountered in a letermovir clinical trial illustrate the importance of genotyping validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Locus of Drug Resistance in the Human Cytomegalovirus UL56 Gene Revealed by In Vitro Exposure to Letermovir and Ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Foscarnet resistance mutations mapping to atypical domains of the cytomegalovirus DNA polymerase gene - PMC [pmc.ncbi.nlm.nih.gov]
Tomeglovir: A Comparative Analysis of its Efficacy Against Diverse Clinical CMV Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tomeglovir's in vitro efficacy against a panel of diverse clinical Cytomegalovirus (CMV) isolates relative to other established and novel anti-CMV agents. The data presented is supported by detailed experimental protocols and visualizations to facilitate objective assessment and inform future research and development.
Executive Summary
This compound (BAY 38-4766) is a non-nucleoside inhibitor of CMV replication that targets the viral terminase complex, specifically the gene products of UL56 and UL89. This mechanism of action, distinct from DNA polymerase inhibitors, allows this compound to maintain activity against CMV strains that have developed resistance to conventional therapies such as ganciclovir. This guide summarizes the available in vitro data, comparing the inhibitory concentrations of this compound with those of ganciclovir, foscarnet, cidofovir, letermovir, and maribavir against clinical CMV isolates.
Comparative Efficacy Against Clinical CMV Isolates
The following tables summarize the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values of this compound and other anti-CMV agents against clinical isolates of human cytomegalovirus (HCMV). These values represent the concentration of the drug required to inhibit viral replication by 50% in vitro.
Table 1: this compound vs. Ganciclovir Against Ganciclovir-Susceptible and -Resistant Clinical HCMV Isolates
| Antiviral Agent | CMV Isolate Type | Number of Isolates | Average IC50 (μM) |
| This compound | Ganciclovir-Susceptible | 25 | ~1 |
| Ganciclovir | Ganciclovir-Susceptible | 25 | ~3 |
| This compound | Ganciclovir-Resistant | 11 | ~1 |
| Ganciclovir | Ganciclovir-Resistant | 11 | >9 - >96 |
Data sourced from a study utilizing a flow cytometric assay and a plaque reduction assay.
Table 2: In Vitro Efficacy of Other Anti-CMV Agents Against Clinical HCMV Isolates
| Antiviral Agent | Mechanism of Action | Typical IC50/EC50 Range (μM) Against Susceptible Isolates |
| Foscarnet | DNA Polymerase Inhibitor | 46.65 - 460.22[1] |
| Cidofovir | DNA Polymerase Inhibitor | 0.2 - 2.6[2] |
| Letermovir | Terminase Complex Inhibitor | Low nanomolar range |
| Maribavir | UL97 Kinase Inhibitor | Active against ganciclovir, foscarnet, and cidofovir-resistant strains |
Note: The data in Table 2 is compiled from various studies and represents typical ranges. Direct head-to-head comparative studies of this compound against all these agents on the same panel of clinical isolates are limited.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anti-CMV drug efficacy.
Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is a standard method for determining the in vitro susceptibility of CMV isolates to antiviral drugs.
Materials:
-
Human embryonic lung (HEL) or human foreskin fibroblast (HFF) cells
-
24-well tissue culture plates
-
CMV clinical isolates
-
Antiviral agents (e.g., this compound, Ganciclovir) at various concentrations
-
Culture medium (e.g., Eagle's Minimum Essential Medium with fetal bovine serum)
-
Overlay medium (e.g., culture medium with 0.5% methylcellulose or agarose)
-
Crystal violet staining solution
Procedure:
-
Seed 24-well plates with HEL or HFF cells and grow to confluence.
-
Prepare serial dilutions of the antiviral agents in culture medium.
-
Infect the confluent cell monolayers with a standardized amount of the CMV clinical isolate.
-
After a 90-minute adsorption period, remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of the antiviral agent to the wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are visible in the control wells (no drug).
-
Fix the cells with 10% formalin.
-
Stain the cell monolayers with crystal violet.
-
Count the number of plaques in each well.
-
The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the control wells.
Flow Cytometry-Based Antiviral Susceptibility Assay
This method offers a more rapid assessment of antiviral efficacy by measuring the expression of viral antigens within infected cells.
Materials:
-
Human foreskin fibroblast (HFF) cells
-
25-cm² tissue culture flasks
-
CMV clinical isolates
-
Antiviral agents at various concentrations
-
Monoclonal antibodies specific for CMV immediate-early (IE) and late (L) antigens, labeled with a fluorescent dye (e.g., fluorescein isothiocyanate)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Seed HFF cells in 25-cm² flasks and grow to confluence.
-
Infect the cell monolayers with the CMV clinical isolate in the presence of varying concentrations of the antiviral agent.
-
Incubate the flasks for 96 to 120 hours at 37°C.
-
Harvest the cells and fix them with a fixation buffer.
-
Permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with fluorescently labeled monoclonal antibodies against CMV IE or L antigens.
-
Analyze the stained cells using a flow cytometer to determine the percentage of antigen-positive cells.
-
The IC50 value is calculated as the drug concentration that reduces the percentage of antigen-positive cells by 50% compared to the no-drug control.
Visualizations
Mechanism of Action of this compound
References
Safety Operating Guide
Proper Disposal of Tomeglovir: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Tomeglovir (also known as BAY 38-4766), a potent, non-nucleoside antiviral agent under investigation for its activity against cytomegalovirus (CMV). This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, thereby minimizing environmental impact and occupational exposure.
This compound Hazard Profile and Regulatory Status
This compound is a research chemical and should be handled with care, assuming it to be a potentially hazardous substance. While comprehensive hazard information is still being developed, available data indicates a level of cytotoxicity that necessitates specific disposal protocols.
Key Safety Information:
-
Cytotoxicity: this compound has demonstrated suppressive effects on human embryonic lung fibroblasts (HELF) and mouse embryonic fibroblasts (NIH 3T3).
-
Acute Toxicity: The acute toxicity of this compound is considered low in animal models.
-
Regulatory Classification: As a compound for research use only, this compound waste may not be explicitly classified under all regulations. However, due to its cytotoxic potential, it is prudent to manage it as a hazardous chemical or pharmaceutical waste.
Quantitative Safety Data:
| Metric | Value | Species | Cell Line/Organism |
| CC50 | 85 µM | Human | HELF |
| CC50 | 62.5 µM | Mouse | NIH 3T3 |
| LD50 | >2000 mg/kg | Mouse, Rat | N/A |
Experimental Protocols for Waste Deactivation (Hypothetical)
While specific, validated protocols for the chemical deactivation of this compound are not publicly available, a common approach for many organic pharmaceutical compounds involves chemical degradation. The following hypothetical protocol is provided as an example and must be validated in a laboratory setting before implementation.
Principle:
This protocol utilizes a base-catalyzed hydrolysis to degrade the this compound molecule.
Materials:
-
This compound waste (solid or in a compatible solvent)
-
1M Sodium Hydroxide (NaOH) solution
-
Suitable reaction vessel (e.g., borosilicate glass)
-
Stir plate and stir bar
-
pH meter or pH strips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Procedure:
-
Preparation: In a designated fume hood, place the this compound waste into the reaction vessel. If the waste is solid, dissolve it in a minimal amount of a compatible solvent (e.g., DMSO, ethanol).
-
Hydrolysis: Slowly add 1M NaOH solution to the reaction vessel while stirring. The target pH for the reaction mixture should be >12.
-
Reaction Time: Allow the reaction to proceed at room temperature for a minimum of 24 hours with continuous stirring.
-
Neutralization: After the reaction period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1M Hydrochloric Acid).
-
Disposal: The neutralized solution should be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.
Validation:
The effectiveness of this degradation protocol should be confirmed using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to verify the absence of the parent this compound compound.
Step-by-Step Disposal Procedures
The following procedures outline the recommended steps for the safe disposal of this compound waste from a research laboratory.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all non-sharp solid waste contaminated with this compound (e.g., gloves, weighing paper, contaminated labware) in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.
-
The container should be marked with "Hazardous Chemical Waste," "this compound Waste," and the appropriate hazard symbols.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused solutions, cell culture media) in a dedicated, leak-proof, and chemically compatible container (e.g., glass or polyethylene).
-
The container must be clearly labeled with "Hazardous Chemical Waste," "this compound Waste," and the approximate concentration of the compound.
-
-
Sharps Waste:
-
All sharps contaminated with this compound (e.g., needles, syringes, pipette tips) must be placed directly into a puncture-resistant sharps container that is also labeled as containing this compound waste.
-
Step 2: Waste Storage
-
Store all this compound waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that the storage area is well-ventilated.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 3: Waste Disposal
-
All this compound waste is to be disposed of through your institution's official hazardous waste management program.
-
Contact your EHS office to schedule a pickup of the waste.
-
Do not dispose of this compound waste down the drain or in the regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
This comprehensive guide provides a framework for the safe and compliant disposal of this compound. Adherence to these procedures is crucial for protecting laboratory personnel and the environment. Always consult your institution's specific guidelines and your Safety Data Sheet for the most accurate and up-to-date information.
Safeguarding Researchers: A Comprehensive Guide to Handling Tomeglovir
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Tomeglovir. Adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination. This compound is a potent, non-nucleoside inhibitor of cytomegalovirus (CMV) replication and should be handled with the same precautions as a cytotoxic agent.[1][2][3]
Personal Protective Equipment (PPE)
The following PPE is required for all procedures involving this compound. This is based on established guidelines for handling cytotoxic and antiviral compounds.[4][5][6]
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Protects mucous membranes of the eyes from splashes or aerosols. |
| Respiratory Protection | An N95 respirator is recommended when handling the powdered form or when there is a risk of aerosolization. | Prevents inhalation of the compound. |
Operational Plan for Handling this compound
All handling of this compound, including preparation of solutions and addition to cell cultures, must be performed within a certified Class II Biological Safety Cabinet (BSC) to protect both the user and the experimental materials.[7][8]
Preparation and Handling Workflow
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the necessary steps from preparation to disposal.
Caption: A stepwise workflow for the safe handling of this compound, from initial preparation to final disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental release and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed, and labeled hazardous waste container within the BSC. |
| Contaminated PPE | Carefully remove and place in a designated hazardous waste container before exiting the laboratory.[9] |
| Liquid Waste | Collect in a labeled, leak-proof container and dispose of as hazardous chemical waste. |
Experimental Protocols
Reconstitution of Powdered this compound
-
Preparation : Ensure all necessary materials, including the appropriate solvent (e.g., DMSO) and sterile, sealed vials, are inside the BSC.
-
Donning PPE : Put on all required PPE as specified in the table above.
-
Weighing : If weighing the powder, do so within the BSC on a tared weigh boat.
-
Reconstitution : Slowly add the required volume of solvent to the vial containing the this compound powder to avoid aerosolization.
-
Mixing : Gently vortex or sonicate until the compound is fully dissolved.
-
Labeling : Clearly label the stock solution with the compound name, concentration, date, and your initials.
-
Storage : Store the stock solution at the recommended temperature, typically -20°C or -80°C for long-term storage.[2]
Spill Management
In the event of a spill, immediately alert others in the area and follow these procedures:
-
Evacuate : If the spill is large or outside of a BSC, evacuate the immediate area.
-
Secure the Area : Prevent others from entering the contaminated zone.
-
Use Spill Kit : While wearing appropriate PPE, use a cytotoxic spill kit to contain and clean the spill, working from the outside in.[4][10]
-
Decontaminate : After absorbing the spill, decontaminate the area with an appropriate cleaning agent.
-
Dispose : All materials used for cleanup must be disposed of as hazardous waste.
-
Report : Report the incident to the laboratory supervisor and the institutional safety office.
References
- 1. This compound | 233254-24-5 | CMV | MOLNOVA [molnova.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Pathogen Safety Data Sheets: Infectious Substances – Cytomegalovirus - Canada.ca [canada.ca]
- 9. cdc.gov [cdc.gov]
- 10. kingstonhsc.ca [kingstonhsc.ca]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
